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  • Product: 5-Methoxy-1-methylindoline-2,3-dione
  • CAS: 16077-09-1

Core Science & Biosynthesis

Foundational

Introduction: Unveiling a Versatile Synthetic Intermediate

An In-Depth Technical Guide to the Chemical Properties of 5-Methoxy-1-methylindoline-2,3-dione For Researchers, Scientists, and Drug Development Professionals 5-Methoxy-1-methylindoline-2,3-dione, an N-methylated and met...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 5-Methoxy-1-methylindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

5-Methoxy-1-methylindoline-2,3-dione, an N-methylated and methoxy-substituted derivative of the isatin scaffold, represents a cornerstone intermediate in the synthesis of complex heterocyclic compounds. Its strategic functionalization—combining an electron-donating methoxy group on the aromatic ring with a methyl group on the indole nitrogen—creates a unique electronic and steric profile. This profile makes it a highly valuable precursor for developing novel pharmaceutical agents and functional materials.[1] The inherent reactivity of its dicarbonyl system, particularly at the C3-position, allows for a diverse range of chemical transformations, positioning it as a key building block in medicinal chemistry. Isatin and its derivatives are known to possess a wide array of biological activities, including antitumor, antibacterial, and anti-HIV properties, underscoring the therapeutic potential of molecules derived from this core structure.[2][3]

Core Chemical and Physical Properties

A foundational understanding of a compound's physical characteristics is paramount for its application in a laboratory setting. The properties of 5-Methoxy-1-methylindoline-2,3-dione are summarized below.

PropertyValueSource(s)
CAS Number 16077-09-1[4][5]
Molecular Formula C₁₀H₉NO₃[4]
Molecular Weight 191.18 g/mol [4]
IUPAC Name 5-methoxy-1-methyl-1H-indole-2,3-dione[5]
Canonical SMILES CN1C2=C(C=C(C=C2)OC)C(=O)C1=O[4]
Appearance Varies; often a powder or crystalline solid. The related precursor, 5-Methoxyisatin, appears as a dark red to brown or orange to amber powder.[6][7]N/A

Strategic Synthesis: From Precursor to Final Compound

The synthesis of 5-Methoxy-1-methylindoline-2,3-dione is most effectively achieved through a well-established, multi-step process. The general pathway involves the initial synthesis of the 5-methoxyisatin core, followed by a targeted N-methylation.

Synthetic Pathway Overview

The primary route begins with the Sandmeyer synthesis to construct the 5-methoxyisatin precursor from 5-methoxyaniline. This intermediate is then subjected to N-methylation to yield the final product. This two-stage approach allows for high yields and purity.[8]

Synthetic pathway to 5-Methoxy-1-methylindoline-2,3-dione.
Detailed Experimental Protocol: Synthesis of 5-Methoxyisatin Precursor

This protocol details the synthesis of the unmethylated precursor, which is then used in the final N-methylation step.[8]

Step 1: Preparation of p-Methoxyisonitrosoacetanilide

  • Materials: 5-Methoxyaniline, Chloral Hydrate, Hydroxylamine Hydrochloride, Water.

  • Procedure: a. In a suitable reaction vessel, dissolve 5-methoxyaniline (1.0 eq), chloral hydrate (1.1 eq), and hydroxylamine hydrochloride (2.2 eq) in water. b. Heat the reaction mixture to 90 °C and maintain for 3.5 hours. c. Cool the mixture to allow the product to crystallize. d. Filter the resulting solid, wash thoroughly with water, and dry to obtain p-methoxyisonitrosoacetanilide. A yield of approximately 95% can be expected.[8]

Step 2: Cyclization to 5-Methoxyisatin

  • Materials: p-Methoxyisonitrosoacetanilide (from Step 1), Concentrated Sulfuric Acid.

  • Procedure: a. Gently warm concentrated sulfuric acid to 70 °C in a reaction vessel. b. Slowly add the p-methoxyisonitrosoacetanilide from Step 1 to the warm acid, carefully maintaining the temperature between 70-80 °C. c. After the addition is complete, heat the mixture to 80 °C for an additional 15 minutes. d. Cool the reaction mixture and pour it onto crushed ice. e. Filter the resulting precipitate, wash with cold water until the filtrate is pH neutral, and dry to obtain 5-methoxyisatin. A yield of around 88% is achievable in this step.[8]

Detailed Experimental Protocol: N-Methylation

This protocol describes the final conversion to the target compound.

Step 3: Synthesis of 5-Methoxy-1-methylindoline-2,3-dione

  • Materials: 5-Methoxyisatin (from Step 2), Methyl Iodide (CH₃I), Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure: a. To a solution of 5-methoxyisatin (1.0 eq) in DMF, add potassium carbonate (2.5 eq). b. Add methyl iodide (1.2 eq) to the mixture. c. Stir the reaction at room temperature until completion (monitoring by TLC is recommended). d. Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Chemical Reactivity and Mechanistic Insights

The reactivity of 5-Methoxy-1-methylindoline-2,3-dione is dominated by the electrophilic nature of its C3-carbonyl group. The electron-withdrawing effect of the adjacent carbonyl and the imide nitrogen makes this position highly susceptible to nucleophilic attack. This reactivity is the foundation of its utility as a synthetic intermediate.

G A 5-Methoxy-1-methylindoline-2,3-dione B Reactive C3-Carbonyl (Electrophilic Center) A->B  Key Reactive Site G Oxidant Properties A->G  Functions as C Condensation Reactions B->C D [3+2] Cycloaddition Reactions B->D E Schiff Bases C->E  e.g., with amines F Spiro-oxindoles D->F  e.g., with dipoles

Key reactive pathways for 5-Methoxy-1-methylindoline-2,3-dione.
  • Oxidant Properties: The compound is classified as a synthetic oxidant and can serve as an intramolecular oxygen source. It has been effectively used in aerobic reactions for the oxidation of oxindoles to produce isatins with high yields and purity.[4]

  • Condensation Reactions: The C3-carbonyl group readily undergoes condensation with primary amines to form Schiff bases. This reaction is a common and straightforward method for elaborating the isatin core into more complex structures.[1]

  • [3+2] Cycloaddition: The reactivity at the C3 position also facilitates [3+2] cycloaddition reactions with various dipoles. This powerful transformation leads to the formation of complex and rigid spirocyclic systems, which are highly sought-after scaffolds in drug discovery due to their defined three-dimensional architecture.[1]

General Experimental Protocol: Schiff Base Formation

This protocol outlines a general method for utilizing 5-Methoxy-1-methylindoline-2,3-dione as a reactant.[1]

  • Materials: 5-Methoxy-1-methylindoline-2,3-dione, a primary amine, a suitable solvent (e.g., ethanol or methanol), and a catalytic amount of glacial acetic acid.

  • Procedure: a. Dissolve 5-Methoxy-1-methylindoline-2,3-dione (1.0 eq) and the primary amine (1.0 eq) in the chosen solvent. b. Add a few drops of glacial acetic acid to catalyze the reaction. c. Reflux the mixture for several hours, monitoring the reaction progress via TLC. d. After completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate and can be collected by filtration. e. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Spectroscopic Characterization

Unambiguous structural confirmation of 5-Methoxy-1-methylindoline-2,3-dione and its derivatives relies on standard spectroscopic techniques. While a full dataset is proprietary to suppliers, the expected spectral features can be inferred from its structure.

  • ¹H NMR: Expected signals would include singlets for the N-methyl and O-methyl protons, as well as distinct multiplets in the aromatic region corresponding to the protons on the substituted benzene ring.

  • ¹³C NMR: The spectrum would be characterized by signals for the two carbonyl carbons (C2 and C3), signals for the aromatic carbons, and peaks for the N-methyl and O-methyl carbons.

  • IR Spectroscopy: Strong absorption bands corresponding to the C=O stretching vibrations of the ketone and amide carbonyl groups would be prominent in the 1700-1780 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak would confirm the compound's molecular weight of 191.18 g/mol .

Analytical data including NMR, HPLC, and LC-MS are often available from commercial suppliers upon request.[9]

Biological Significance and Drug Development Applications

While 5-Methoxy-1-methylindoline-2,3-dione is primarily an intermediate, its structural core is integral to many biologically active molecules. The isatin scaffold is a "privileged structure" in medicinal chemistry, known for its role in compounds with anticancer, antimicrobial, and antiviral activities.[2][3][10]

Derivatives synthesized from this intermediate have shown significant potential. For example, related indolo[2,3-b] quinoline compounds have demonstrated potent cytotoxicity against colorectal cancer cell lines (HCT116 and Caco-2) by modulating critical cell signaling pathways like PI3K/AKT/mTOR, inducing cell cycle arrest at the G2/M phase, and promoting apoptosis.[11][12] The strategic placement of the methoxy and methyl groups on the isatin core can influence the pharmacokinetic and pharmacodynamic properties of the final therapeutic agent.

Conclusion

5-Methoxy-1-methylindoline-2,3-dione is a highly versatile and reactive intermediate. Its well-defined synthetic pathways and the predictable reactivity of its C3-carbonyl group make it an invaluable tool for medicinal chemists. Its application in the construction of complex heterocyclic systems, particularly those with spirocyclic architectures and potential as anticancer agents, solidifies its importance in modern drug discovery and development. The protocols and properties outlined in this guide provide a comprehensive foundation for researchers aiming to leverage this potent building block in their synthetic endeavors.

References

  • BenchChem. (n.d.). Synthetic Routes to Functionalized 1-Methylindoline-2,3-diones: Application Notes and Protocols.
  • National Center for Biotechnology Information. (n.d.). 5-Methoxyisatin. PubChem Compound Database. Retrieved from [Link]

  • Ottokemi. (n.d.). 5-Methoxyisatin, 97% 39755-95-8. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 5-Methoxy-1,3-dimethyl-2-indolinone.
  • SpectraBase. (n.d.). 5-Methoxy-3,3-di(1-methyl-1H-indol-3-yl)indolin-2-one. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Methylindoline-2,3-dione | CAS#:608-05-9. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Indole-2,3-dione, 5-methyl- (CAS 608-05-9). Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids. Molecules, 26(15), 4473. [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 27(19), 6285. [Link]

  • Zhao, D., et al. (2014). Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-METHOXY-3-METHYLENEINDOLIN-2-ONE. Retrieved from [Link]

  • Li, M., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 27(22), 7954. [Link]

  • Roopan, S. M., et al. (2010). Synthesis of 1-[(2-chloroquinolin-3-yl)methyl]indoline-2,3-dione derivatives as potential antimicrobial agents. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1HNMR spectra of 2-(3-methoxy-2-hydroxybenzylideneamino)isoindoline-1,3-dione. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: 1-Methyl-5-nitroindoline-2,3-dione as a Key Intermediate in Synthetic Chemistry.
  • Google Patents. (n.d.). EP0330625B1 - Total synthesis method for making an indole structure derivative product class....
  • Shankarananth, V., et al. (2011). Synthesis and biological evaluation of 5-methyl-N-aryl substituted-1,3-Oxazolidine dione derivatives. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-5-nitroindoline-2,3-dione. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-dimensional correlation NMR study of the structure of by-product.... Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole-2,3-dione, 5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to 5-Methoxy-1-methylindoline-2,3-dione

CAS Number: 16077-09-1 A comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of a versatile isatin derivative. Introduction 5-Me...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 16077-09-1

A comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of a versatile isatin derivative.

Introduction

5-Methoxy-1-methylindoline-2,3-dione, also known as N-methyl-5-methoxyisatin, is a synthetic heterocyclic compound belonging to the prominent isatin family. The isatin scaffold is a privileged structure in medicinal chemistry, renowned for its broad and potent biological activities. The presence of a methoxy group at the 5-position and a methyl group at the 1-position of the indoline core significantly influences its physicochemical properties and biological interactions, making it a compound of considerable interest for further investigation and development in the pharmaceutical sciences.

This technical guide provides a comprehensive overview of 5-Methoxy-1-methylindoline-2,3-dione, from its synthesis and characterization to its potential therapeutic applications, drawing upon the extensive research into isatin derivatives.

Physicochemical Properties

A clear understanding of the physicochemical properties of 5-Methoxy-1-methylindoline-2,3-dione is fundamental for its application in research and drug development.

PropertyValueSource
CAS Number 16077-09-1[1]
Molecular Formula C₁₀H₉NO₃[1]
Molecular Weight 191.18 g/mol [1]
Canonical SMILES CN1C2=CC(OC)=CC=C2C(=O)C1=O[1]
Appearance Inferred to be a solid at room temperature, consistent with related isatin derivatives.
Solubility Expected to be soluble in common organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents. Solubility in aqueous solutions is likely to be limited.
Melting Point While a specific melting point for this compound is not readily available in the cited literature, related N-methylated isatins exhibit a range of melting points depending on the substitution pattern. For example, 5-methylindoline-2,3-dione has a decomposition temperature of 180 °C.[2]

Synthesis and Characterization

The synthesis of 5-Methoxy-1-methylindoline-2,3-dione is most commonly achieved through a two-step process involving the synthesis of the 5-methoxyisatin precursor followed by N-methylation.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis p_anisidine p-Anisidine isonitrosoacetanilide p-Methoxyisonitroso- acetanilide p_anisidine->isonitrosoacetanilide Sandmeyer Reaction Step 1 chloral_hydrate Chloral Hydrate & Hydroxylamine HCl methoxyisatin 5-Methoxyisatin isonitrosoacetanilide->methoxyisatin Cyclization H2SO4 Conc. H₂SO₄ final_product 5-Methoxy-1-methylindoline- 2,3-dione methoxyisatin->final_product N-Methylation methyl_iodide Methyl Iodide (CH₃I) base Base (e.g., K₂CO₃) Solvent (e.g., DMF)

Caption: Synthetic pathway for 5-Methoxy-1-methylindoline-2,3-dione.

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxyisatin (Precursor)

This protocol is adapted from the well-established Sandmeyer isatin synthesis.[3]

  • Preparation of p-Methoxyisonitrosoacetanilide:

    • In a suitable reaction vessel, dissolve p-anisidine (1 equivalent), chloral hydrate (1.1 equivalents), and hydroxylamine hydrochloride (1.1 equivalents) in water.

    • Heat the mixture to reflux for a short period.

    • Upon cooling, the isonitrosoacetanilide derivative will precipitate.

    • Filter the solid, wash with water, and dry thoroughly.

  • Cyclization to 5-Methoxyisatin:

    • Carefully add the dried p-methoxyisonitrosoacetanilide in small portions to pre-heated concentrated sulfuric acid (e.g., at 60-80 °C).

    • Maintain the temperature and stir the mixture until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture onto crushed ice to precipitate the 5-methoxyisatin.

    • Filter the resulting solid, wash extensively with cold water until the washings are neutral, and then dry.

Protocol 2: N-Methylation of 5-Methoxyisatin

This protocol describes the final step to obtain 5-Methoxy-1-methylindoline-2,3-dione.

  • Reaction Setup:

    • In a round-bottom flask, dissolve 5-methoxyisatin (1 equivalent) in a suitable polar aprotic solvent such as anhydrous dimethylformamide (DMF).

    • Add a slight excess of a weak base, such as anhydrous potassium carbonate (K₂CO₃) (e.g., 1.2-1.5 equivalents).

    • Stir the suspension at room temperature for a brief period to facilitate the formation of the isatin anion.

  • Methylation:

    • To the stirred suspension, add methyl iodide (CH₃I) (a slight excess, e.g., 1.1-1.2 equivalents) dropwise.

    • Continue stirring the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Pour the reaction mixture into a large volume of cold water to precipitate the crude product.

    • Filter the solid, wash with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The structural confirmation of 5-Methoxy-1-methylindoline-2,3-dione relies on standard spectroscopic techniques. While specific spectral data for this exact compound is not detailed in the provided search results, the expected characteristics are as follows:

  • ¹H NMR: The spectrum would be expected to show a singlet for the N-methyl protons, a singlet for the methoxy protons, and distinct aromatic proton signals corresponding to the substituted benzene ring.

  • ¹³C NMR: The spectrum would display signals for the two carbonyl carbons, the N-methyl carbon, the methoxy carbon, and the aromatic carbons, with chemical shifts influenced by the substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the two carbonyl groups (C=O) in the dione moiety, typically in the region of 1700-1750 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (191.18 g/mol ).

Biological Activities and Potential Applications

While direct biological studies on 5-Methoxy-1-methylindoline-2,3-dione are not extensively reported in the available literature, the isatin scaffold is a well-established pharmacophore with a wide range of biological activities. The introduction of the 5-methoxy group is often associated with enhanced therapeutic potential in indole derivatives.

Potential Therapeutic Areas
  • Anticancer Activity: Isatin derivatives have demonstrated significant anticancer properties through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs), tubulin polymerization, and receptor tyrosine kinases. The 5-substituent on the isatin ring is known to play a crucial role in modulating this activity.

  • Antimicrobial Activity: The isatin nucleus is a common feature in compounds with antibacterial and antifungal properties. The mechanism of action often involves the inhibition of essential microbial enzymes.

  • Antiviral Activity: Several isatin derivatives have been reported to exhibit antiviral activity against a range of viruses, including HIV and influenza virus.

  • Anti-inflammatory and Analgesic Activity: The isatin scaffold has been explored for the development of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic agents.

Diagram of Potential Biological Targets

Biological_Targets cluster_anticancer Anticancer cluster_antimicrobial Antimicrobial cluster_antiviral Antiviral compound 5-Methoxy-1-methylindoline-2,3-dione CDKs Cyclin-Dependent Kinases (CDKs) compound->CDKs Tubulin Tubulin Polymerization compound->Tubulin RTKs Receptor Tyrosine Kinases (RTKs) compound->RTKs Microbial_Enzymes Microbial Enzymes compound->Microbial_Enzymes Viral_Proteases Viral Proteases compound->Viral_Proteases Reverse_Transcriptase Reverse Transcriptase compound->Reverse_Transcriptase

Caption: Potential biological targets of 5-Methoxy-1-methylindoline-2,3-dione.

Conclusion

5-Methoxy-1-methylindoline-2,3-dione is a readily accessible derivative of the versatile isatin scaffold. Its synthesis is straightforward, and its physicochemical properties can be thoroughly characterized using standard analytical techniques. While direct biological data for this specific compound is limited, the extensive body of research on isatin derivatives, coupled with the known positive influence of the 5-methoxy substituent on the pharmacological activity of indole compounds, strongly suggests its potential as a valuable building block for the development of novel therapeutic agents. Further investigation into its specific biological activities is warranted and holds promise for the discovery of new lead compounds in areas such as oncology, infectious diseases, and inflammation.

References

  • Chemsrc. 5-Methylindoline-2,3-dione | CAS#:608-05-9. Available from: [Link].

  • MDPI. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. Available from: [Link].

  • ResearchGate. Recent pharmacological advancements in isatin chemistry. Available from: [Link].

  • MDPI. Identification of 5-Methoxy-2-(Diformylmethylidene)-3,3-Dimethylindole as an Anti-Influenza A Virus Agent. Available from: [Link].

  • PubMed Central. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Available from: [Link].

  • PubMed Central. Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. Available from: [Link].

  • PubMed Central. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Available from: [Link].

  • PubMed. LJNK, an indoline-2,3-dione-based aminopeptidase N inhibitor with promising antitumor potency. Available from: [Link].

  • MDPI. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Available from: [Link].

  • ScienceDirect. Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivative. Available from: [Link].

  • PubMed Central. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Available from: [Link].

  • PubMed Central. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. Available from: [Link].

  • PubMed Central. Antiviral Activities of Halogenated Emodin Derivatives against Human Coronavirus NL63. Available from: [Link].

  • PubMed. Antiviral and interferon-inducing properties of 1,5-diamino anthraquinones. Available from: [Link].

  • MDPI. Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. Available from: [Link].

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Foundational

N-methyl-5-methoxyisatin structure and synthesis

An In-Depth Technical Guide to the Structure and Synthesis of N-methyl-5-methoxyisatin Introduction Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone of medicinal chemistry, representing a privileged het...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure and Synthesis of N-methyl-5-methoxyisatin

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone of medicinal chemistry, representing a privileged heterocyclic scaffold. These compounds exhibit a remarkable breadth of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of the isatin core allows for chemical modification at multiple positions, enabling the fine-tuning of its pharmacological profile. This guide focuses on a specific, synthetically important derivative: N-methyl-5-methoxyisatin . By methylating the indole nitrogen and introducing a methoxy group on the aromatic ring, the molecule's lipophilicity, electronic properties, and potential for biological interactions are significantly altered.

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the molecular structure, physicochemical and spectroscopic properties, and a validated, step-by-step synthesis protocol for N-methyl-5-methoxyisatin, grounded in established chemical principles and supported by authoritative references.

Part 1: Molecular Structure and Physicochemical Properties

The structural integrity of a compound is the foundation of its chemical behavior and biological function. N-methyl-5-methoxyisatin is systematically named 1-methyl-5-methoxy-1H-indole-2,3-dione . Its structure is characterized by a bicyclic indole core, with a methyl group affixed to the nitrogen at position 1, a methoxy substituent at position 5 of the benzene ring, and ketone functionalities at positions 2 and 3.

Data Presentation: Key Physicochemical Properties

The following table summarizes the essential physicochemical data for N-methyl-5-methoxyisatin, compiled from authoritative chemical databases.

PropertyValueSource(s)
Molecular Formula C₁₀H₉NO₃[4][5]
Molecular Weight 191.18 g/mol [4]
Appearance Purple to red to brown powder or crystals[6]
Melting Point 199-203 °C[5][7]
IUPAC Name 1-methyl-5-methoxy-1H-indole-2,3-dione[5]
Solubility Soluble in cold water[7]
pKa (predicted) 9.73 ± 0.20[7]
InChI Key DMHGXMPXHPOXBF-UHFFFAOYSA-N[4][5][6]
SMILES CN1C2=CC(OC)=CC=C2C(=O)C1=O[4]

Part 2: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.[9]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

    • N-CH₃: A singlet peak around δ 2.6 ppm would confirm the N-methylation.[10]

    • O-CH₃: A sharp singlet at approximately δ 3.7-3.8 ppm is characteristic of the methoxy group protons.[8]

    • Aromatic Protons: The three protons on the benzene ring would appear in the aromatic region (δ 6.8-7.5 ppm), with splitting patterns (doublets, doublet of doublets) dictated by their positions relative to each other and the methoxy group.

  • ¹³C NMR: The carbon spectrum reveals the number and electronic environment of all carbon atoms.

    • C=O Carbons: Two distinct signals are expected in the highly deshielded region (δ 158-184 ppm), corresponding to the two carbonyl carbons (C2 and C3).[11]

    • Aromatic Carbons: Signals for the six carbons of the benzene ring would appear between δ 107-156 ppm.

    • O-CH₃ Carbon: A signal around δ 55-60 ppm is typical for a methoxy carbon.

    • N-CH₃ Carbon: The N-methyl carbon is expected to produce a signal at approximately δ 26 ppm.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • C=O Stretch: Strong absorption bands between 1700-1750 cm⁻¹ are indicative of the two carbonyl groups of the dione moiety.

  • C-O Stretch: An absorption band in the region of 1200-1300 cm⁻¹ would correspond to the C-O stretching of the methoxy group.

  • C-H Stretch: Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 191, corresponding to the molecular weight of N-methyl-5-methoxyisatin.

Part 3: Synthesis of N-methyl-5-methoxyisatin

The synthesis of N-methyl-5-methoxyisatin is a robust, two-stage process. The first stage involves the preparation of the precursor, 5-methoxyisatin, via the Sandmeyer isatin synthesis. The second stage is the selective N-methylation of this precursor.

Stage 1: Synthesis of 5-Methoxyisatin Precursor

This synthesis begins with a substituted aniline and proceeds through an intermediate to the cyclized isatin product.[7][8][12]

Experimental Protocol: Synthesis of 5-Methoxyisatin

  • Preparation of N-(4-methoxyphenyl)-2-hydroxyiminoacetamide (Intermediate):

    • In a large reaction vessel, dissolve chloral hydrate (0.54 mol) and crystallized sodium sulfate (1300 g) in 1200 mL of water.

    • Separately, prepare a solution of 5-methoxyaniline (p-anisidine) (0.5 mol) in 300 mL of water containing concentrated hydrochloric acid (0.52 mol).

    • Add the 5-methoxyaniline solution to the reaction vessel, followed by a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water.

    • Heat the mixture to 90 °C and maintain for 3.5 hours. The intermediate, p-methoxyisonitrosoacetanilide, will precipitate upon cooling.[7][8]

    • Filter the solid, wash with water, and dry thoroughly. An expected yield of ~95% can be achieved.[7]

  • Cyclization to 5-Methoxyisatin:

    • Carefully warm concentrated sulfuric acid (e.g., 176 mL) to 70 °C in a flask equipped with a mechanical stirrer.[8]

    • Add the dried intermediate from the previous step (e.g., 0.13 mol) portion-wise, ensuring the reaction temperature is maintained between 70-80 °C.

    • After the addition is complete, heat the mixture to 80 °C for approximately 15 minutes to finalize the cyclization.[8]

    • Pour the reaction mixture onto a large volume of ice and cold water (e.g., 500 g ice and 800 mL water). A dark precipitate of 5-methoxyisatin will form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH 7), and air dry. This procedure typically yields 5-methoxyisatin in high purity (88% yield).[8]

Causality Behind Experimental Choices:

  • The initial reaction is a condensation reaction where hydroxylamine and chloral hydrate react with 5-methoxyaniline to form the isonitrosoacetanilide intermediate. Sodium sulfate is used to "salt out" the product, increasing the yield by reducing its solubility in the aqueous medium.[12]

  • The cyclization step is an acid-catalyzed intramolecular electrophilic substitution. Concentrated sulfuric acid acts as both the catalyst and a powerful dehydrating agent, facilitating the ring closure to form the stable isatin core. Precise temperature control is critical to prevent charring and side reactions.[8][12]

Stage 2: N-Methylation of 5-Methoxyisatin

This step involves the nucleophilic substitution on a methylating agent by the deprotonated isatin.[10]

Experimental Protocol: Synthesis of N-methyl-5-methoxyisatin

  • Deprotonation of 5-Methoxyisatin:

    • Dissolve 5-methoxyisatin (1.0 mmol) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) (5 mL).

    • Add a slight excess of a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃) (1.3 mmol).

    • Stir the mixture at room temperature. The base will deprotonate the acidic proton on the indole nitrogen (N-H), forming the isatin anion.

  • Nucleophilic Attack:

    • To the stirred suspension, add a methylating agent, such as methyl iodide (CH₃I) (4.0 mmol).

    • Heat the reaction mixture to 70 °C under reflux for 1.5-2 hours, or utilize microwave irradiation (300 W) for an accelerated reaction time of approximately 15 minutes.[10]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude N-methyl-5-methoxyisatin.

    • Collect the solid by filtration, wash with cold water, and dry.

    • The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final, high-purity compound.

Causality Behind Experimental Choices:

  • Base and Solvent: A base like K₂CO₃ is strong enough to deprotonate the isatin's N-H group (pKa ~10) but is mild enough to avoid unwanted side reactions. A polar aprotic solvent like DMF is ideal because it effectively solvates the potassium cation but does not strongly solvate the isatin anion, leaving the anion highly reactive and available for nucleophilic attack.[10]

  • Methylating Agent: Methyl iodide is a highly effective methylating agent because iodine is an excellent leaving group, facilitating the Sₙ2 reaction where the isatin anion attacks the electrophilic methyl carbon.

Visualization: Synthetic Workflow

The following diagram illustrates the complete synthetic pathway from the starting material to the final product.

Synthesis_Workflow cluster_stage1 Stage 1: 5-Methoxyisatin Synthesis cluster_stage2 Stage 2: N-Methylation A 5-Methoxyaniline C N-(4-methoxyphenyl)-2- hydroxyiminoacetamide A->C Condensation (H₂O, 90°C) B Chloral Hydrate + Hydroxylamine HCl B->C D 5-Methoxyisatin C->D Cyclization (Conc. H₂SO₄, 70-80°C) E 5-Methoxyisatin G N-methyl-5-methoxyisatin (Final Product) E->G Sₙ2 Reaction (70°C) F Methyl Iodide (CH₃I) F->G Base K₂CO₃ in DMF Base->E Deprotonation

Caption: Two-stage synthesis of N-methyl-5-methoxyisatin.

Part 4: Biological Relevance and Applications

The isatin scaffold is a fertile ground for drug discovery. The introduction of substituents at the N-1 and C-5 positions significantly influences biological activity. While N-methyl-5-methoxyisatin itself is primarily a synthetic intermediate, its core structure is present in molecules with potent pharmacological effects.

Derivatives of 5-methoxyisatin have been synthesized and evaluated for a range of therapeutic applications:

  • Anticancer Activity: Recent studies have shown that thiosemicarbazone derivatives of 5-methoxyisatin can inhibit the growth of skin cancer cells and restore the function of the tumor suppressor protein p53, a critical target in cancer therapy.[1][13]

  • Antimicrobial and Antioxidant Properties: Other derivatives have demonstrated significant antimicrobial activity against various pathogenic bacterial strains and possess DNA-protective and antioxidant capabilities.[2][14]

The N-methyl-5-methoxyisatin scaffold serves as a valuable starting point for generating libraries of novel compounds. Its synthesis provides a reliable platform for further derivatization, particularly at the C-3 carbonyl position, to explore new therapeutic agents.

Conclusion

N-methyl-5-methoxyisatin is a structurally well-defined heterocyclic compound with significant value in synthetic and medicinal chemistry. Its identity can be unequivocally confirmed through standard spectroscopic methods, including NMR, IR, and mass spectrometry. The synthetic route, proceeding through the well-established Sandmeyer synthesis of the 5-methoxyisatin precursor followed by a direct and efficient N-methylation, is robust, high-yielding, and scalable. This guide provides the necessary technical foundation for researchers to synthesize, characterize, and utilize this important molecule as a building block for the development of novel, biologically active compounds.

References

  • Shahi, N., et al. (2023). 5-Methoxyisatin N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd) Restores Mutant p53 and Inhibits the Growth of Skin Cancer Cells, In Vitro. ACS Omega. [Link]

  • Shahi, N., et al. (2023). 5-Methoxyisatin N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd) Restores Mutant p53 and Inhibits the Growth of Skin Cancer Cells, In Vitro. ACS Omega. [Link]

  • Bieliauskas, A., et al. (2024). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. MDPI. [Link]

  • Al-Bayati, R. I. H., et al. (2020). Antimicrobial Activities and DNA Protections of 5-Methoxy-Isatin Thiosemicarbazone Derivatives combined with metals. Global Scientific Journal. [Link]

  • Muğlu, H. (2020). Synthesis, characterization, and antioxidant activity of some new N4-arylsubstituted-5-methoxyisatin-β-thiosemicarbazone derivatives. ResearchGate. [Link]

  • Reusch, W. (n.d.). NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methoxyisatin. PubChem Compound Database. [Link]

  • Prasad, K. R., et al. (2010). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica. [Link]

  • Cvetkovska, M., et al. (2017). Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones. Engineering Journal IJOER. [Link]

  • Choudhari, D. J., et al. (2024). Synthesis of N‐methyl isatin, N‐methylenesulfonylmethyl isatin, N‐methylenethiomethyl isatin…. ResearchGate. [Link]

  • Marvel, C. S., & Hiers, G. S. (n.d.). Isatin. Organic Syntheses Procedure. [Link]

Sources

Exploratory

The Multifaceted Biological Activities of Substituted Isatins: A Technical Guide for Drug Discovery Professionals

Abstract Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered substantial attention in medicinal chemistry due to its remarkable synthetic versatility and the broad spectrum of biological activi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered substantial attention in medicinal chemistry due to its remarkable synthetic versatility and the broad spectrum of biological activities exhibited by its derivatives. This technical guide provides an in-depth exploration of the diverse pharmacological properties of substituted isatins, with a focus on their anticancer, antimicrobial, antiviral, and anticonvulsant activities. We delve into the mechanistic underpinnings of these activities, providing insights into key molecular targets and signaling pathways. Furthermore, this guide offers detailed, field-proven experimental protocols for the synthesis of key isatin derivatives and for the in vitro and in vivo evaluation of their biological activities. Structure-activity relationship (SAR) studies are summarized and visualized to guide rational drug design. Finally, we present a curated overview of isatin-based compounds that have progressed to clinical trials, underscoring the therapeutic potential of this remarkable scaffold. This comprehensive resource is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Isatin Scaffold - A Gateway to Diverse Bioactivities

Isatin is an endogenous indole derivative that has been identified in various plants and animal tissues.[1] Its unique structural features, particularly the presence of a reactive C3-carbonyl group and an acidic N-H proton, make it an ideal starting point for a wide array of chemical modifications. This synthetic tractability has led to the generation of a vast library of substituted isatins, including Schiff bases, Mannich bases, spiro-heterocycles, and triazole conjugates, each with distinct physicochemical and biological properties.[2][3] The pharmacological promiscuity of isatin derivatives is well-documented, with prominent activities against a range of diseases.[4] This guide will systematically explore the major therapeutic areas where substituted isatins have shown significant promise.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Substituted isatins have emerged as a significant class of anticancer agents, with several derivatives demonstrating potent cytotoxicity against a panel of human cancer cell lines.[4][5] The anticancer efficacy of these compounds is often attributed to their ability to modulate multiple oncogenic pathways.

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer mechanisms of isatin derivatives are diverse and often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

  • Kinase Inhibition: A primary mechanism of action for many anticancer isatins is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a prominent target.[6][7] Isatin derivatives have been shown to be potent inhibitors of VEGFR-2, with some compounds exhibiting IC50 values in the nanomolar range.[8][9] By blocking VEGFR-2 signaling, these compounds can effectively suppress tumor-induced angiogenesis.

    VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 Activates P2 Downstream Signaling (e.g., PI3K/Akt, MAPK) P1->P2 Initiates P3 Angiogenesis, Proliferation, Survival P2->P3 Promotes Isatin Substituted Isatin Isatin->P1 Inhibits

    Figure 1: Mechanism of VEGFR-2 Inhibition by Substituted Isatins.
  • NF-κB Pathway Inhibition: The transcription factor Nuclear Factor-kappa B (NF-κB) plays a critical role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. Several isatin derivatives have been identified as potent inhibitors of the NF-κB signaling pathway, often with IC50 values in the low micromolar range.[10][11] These compounds can disrupt the NF-κB signaling cascade at various points, leading to the downregulation of pro-survival genes and the induction of apoptosis in cancer cells.

    NFkB_Inhibition Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive Complex) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 (Active Dimer) IkBa_p65_p50->p65_p50 IκBα Degradation Nucleus Nucleus p65_p50->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Initiates Isatin Substituted Isatin Isatin->IKK Inhibits

    Figure 2: Inhibition of the NF-κB Signaling Pathway by Substituted Isatins.
Structure-Activity Relationship (SAR) Insights

The anticancer activity of substituted isatins is highly dependent on the nature and position of substituents on the isatin core.

  • N-1 Substitution: Alkylation or arylation at the N-1 position often enhances anticancer activity. For instance, N-benzylation has been shown to increase the cytotoxic potential of isatin derivatives.[12]

  • C-5 Substitution: The introduction of electron-withdrawing groups (e.g., halogens, nitro group) or electron-donating groups (e.g., methyl) at the C-5 position can significantly modulate anticancer activity. The optimal substituent depends on the specific cancer cell line and the overall structure of the molecule.[13]

    Isatin [label=< R1 (N-1)R2 (C-5)Activity HHBaseline Alkyl/BenzylHIncreased HCl, Br, NO2Increased BenzylPhenylPotent

    >]; }
    Figure 3: Generalized SAR for Anticancer Activity of Substituted Isatins.
Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative substituted isatins against various human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
IST-02 Imidazolidine derivativeHuH-7 (Liver)3.07 ± 9.47[6]
IST-04 Thiazolidine derivativeHuH-7 (Liver)14.60 ± 2.49[6]
Compound 13a 5,5-diphenylhydantoin bearing isatinA549 (Lung)>100[4]
Compound 13c 5,5-diphenylhydantoin bearing isatinHepG2 (Liver)65.3[4]
Compound 10a Bis-isatin analogueHela (Cervical)8.32[5]
Compound 51 N-benzyl, C-5 phenyl isatinK562 (Leukemia)0.03[4]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.[14][15]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Substituted isatin compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the isatin compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

    MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with isatin derivatives A->B C Add MTT solution B->C D Incubate (4h) C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F G Calculate IC50 F->G

    Figure 4: Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Isatin derivatives, particularly Schiff bases and their metal complexes, have demonstrated significant antimicrobial activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains.[13][14]

Mechanism of Action

The precise antimicrobial mechanisms of isatin derivatives are still under investigation, but several modes of action have been proposed, including:

  • Inhibition of essential enzymes: Isatins may interfere with microbial enzymes involved in crucial metabolic pathways.

  • Disruption of cell membrane integrity: Some derivatives may disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of biofilm formation: Isatin-based compounds have been shown to inhibit the formation of biofilms, which are crucial for microbial virulence and resistance.[16]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of isatin derivatives is influenced by various structural features:

  • Schiff Base Formation: The condensation of the C3-carbonyl group of isatin with primary amines to form Schiff bases is a common strategy to enhance antimicrobial activity.

  • Substituents on the Aromatic Ring: The presence of electron-withdrawing groups, such as halogens, at the C-5 position of the isatin ring often correlates with increased antibacterial activity.[17]

  • Metal Complexation: The formation of metal complexes with isatin Schiff bases can significantly enhance their antimicrobial properties.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected isatin derivatives against various microbial strains.

Compound TypeSubstitution PatternBacterial/Fungal StrainMIC (µg/mL)Reference
Isatin-thiazole4-fluoro, 4-chloro derivativesE. coli8-fold better than chloramphenicol[18]
Isatin-quinoline-MRSA0.006 - 2.5[16]
Benzofuran-isatin5-substitutedS. aureus31.25[19]
Isatin-sulfonamideN-substituted benzenesulfonamidesS. aureus9.18 µM[20]
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[21][22][23]

Materials:

  • Mueller-Hinton agar plates

  • Bacterial or fungal strains

  • Sterile cork borer (6 mm diameter)

  • Substituted isatin compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (standard antibiotic, e.g., ciprofloxacin)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the inoculum over the surface of the Mueller-Hinton agar plates.

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a fixed volume (e.g., 100 µL) of the isatin compound solution, positive control, and negative control to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

    Agar_Well_Diffusion_Workflow A Prepare standardized microbial inoculum B Inoculate agar plate A->B C Create wells in agar B->C D Add isatin compounds and controls to wells C->D E Incubate plates D->E F Measure zones of inhibition E->F

    Figure 5: Workflow for the Agar Well Diffusion Assay.

Antiviral Activity: A Broad-Spectrum Defense

Isatin derivatives have demonstrated remarkable and broad-spectrum antiviral properties against a variety of DNA and RNA viruses, including human immunodeficiency virus (HIV), influenza virus, and coronaviruses.[3][24]

Mechanism of Action

The antiviral mechanisms of isatin derivatives are virus-specific and can involve:

  • Inhibition of viral enzymes: Some derivatives inhibit key viral enzymes like reverse transcriptase in HIV.[25]

  • Interference with viral entry and replication: Isatins can block the entry of viruses into host cells or interfere with their replication machinery.

  • Inhibition of viral proteases: Certain isatin derivatives have been shown to be potent inhibitors of viral proteases, such as the SARS-CoV 3CL protease.[9]

Structure-Activity Relationship (SAR) Insights

Key structural features influencing the antiviral activity of isatins include:

  • Thiosemicarbazone Moiety: The introduction of a thiosemicarbazone group at the C-3 position is a well-established strategy for enhancing antiviral activity.

  • N-1 Substitution: Modifications at the N-1 position with various aliphatic and aromatic groups can significantly impact antiviral potency.

  • Hybrid Molecules: The hybridization of the isatin scaffold with other antiviral pharmacophores, such as quinolones, has led to the development of potent antiviral agents.[25]

Quantitative Data on Antiviral Activity

The following table summarizes the antiviral activity of representative isatin derivatives.

Compound TypeVirusAssayEC50/IC50Reference
Norfloxacin-isatin Mannich baseHIV-1Replication inhibitionEC50 = 11.3 µg/mL[25]
Aminopyrimidinimino isatinHIV-1Replication inhibitionEC50 = 12.1-62.1 µg/mL[25]
Isatinyl thiosemicarbazoneHIV-1Replication inhibitionEC50 = 1.69 µM[25]
N-substituted isatinSARS-CoV 3CLproEnzyme inhibitionIC50 = 0.95-17.50 µM[9]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.[1][26]

Materials:

  • Confluent monolayer of susceptible host cells in 6-well plates

  • Virus stock of known titer

  • Cell culture medium

  • Substituted isatin compounds

  • Overlay medium (e.g., containing agarose or carboxymethylcellulose)

  • Staining solution (e.g., crystal violet or neutral red)

Procedure:

  • Cell Preparation: Seed host cells in 6-well plates and grow to confluency.

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus dilutions with various concentrations of the isatin compound for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and infect with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.

  • Overlay Application: Remove the inoculum and add the overlay medium containing the isatin compound.

  • Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible.

  • Plaque Visualization and Counting: Fix and stain the cell monolayers. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

    Plaque_Reduction_Assay_Workflow A Prepare confluent cell monolayer B Pre-incubate virus with isatin compound A->B C Infect cells with virus-compound mixture B->C D Add overlay medium C->D E Incubate until plaques form D->E F Stain and count plaques E->F G Calculate EC50 F->G

    Figure 6: Workflow for the Plaque Reduction Assay.

Anticonvulsant Activity: Modulating Neuronal Excitability

A wide range of isatin derivatives have been reported to possess significant anticonvulsant properties, making them promising candidates for the treatment of epilepsy.[27][28]

Mechanism of Action

The anticonvulsant activity of isatin derivatives is thought to be mediated through various mechanisms, including:

  • Modulation of GABAergic neurotransmission: Some isatins may enhance the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[29]

  • Blockade of voltage-gated sodium channels: Similar to some established antiepileptic drugs, isatin derivatives may block voltage-gated sodium channels, thereby reducing neuronal hyperexcitability.

  • Interaction with other CNS targets: Isatins may also exert their anticonvulsant effects by interacting with other targets involved in seizure generation and propagation.

Structure-Activity Relationship (SAR) Insights

The anticonvulsant activity of isatins is influenced by substitutions at various positions:

  • N-1 Substitution: The introduction of a morpholinomethyl group at the N-1 position has been shown to be beneficial for anticonvulsant activity.[27]

  • C-3 Derivatization: The formation of semicarbazones and other hydrazones at the C-3 position is a common strategy to enhance anticonvulsant potency.

  • C-5 Substitution: The nature of the substituent at the C-5 position can significantly impact both the potency and the neurotoxicity profile of the compounds.

Quantitative Data on Anticonvulsant Activity

The following table provides the median effective dose (ED50) and neurotoxicity data for representative anticonvulsant isatin derivatives.

Compound IDAnimal ModelED50 (mg/kg)Neurotoxicity (TD50, mg/kg)Reference
Compound 3d MES test (mice)31.5384.3[16]
Compound 3d scPTZ test (mice)37.4384.3[16]
Compound 6f MES test (mice)30-[27]
Compound 5a MES test (rats, oral)-Non-toxic at 4h[25]
Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[21][22][30]

Materials:

  • Rodents (mice or rats)

  • Electroconvulsive shock generator with corneal electrodes

  • Substituted isatin compounds

  • Vehicle control

  • Standard anticonvulsant drug (e.g., phenytoin)

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory conditions.

  • Drug Administration: Administer the isatin compound, vehicle, or standard drug via the desired route (e.g., intraperitoneal or oral).

  • Seizure Induction: At the time of peak drug effect, deliver an electrical stimulus through corneal electrodes (e.g., 50 mA for 0.2 seconds in mice).

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The absence of tonic hindlimb extension is considered protection.

  • Data Analysis: Calculate the percentage of protected animals in each group and determine the ED50 value using probit analysis.

    MES_Test_Workflow A Administer test compound to animals B Deliver maximal electroshock A->B C Observe for tonic hindlimb extension B->C D Record protection C->D E Calculate ED50 D->E

    Figure 7: Workflow for the Maximal Electroshock Seizure (MES) Test.

Isatin Derivatives in Clinical Development

The therapeutic potential of the isatin scaffold is underscored by the progression of several isatin-based compounds into clinical trials, with some already approved for clinical use.

  • Sunitinib: An oxindole derivative that is a multi-targeted receptor tyrosine kinase inhibitor, approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumor.

  • Toceranib: Another oxindole-based kinase inhibitor approved for the treatment of canine mast cell tumors.

  • Nintedanib: A triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR, approved for the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer.

The success of these drugs validates the isatin scaffold as a clinically relevant pharmacophore and provides a strong impetus for the continued exploration of novel isatin derivatives for a wide range of therapeutic applications.[24][31][32]

Conclusion and Future Perspectives

Substituted isatins represent a versatile and highly promising class of bioactive compounds with a remarkable range of pharmacological activities. Their synthetic accessibility and the potential for multi-target activity make them attractive candidates for drug discovery and development. The insights into their mechanisms of action and structure-activity relationships presented in this guide provide a solid foundation for the rational design of next-generation isatin-based therapeutics. Future research should focus on optimizing the potency and selectivity of these compounds, as well as exploring novel therapeutic applications. The continued investigation of this privileged scaffold holds great promise for addressing unmet medical needs in oncology, infectious diseases, and neurology.

References

  • 1,2,3-Triazole Hybrids Containing Isatins and Phenolic Moieties: Regioselective Synthesis and Molecular Docking Studies. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Design and development of an isatin-1,2,3-triazole hybrid analogue as a potent anti-inflammatory agent with enhanced efficacy and gene expression modulation. (2025, January 22). RSC Publishing. Retrieved from [Link]

  • Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Synthesis and antibacterial activity of Schiff bases of 5-substituted isatins. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Preliminary Antimicrobial Analysis of Isatin–Ferrocene and Isatin–Ferrocenyl Chalcone Conjugates. (2018, May 30). ACS Omega. Retrieved from [Link]

  • Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. (2025, July 10). PubMed. Retrieved from [Link]

  • Synthesis of isatin–triazole hybrids 3a and 3b; reagents and conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (n.d.). MDPI. Retrieved from [Link]

  • Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. (2022, September 3). YouTube. Retrieved from [Link]

  • Identification of novel 1,2,3-triazole isatin derivatives as potent SARS-CoV-2 3CLpro inhibitors via click-chemistry-based rapid screening. (n.d.). Retrieved from [Link]

  • Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity. (n.d.). Retrieved from [Link]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. (2020, October 16). ACS Omega. Retrieved from [Link]

  • Design and Synthesis of Isatin‐1,2,3‐triazole Hybrids as Anticancer Agents. (n.d.). Scilit. Retrieved from [Link]

  • Synthesis of spiroxindole-pyrrolidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. (n.d.). Bio-protocol. Retrieved from [Link]

  • Proposed structure–activity relationship of isatin as microtubule-destabilizing agent. (n.d.). ResearchGate. Retrieved from [Link]

  • Structures of isatin derivatives approved as drugs or in clinical trials. (n.d.). ResearchGate. Retrieved from [Link]

  • Rationale Design, Synthesis, and Pharmacological Evaluation of Isatin Analogues as Antiseizure Agents. (2021, December 1). Bentham Science Publishers. Retrieved from [Link]

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (n.d.). PubMed. Retrieved from [Link]

  • Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. (n.d.). PubMed. Retrieved from [Link]

  • New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. (2025, May 19). PubMed Central (PMC). Retrieved from [Link]

  • Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2. (2020, May 31). Retrieved from [Link]

  • Anticonvulsant and Sedative-Hypnotic Activities of N-Acetyl / Methyl Isatin Derivatives. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (n.d.). Frontiers. Retrieved from [Link]

  • (A) Structures of isatin-derived compounds in clinical trials or... (n.d.). ResearchGate. Retrieved from [Link]

  • A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022, February 5). PubMed. Retrieved from [Link]

  • Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. (n.d.). MDPI. Retrieved from [Link]

  • Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA. (n.d.). Science and Education Publishing. Retrieved from [Link]

  • Anticonvulsant activity of novel 1-(morpholinomethyl)-3-substituted isatin derivatives. (2025, November 28). Retrieved from [Link]

  • Antimicrobial activity data of synthesized compounds 5a-5l. (n.d.). ResearchGate. Retrieved from [Link]

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022, August 16). PubMed Central (PMC). Retrieved from [Link]

  • Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. (2023, April 25). PubMed Central (PMC). Retrieved from [Link]

  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Structure–activity relationship for antimicrobial and anticancer activity of synthesized isatin derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Isatin derivatives having a notable inhibitory activity against VEGFR2 kinase. (n.d.). Retrieved from [Link]

  • Development of Isatin‐Based Schiff Bases Targeting VEGFR‐2 Inhibition: Synthesis, Characterization, Antiproliferative Properties, and QSAR Studies. (2022, June 23). ResearchGate. Retrieved from [Link]

  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021, February 4). PubMed Central (PMC). Retrieved from [Link]

  • A RECENT SURVEY ON CHEMICAL AND BIOLOGICAL SIGNIFICANCE OF ISATIN DERIVATIVES. (2021, October 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. (2025, December 12). RJ Wave. Retrieved from [Link]

  • Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022, February 22). PubMed. Retrieved from [Link]

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Foundational

An In-depth Technical Guide on the Putative Mechanism of Action of 5-Methoxy-1-methylindoline-2,3-dione

Abstract 5-Methoxy-1-methylindoline-2,3-dione is a synthetic derivative of the well-studied isatin scaffold. While its primary documented application lies in synthetic organic chemistry as an oxidizing agent, the extensi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methoxy-1-methylindoline-2,3-dione is a synthetic derivative of the well-studied isatin scaffold. While its primary documented application lies in synthetic organic chemistry as an oxidizing agent, the extensive biological activities of the broader indoline-2,3-dione class suggest a rich, yet unexplored, pharmacological potential. This guide synthesizes the known chemical properties of 5-Methoxy-1-methylindoline-2,3-dione with the established biological mechanisms of structurally related compounds to propose a putative mechanism of action. We will delve into hypothesized interactions with key cellular pathways and provide a comprehensive roadmap for the experimental validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel isatin derivatives.

Introduction to 5-Methoxy-1-methylindoline-2,3-dione: Beyond a Synthetic Reagent

5-Methoxy-1-methylindoline-2,3-dione is a synthetic, non-natural compound characterized by the core indoline-2,3-dione (isatin) structure, with a methoxy group at the 5-position and a methyl group at the 1-position of the indole ring.[1] Its current documented utility is primarily as an oxidant in organic synthesis, for instance, in the conversion of oxindoles to isatins.[1] However, the isatin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, antimicrobial, anti-inflammatory, and neurological effects.[2][3]

Given the limited direct biological data on 5-Methoxy-1-methylindoline-2,3-dione, this guide will extrapolate potential mechanisms of action based on the well-documented activities of analogous compounds. The presence of the electron-donating methoxy group and the N-methylation can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity compared to the parent isatin molecule.

Hypothesized Mechanisms of Action

Based on the known biological activities of structurally similar indoline-2,3-dione derivatives, we propose three primary putative mechanisms of action for 5-Methoxy-1-methylindoline-2,3-dione.

Modulation of the PI3K/AKT/mTOR Signaling Pathway in Oncology

Several indolo[2,3-b]quinoline derivatives, which share a core structural similarity, have demonstrated potent cytotoxic effects against colorectal cancer cells by inhibiting the PI3K/AKT/mTOR pathway.[4][5] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Proposed Signaling Pathway

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Proliferation & Survival Cell Proliferation & Survival mTORC1->Cell Proliferation & Survival 5-Methoxy-1-methylindoline-2,3-dione 5-Methoxy-1-methylindoline-2,3-dione 5-Methoxy-1-methylindoline-2,3-dione->PI3K 5-Methoxy-1-methylindoline-2,3-dione->AKT 5-Methoxy-1-methylindoline-2,3-dione->mTORC1

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by 5-Methoxy-1-methylindoline-2,3-dione.

We hypothesize that 5-Methoxy-1-methylindoline-2,3-dione may act as an inhibitor at one or more nodes of this pathway, leading to cell cycle arrest and apoptosis in cancer cells. The methoxy and N-methyl substitutions may enhance its binding affinity to the ATP-binding pocket of these kinases.

Dual Inhibition of 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) in Inflammation

Indoline-based compounds have been identified as dual inhibitors of 5-LOX and sEH, two key enzymes in the inflammatory cascade.[6] 5-LOX is involved in the synthesis of pro-inflammatory leukotrienes, while sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs). Dual inhibition of these enzymes presents a promising strategy for treating inflammatory diseases.

We propose that 5-Methoxy-1-methylindoline-2,3-dione could fit into the active sites of both 5-LOX and sEH, with the indoline core serving as a pharmacophore. The substituents may influence the compound's selectivity and potency.

Antimicrobial Activity via Disruption of Bacterial Cellular Processes

Isatin-indole molecular hybrids have demonstrated notable antimicrobial, particularly antifungal, activity.[2] The proposed mechanisms often involve the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity. The planar structure of the isatin ring is thought to facilitate intercalation with microbial DNA or binding to enzymatic active sites.

The lipophilic nature of 5-Methoxy-1-methylindoline-2,3-dione, enhanced by the methoxy and methyl groups, may facilitate its transport across microbial cell membranes, leading to increased intracellular concentrations and enhanced antimicrobial efficacy.

Experimental Protocols for Mechanism of Action Validation

To investigate the hypothesized mechanisms of action, a series of well-defined experimental protocols are necessary.

Investigating PI3K/AKT/mTOR Pathway Inhibition

Objective: To determine if 5-Methoxy-1-methylindoline-2,3-dione inhibits the PI3K/AKT/mTOR pathway in cancer cell lines.

Experimental Workflow:

PI3K_Workflow Cell_Culture 1. Cell Culture (e.g., HCT116, Caco-2) Treatment 2. Treatment with 5-Methoxy-1-methylindoline-2,3-dione (Dose-response) Cell_Culture->Treatment Cell_Viability 3. Cell Viability Assay (MTT or CellTiter-Glo) Treatment->Cell_Viability Western_Blot 4. Western Blot Analysis (p-PI3K, p-AKT, p-mTOR) Treatment->Western_Blot Cell_Cycle 5. Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis_Assay 6. Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Data_Analysis 7. Data Analysis and Conclusion Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Experimental workflow for validating PI3K/AKT/mTOR pathway inhibition.

Step-by-Step Methodology:

  • Cell Culture: Culture human colorectal cancer cell lines (e.g., HCT116, Caco-2) in appropriate media.

  • Treatment: Treat cells with increasing concentrations of 5-Methoxy-1-methylindoline-2,3-dione for 24, 48, and 72 hours.

  • Cell Viability Assay: Perform an MTT or CellTiter-Glo assay to determine the IC50 value.

  • Western Blot Analysis: Lyse treated cells and perform Western blotting to detect the phosphorylation status of key pathway proteins (PI3K, AKT, mTOR). A decrease in phosphorylation would indicate inhibition.

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to analyze the cell cycle distribution. An arrest in the G2/M phase is indicative of pathway inhibition.[4]

  • Apoptosis Assay: Quantify apoptosis using Annexin V/PI staining and flow cytometry. An increase in apoptotic cells would support the cytotoxic effect.

Illustrative Quantitative Data:

Concentration (µM)Cell Viability (%)p-AKT Expression (Relative to Control)% Cells in G2/M Phase
0 (Control)1001.015
0.1850.825
1520.450
10150.175
Assessing Dual 5-LOX/sEH Inhibition

Objective: To evaluate the inhibitory activity of 5-Methoxy-1-methylindoline-2,3-dione on 5-LOX and sEH enzymes.

Experimental Workflow:

LOX_sEH_Workflow Enzyme_Source 1. Obtain Recombinant Human 5-LOX and sEH Inhibition_Assay 2. In Vitro Enzyme Inhibition Assays Enzyme_Source->Inhibition_Assay IC50_Determination 3. Determine IC50 Values Inhibition_Assay->IC50_Determination Conclusion 5. Conclude on Dual Inhibitory Potential IC50_Determination->Conclusion Molecular_Docking 4. In Silico Molecular Docking Molecular_Docking->Conclusion

Caption: Workflow for evaluating dual 5-LOX/sEH inhibition.

Step-by-Step Methodology:

  • Enzyme Assays: Utilize commercially available recombinant human 5-LOX and sEH enzyme activity assay kits.

  • Inhibition Studies: Incubate the enzymes with their respective substrates in the presence of varying concentrations of 5-Methoxy-1-methylindoline-2,3-dione.

  • IC50 Calculation: Measure the product formation and calculate the IC50 values for each enzyme.

  • Molecular Docking: Perform in silico molecular docking studies to predict the binding mode of the compound within the active sites of 5-LOX and sEH.[6]

Determining Antimicrobial Spectrum and Mechanism

Objective: To assess the antimicrobial activity of 5-Methoxy-1-methylindoline-2,3-dione and elucidate its mechanism.

Step-by-Step Methodology:

  • Minimum Inhibitory Concentration (MIC) Assay: Determine the MIC against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi using broth microdilution methods.[2]

  • Time-Kill Assays: To understand if the compound is bactericidal or bacteriostatic.

  • Membrane Permeability Assays: Use fluorescent dyes like propidium iodide to assess damage to the microbial cell membrane.

  • DNA Binding Studies: Employ techniques like UV-Vis spectroscopy or circular dichroism to investigate potential interactions with microbial DNA.

Conclusion and Future Directions

While the direct biological mechanism of action for 5-Methoxy-1-methylindoline-2,3-dione remains to be empirically determined, the extensive research on the isatin scaffold provides a strong foundation for hypothesizing its potential as a modulator of key cellular pathways involved in cancer, inflammation, and microbial infections. The proposed experimental workflows in this guide offer a clear and comprehensive path for elucidating its precise mechanism of action. Future research should focus on these validation studies, followed by in vivo efficacy and toxicity assessments to fully characterize the therapeutic potential of this intriguing molecule.

References

  • National Institutes of Health. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Retrieved from [Link]

  • National Institutes of Health. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-[(2-chloroquinolin-3-yl)methyl]indoline-2,3-dione derivatives as potential antimi-. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Analysis of 5-Methoxy-1-methylindoline-2,3-dione: A Technical Guide

For Immediate Release A Comprehensive Spectroscopic Examination of a Key Synthetic Intermediate This technical guide provides a detailed analysis of the spectroscopic data for 5-Methoxy-1-methylindoline-2,3-dione, a comp...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Spectroscopic Examination of a Key Synthetic Intermediate

This technical guide provides a detailed analysis of the spectroscopic data for 5-Methoxy-1-methylindoline-2,3-dione, a compound of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural characterization of this molecule through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Introduction

5-Methoxy-1-methylindoline-2,3-dione, an N-methylated derivative of 5-methoxyisatin, serves as a versatile building block in the synthesis of various heterocyclic compounds. Its rigid bicyclic core, adorned with a methoxy group and two carbonyl functionalities, presents a unique electronic and steric environment, making a thorough spectroscopic characterization essential for its unambiguous identification and for understanding its reactivity. This guide will delve into the theoretical underpinnings and practical interpretation of the key spectroscopic data for this compound.

Molecular Structure and Key Features

The structural framework of 5-Methoxy-1-methylindoline-2,3-dione is foundational to interpreting its spectroscopic signatures. The molecule consists of an indoline-2,3-dione core, featuring a five-membered pyrrolidinone ring fused to a benzene ring. A methoxy group is substituted at the 5-position of the aromatic ring, and a methyl group is attached to the nitrogen atom at the 1-position.

Caption: Molecular structure of 5-Methoxy-1-methylindoline-2,3-dione.

Synthesis and Spectroscopic Data Acquisition

The synthesis of 5-Methoxy-1-methylindoline-2,3-dione is typically achieved through the N-methylation of its precursor, 5-methoxyisatin. Various methylating agents and reaction conditions can be employed, and a general protocol is outlined below.

General Synthetic Protocol: N-methylation of 5-Methoxyisatin

Materials:

  • 5-Methoxyisatin

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., dimethylformamide, acetone)

Procedure:

  • To a solution of 5-methoxyisatin in the chosen anhydrous solvent, add the base and stir at room temperature.

  • Add the methylating agent dropwise to the suspension.

  • The reaction mixture is stirred at room temperature or gentle heat until completion, monitored by thin-layer chromatography.

  • Upon completion, the reaction is quenched, and the product is extracted, dried, and purified, typically by recrystallization or column chromatography.

Following synthesis, the compound's identity and purity are confirmed using a suite of spectroscopic techniques.

Spectroscopic Data and Interpretation

A comprehensive search of available scientific literature and spectral databases did not yield experimentally-derived spectroscopic data for 5-Methoxy-1-methylindoline-2,3-dione. While data for structurally similar compounds are available, the specific spectra for the title compound could not be located for inclusion in this guide.

The following sections outline the expected spectroscopic characteristics based on the known chemical shifts and fragmentation patterns of related indole derivatives and functional groups. This predictive analysis serves as a guide for researchers who synthesize this compound and require a reference for its characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule.

Expected ¹H NMR Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.2-7.4d1HH-7Aromatic proton ortho to the electron-withdrawing carbonyl group, expected to be deshielded.
~7.0-7.2dd1HH-6Aromatic proton coupled to both H-7 and H-4.
~6.8-7.0d1HH-4Aromatic proton ortho to the electron-donating methoxy group, expected to be shielded relative to other aromatic protons.
~3.8s3H-OCH₃Singlet for the methoxy group protons.
~3.2s3H-NCH₃Singlet for the N-methyl group protons, deshielded by the adjacent carbonyl group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number and electronic environment of the carbon atoms.

Expected ¹³C NMR Data (Predicted)

Chemical Shift (δ, ppm)AssignmentRationale
~183C=O (C-3)Ketone carbonyl carbon, typically found in this region.
~158C=O (C-2)Amide carbonyl carbon, slightly upfield from the ketone carbonyl.
~156C-5Aromatic carbon attached to the electron-donating methoxy group.
~145C-7aQuaternary aromatic carbon at the ring junction, adjacent to the nitrogen and a carbonyl group.
~135C-3aQuaternary aromatic carbon at the other ring junction.
~120C-6Aromatic methine carbon.
~115C-7Aromatic methine carbon.
~110C-4Aromatic methine carbon ortho to the methoxy group.
~56-OCH₃Carbon of the methoxy group.
~26-NCH₃Carbon of the N-methyl group.
Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data

  • Molecular Ion (M⁺): The exact mass of 5-Methoxy-1-methylindoline-2,3-dione (C₁₀H₉NO₃) is 191.0582 g/mol . A high-resolution mass spectrum should show a molecular ion peak at or very near this value.

  • Key Fragmentation Patterns: The molecule is expected to undergo characteristic fragmentations, including the loss of CO, CH₃, and OCH₃ radicals.

G M [M]⁺˙ m/z = 191 M_minus_CO [M-CO]⁺˙ m/z = 163 M->M_minus_CO - CO M_minus_CH3 [M-CH3]⁺ m/z = 176 M->M_minus_CH3 - •CH₃ Fragment_A C₈H₆NO₂⁺ m/z = 148 M_minus_CO->Fragment_A - •CH₃

Caption: Predicted key fragmentation pathways for 5-Methoxy-1-methylindoline-2,3-dione.

Infrared (IR) Spectroscopy

The IR spectrum will highlight the presence of key functional groups.

Expected Infrared (IR) Data

Wavenumber (cm⁻¹)Functional GroupRationale
~1760-1780C=O (Amide)Stretching vibration of the five-membered ring amide carbonyl (C-2).
~1720-1740C=O (Ketone)Stretching vibration of the α-keto carbonyl group (C-3).
~1600-1620C=C (Aromatic)Aromatic ring stretching vibrations.
~1250-1300C-O (Aryl ether)Asymmetric C-O-C stretching of the methoxy group.
~1020-1075C-O (Aryl ether)Symmetric C-O-C stretching of the methoxy group.
~2850-3000C-H (Alkyl/Aryl)Stretching vibrations of the methyl and aromatic C-H bonds.

Conclusion

References

While no direct references for the complete spectroscopic data of 5-Methoxy-1-methylindoline-2,3-dione were found, the principles of spectroscopic interpretation are well-established in the following authoritative sources:

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

Foundational

An In-depth Technical Guide to the Solubility of 5-Methoxy-1-methylindoline-2,3-dione in Organic Solvents

Introduction 5-Methoxy-1-methylindoline-2,3-dione, also known as 5-Methoxy-1-methylisatin, is a derivative of isatin, a privileged scaffold in medicinal chemistry. Isatin and its analogues exhibit a wide range of biologi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-1-methylindoline-2,3-dione, also known as 5-Methoxy-1-methylisatin, is a derivative of isatin, a privileged scaffold in medicinal chemistry. Isatin and its analogues exhibit a wide range of biological activities, including potential as antiviral, antimicrobial, and anticancer agents.[1] For researchers in drug discovery and development, understanding the solubility of such lead compounds is a critical first step.[2] Poor solubility can severely hamper biological assays, lead to unreliable structure-activity relationship (SAR) data, and create significant hurdles for formulation and bioavailability.[3][4]

This guide provides a comprehensive technical overview of the solubility of 5-Methoxy-1-methylindoline-2,3-dione. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and practical methodologies for solubility determination. We will delve into the theoretical framework of solubility, present available data, and provide a detailed, field-proven protocol for its experimental determination.

Theoretical Framework: The Science of Dissolution

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium. It is the point at which the rate of dissolution of the solid into the solvent equals the rate of precipitation of the solute out of the solution.[5] The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be miscible or soluble in one another.[6][7]

Several key factors govern the solubility of an organic molecule like 5-Methoxy-1-methylindoline-2,3-dione:

  • Solute Polarity: The presence of the methoxy group (-OCH₃), two carbonyl groups (C=O), and the aromatic ring system gives the molecule both polar and non-polar characteristics.

  • Solvent Polarity: Organic solvents are broadly classified as polar (e.g., DMSO, ethanol) or non-polar (e.g., hexane, toluene). Polar solvents can be further divided into protic (can donate hydrogen bonds, e.g., ethanol) and aprotic (cannot donate hydrogen bonds, e.g., acetone).

  • Intermolecular Forces: The ability of the solute and solvent to form favorable interactions (e.g., dipole-dipole, hydrogen bonds, van der Waals forces) is crucial. The carbonyl oxygens on the dione ring can act as hydrogen bond acceptors.

  • Crystal Lattice Energy: The energy required to break apart the crystal structure of the solid solute must be overcome by the energy released upon solvation.

Solubility Profile of 5-Methoxy-1-methylindoline-2,3-dione

Based on its structure, we can predict the following general solubility trends. This data should be experimentally verified for precise applications.

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent solvent for a wide range of organic compounds, often used for initial stock solutions in biological screening.[9][10]
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, capable of strong dipole-dipole interactions.
Dichloromethane (DCM)Moderately PolarModerate to HighEffective at dissolving many organic compounds.
ChloroformModerately PolarModerate to HighSimilar properties to DCM.
AcetonePolar AproticModerateThe carbonyl group allows for dipole-dipole interactions.
AcetonitrilePolar AproticModerateIts polarity and aprotic nature make it a versatile solvent.
EthanolPolar ProticModerate to LowThe ability to hydrogen bond may be less effective than the strong dipole interactions with aprotic solvents for this specific molecule.
MethanolPolar ProticModerate to LowSimilar to ethanol, but its higher polarity may slightly improve solubility.
Tetrahydrofuran (THF)Moderately PolarModerateA good general-purpose solvent for many organic molecules.
TolueneNon-polarLowThe molecule's polar functional groups limit its solubility in non-polar aromatic solvents.
HexaneNon-polarVery Low / InsolubleLack of polarity makes it a poor solvent for this compound.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential.[11] The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability, though it can be time-consuming.[12][13] This method ensures that an equilibrium is reached between the undissolved solid and the saturated solution.

Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method coupled with HPLC analysis for quantification.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification (HPLC) prep_compound Weigh excess 5-Methoxy-1-methylindoline-2,3-dione prep_solvent Add known volume of organic solvent to vial prep_compound->prep_solvent Add solid to solvent agitate Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep_solvent->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filtrate Filter supernatant through 0.45 µm syringe filter centrifuge->filtrate dilute Dilute filtered sample into mobile phase filtrate->dilute inject Inject onto HPLC system dilute->inject quantify Quantify concentration against a calibration curve inject->quantify caption Fig 1. Shake-Flask Solubility Workflow

Caption: Figure 1. Shake-Flask Solubility Workflow

Detailed Step-by-Step Protocol

Causality Behind Choices: This protocol is designed to be a self-validating system. Using a significant excess of the solid ensures that saturation is achieved.[14] The extended equilibration time (24-48 hours) is critical for the system to reach a true thermodynamic equilibrium, which is often overlooked in faster, kinetic solubility assays.[15] Centrifugation followed by filtration removes all particulate matter, which is crucial for preventing column blockage and ensuring accurate HPLC quantification.[16]

Materials:

  • 5-Methoxy-1-methylindoline-2,3-dione (solid)

  • Organic solvents of interest (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control[17]

  • Centrifuge

  • 0.45 µm syringe filters (ensure compatibility with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[6]

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of solid 5-Methoxy-1-methylindoline-2,3-dione to a glass vial. "Excess" means adding enough solid so that a visible amount remains undissolved after the equilibration period. This confirms that the solution is saturated. b. Pipette a precise, known volume (e.g., 1.0 mL) of the desired organic solvent into the vial. c. Securely cap the vial. Prepare at least three replicates for each solvent.

  • Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C, depending on the application). b. Agitate the samples at a consistent speed (e.g., 150 rpm) for 24 to 48 hours.[13] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing. c. After the incubation period, allow the vials to rest at the set temperature for at least 1 hour to let the undissolved solid settle.

  • Sample Separation: a. Centrifuge the vials for 15 minutes at a high speed (e.g., 10,000 x g) to pellet the remaining solid. b. Carefully draw the supernatant using a syringe. c. Attach a 0.45 µm syringe filter and filter the supernatant into a clean HPLC vial. This step is critical to remove any fine particulates.[16]

  • HPLC Quantification: a. Calibration Curve: Prepare a series of standard solutions of 5-Methoxy-1-methylindoline-2,3-dione of known concentrations in the solvent of interest. Run these standards on the HPLC to generate a calibration curve (Peak Area vs. Concentration).[6] b. Sample Analysis: Dilute the filtered sample from step 3c with the mobile phase to a concentration that falls within the linear range of your calibration curve. c. Inject the diluted sample onto the HPLC system. d. Calculation: Use the peak area from the sample chromatogram and the equation from the linear regression of the calibration curve to determine the concentration of the compound in the diluted sample.[6] e. Back-calculate to find the concentration in the original undiluted (saturated) solution. This value is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

Conclusion

A thorough understanding and accurate measurement of the solubility of 5-Methoxy-1-methylindoline-2,3-dione are indispensable for its advancement as a potential therapeutic agent. Low solubility can mask a compound's true biological potential and lead to costly failures in later stages of drug development.[4] By employing robust, validated methods like the shake-flask protocol detailed here, researchers can generate high-quality, reliable data. This information is foundational for guiding medicinal chemistry efforts, designing meaningful biological assays, and developing viable formulations, ultimately increasing the probability of success for promising drug candidates.

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Al-Ghananeem, A. et al. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available at: [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]

  • Chemsrc. (2025). 5-Methylindoline-2,3-dione | CAS#:608-05-9. Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. Available at: [Link]

  • Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). Available at: [Link]

  • Marques, M. R. C. et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available at: [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

  • Bergström, C. A. S. (2003). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

  • World Health Organization (WHO). (2019). Annex 4: Equilibrium solubility determination. Available at: [Link]

  • Singhvi, G. et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]

  • Saleh, S. F. (2023). How to measure solubility for drugs in oils/emulsions?. ResearchGate. Available at: [Link]

  • Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. Available at: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

  • Shaik, A. et al. (2016). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Banaras Hindu University. Available at: [Link]

  • Savjani, K. T. et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Hanafiah, M. M. et al. (2021). Biological Activity and Solubility of 5-Methoxy-1,4-Benzoquinone Having Bromoheptyl and Bromodecyl Substituents in the n-Octanol. Makara Journal of Science. Available at: [Link]

  • ResearchGate. Physicochemical ADME properties of compound 3. Available at: [Link]

  • Kiani, M. et al. (2023). A Theoretical Approach to the Solubility of Pharmaceutical Compounds in Pure Organic Solvents. Physical Chemistry Research. Available at: [Link]

Sources

Exploratory

N-Methylisatin Derivatives: A Versatile Scaffold for Modern Drug Discovery and Application

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Enduring Potential of the Isatin Core The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Potential of the Isatin Core

The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chemistry, celebrated for its synthetic versatility and broad spectrum of biological activities.[1] This endogenous compound, found in human tissues and various natural sources, serves as a foundational building block for a vast array of heterocyclic compounds with therapeutic potential.[1][2] The reactivity of its C2 and C3 carbonyl groups, along with the susceptibility of the N1-H and the aromatic ring to substitution, allows for extensive structural diversification, enabling the fine-tuning of its pharmacological profile.[1]

Among the myriad of possible modifications, N-alkylation, and specifically N-methylation, has emerged as a crucial strategy for enhancing biological efficacy. The addition of a methyl group at the N1 position often modulates the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, which can lead to improved cytotoxicity, target affinity, and pharmacokinetic properties.[3] This guide provides a comprehensive exploration of the research applications of N-methylisatin derivatives, focusing on their demonstrated potential in oncology, virology, microbiology, and neuropharmacology. We will delve into the causality behind experimental designs, provide actionable protocols, and synthesize data to empower researchers in harnessing the full potential of this remarkable chemical scaffold.

Core Synthesis: N-Methylation of the Isatin Scaffold

The foundational step in exploring this class of compounds is the efficient and reliable methylation of the isatin nitrogen. The nucleophilicity of the isatin anion, formed by deprotonation of the N-H bond, is central to the reaction's success. The choice of base and solvent is critical; a suitable base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) provides an optimal environment for the reaction to proceed efficiently.[4]

Experimental Protocol 1: Conventional N-Methylation of Isatin

This protocol describes a robust and widely used method for synthesizing N-methylisatin under standard laboratory conditions.[5]

Materials:

  • Isatin (1.0 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 mmol)

  • Methyl Iodide (CH₃I) (1.2 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ethyl acetate, brine, anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve isatin (1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add anhydrous potassium carbonate (1.5 mmol) to the solution. The suspension will form the isatin anion.

  • Methylation: Add methyl iodide (1.2 mmol) to the stirring mixture.

  • Reaction: Gently heat the reaction mixture to 70°C for approximately 1-2 hours.[4][5]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). A common eluent system is ethyl acetate/hexane. The N-methylisatin product will have a higher Rf value (be less polar) than the isatin starting material. The reaction is complete when the isatin spot is no longer visible.[4]

  • Workup: After completion, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4] Evaporate the solvent under reduced pressure.

  • Final Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield pure N-methylisatin.[4]

G cluster_synthesis N-Methylisatin Synthesis Workflow A Isatin + Base (K₂CO₃) in DMF B Add Methylating Agent (Methyl Iodide) A->B Deprotonation C Reaction (Heating / Stirring) B->C Sₙ2 Reaction D TLC Monitoring C->D Reaction Progress D->C Incomplete E Workup & Extraction D->E Complete F Purification (Chromatography / Recrystallization) E->F G Pure N-Methylisatin F->G

Caption: General workflow for the synthesis of N-methylisatin.

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

The structural features of N-methylisatin derivatives make them ideal candidates for interacting with various intracellular targets implicated in cancer progression, including protein kinases and tubulin.[6]

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)

A highly promising strategy in cancer therapy is the targeting of CDKs, which are critical regulators of the cell cycle.[7] N-methylisatin derivatives have been specifically designed and identified as potent inhibitors of CDK2.[7][8] The isatin core acts as a scaffold that positions substituents to form key interactions within the ATP-binding pocket of the kinase. Hydrogen bonds with backbone residues like GLU81 and LEU83, along with hydrophobic interactions in the pocket, are crucial for stabilizing the inhibitor-enzyme complex, thereby preventing phosphorylation of substrates and arresting the cell cycle.[7][8]

G cluster_pathway CDK2 Inhibition by N-Methylisatin Derivatives CDK2 CDK2 / Cyclin E Complex Rb Rb Protein CDK2->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Inhibits pRb p-Rb (Inactive) S_Phase S-Phase Gene Transcription E2F->S_Phase Activates G1_S G1/S Transition & Cell Proliferation S_Phase->G1_S NMI N-Methylisatin Derivative NMI->CDK2 Inhibits

Caption: N-methylisatin derivatives inhibit CDK2, preventing Rb phosphorylation and halting cell cycle progression.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

Derivative TypeCancer Cell LineIC₅₀ (µM)Reference
N-methylisatin-thiosemicarbazone Cu(II) ComplexJurkat (Leukemia)5.83[1]
N-methylisatin-thiosemicarbazone Cu(II) ComplexHeLa S3 (Cervical)3.53[1]
5,7-Dibromo-N-(p-methylbenzyl)isatinU937 (Leukemia)0.49
3-(4-methylbenzylidene)-1-phenylindolin-2-oneK562 (Leukemia)6.10[9]
Isatin-triazole hydrazonesMCF-7 (Breast)4-13[10]
Experimental Protocol 2: MTT Cytotoxicity Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability.[11]

Materials:

  • Cancer cell lines (e.g., K562, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • N-methylisatin derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan)

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-methylisatin derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.[9]

Antiviral Applications: A Legacy of Combating Viral Pathogens

The history of N-methylisatin derivatives in virology is significant, with Methisazone (N-methylisatin-β-thiosemicarbazone) being one of the first synthetic antiviral agents used clinically, notably for the prophylaxis of smallpox.[12][13] This legacy continues with modern research demonstrating broad-spectrum activity against numerous DNA and RNA viruses.

Spectrum of Activity and Mechanisms

Research has confirmed the efficacy of N-methylisatin derivatives against a wide array of viruses. The thiosemicarbazone derivatives are particularly prominent.[13] The mechanism of action often involves the inhibition of crucial viral processes, such as the synthesis of viral proteins or interference with the early stages of the viral life cycle.[13][14]

  • Flaviviruses: N-methylisatin-β-thiosemicarbazone (MIBT) derivatives have shown potent inhibitory effects on Japanese encephalitis virus (JEV), West Nile virus (WNV), and Dengue virus (DENV-2).[13]

  • Retroviruses: Various derivatives have demonstrated significant activity against HIV-1 and HIV-2, with some acting as non-nucleoside reverse transcriptase inhibitors.[12][14]

  • Coronaviruses & HCV: Certain derivatives inhibit the replication of SARS-CoV and the synthesis of HCV RNA, highlighting their potential against emerging viral threats.[12]

G cluster_workflow Antiviral Screening Workflow A Synthesize & Purify N-Methylisatin Derivative B Cytotoxicity Assay (e.g., MTT on Host Cells) Determine CC₅₀ A->B C Antiviral Assay (e.g., Plaque Reduction) Determine IC₅₀ A->C D Calculate Selectivity Index (SI) SI = CC₅₀ / IC₅₀ B->D C->D E Lead Compound (High SI) D->E SI > 10 F Mechanism of Action Studies E->F

Caption: A typical workflow for screening and identifying lead antiviral N-methylisatin derivatives.

Quantitative Data: Antiviral Efficacy

The therapeutic potential is often expressed by the Selectivity Index (SI), the ratio of cytotoxicity (CC₅₀) to antiviral activity (IC₅₀ or EC₅₀). A higher SI indicates greater selectivity for viral targets over host cells.

DerivativeVirusActivity MetricValueReference
SCH 16 (MIBT derivative)Japanese Encephalitis Virus (JEV)IC₅₀1.5 µg/mL[13]
SPIII-5FSARS-CoVMax Protection45%[12]
SPIII-5FHepatitis C Virus (HCV)SI>7[12]
Isatin-thiosemicarbazone 6HIVEC₅₀0.34 µM[14]
Isatin-thiosemicarbazone 7HIVEC₅₀2.9 µM[14]
Aminopyrimidinimino isatin 15lHIV-1 (MT-4 cells)EC₅₀5.6 µM[14]
Experimental Protocol 3: Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of viral replication.

Materials:

  • Vero or other susceptible cell line

  • Virus stock (e.g., JEV, HSV-1)

  • 6-well plates

  • Culture medium and overlay medium (containing low-melting-point agarose or methylcellulose)

  • N-methylisatin derivatives

  • Crystal violet staining solution

Procedure:

  • Cell Monolayer: Seed cells in 6-well plates to form a confluent monolayer.

  • Virus Adsorption: Remove the medium and infect the monolayers with the virus at a concentration calculated to produce 50-100 plaques per well. Allow adsorption for 1 hour at 37°C.

  • Compound Treatment: During adsorption, prepare various concentrations of the test compound in the overlay medium.

  • Overlay: After adsorption, remove the viral inoculum and wash the cells. Add 2 mL of the compound-containing overlay medium to each well.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-5 days). The semi-solid overlay prevents the spread of progeny virus, localizing the infection to form plaques.

  • Fixation and Staining: Fix the cells with 10% formalin and then stain with 0.5% crystal violet. The stain colors the living cells, leaving the viral plaques as clear, unstained zones.

  • Plaque Counting: Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque inhibition compared to the virus control. The IC₅₀ is the compound concentration that reduces the number of plaques by 50%.[13]

Antimicrobial Applications: Addressing Bacterial and Fungal Threats

N-methylisatin derivatives have also demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria.[15][16][17] The incorporation of moieties like thiocarbohydrazones can enhance this activity.[16][18]

Quantitative Data: Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the primary metric used to evaluate antimicrobial potency.

DerivativeMicroorganismMIC (µg/mL)Reference
N-methylisatin organotin(IV) complexesGram-positive bacteriaGood activity[15]
5-methylisatin thiocarbohydrazone (Cmpd 2)Enterococcus faecalis64[16][18]
Isatin-benzofuran hybrid (8e)Staphylococcus aureus< 1[19]
Isatin-benzofuran hybrid (8e)Escherichia coli< 1[19]
Experimental Protocol 4: Broth Microdilution for MIC Determination

This method is a standardized technique for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[18]

Materials:

  • Bacterial/fungal strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • N-methylisatin derivatives

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds directly in the 96-well plate using the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Neuroprotective Applications: Targeting Neurodegenerative Pathways

A burgeoning area of research is the application of N-methylisatin derivatives in neurodegenerative diseases. Their ability to cross the blood-brain barrier and interact with central nervous system targets makes them highly attractive candidates.[20]

Mechanism of Action: Monoamine Oxidase B (MAO-B) Inhibition

Isatin is an endogenous inhibitor of monoamine oxidase (MAO), an enzyme critical for neurotransmitter metabolism.[20] Elevated MAO-B activity is implicated in the pathology of neurodegenerative disorders like Parkinson's disease, as it contributes to oxidative stress and the formation of neurotoxins. N-methylisatin derivatives have been developed as potent, selective, and reversible inhibitors of MAO-B.[20][21] By inhibiting MAO-B, these compounds can reduce oxidative stress and protect neurons from degeneration.

G cluster_pathway Neuroprotection via MAO-B Inhibition Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolized by Metabolites DOPAC MAOB->Metabolites ROS Reactive Oxygen Species (ROS) MAOB->ROS Generates Neuron Dopaminergic Neuron ROS->Neuron Causes Oxidative Stress to Degeneration Neuronal Degeneration Neuron->Degeneration NMI N-Methylisatin Derivative NMI->MAOB Inhibits

Caption: N-methylisatin derivatives inhibit MAO-B, reducing ROS production and protecting dopaminergic neurons.

Quantitative Data: MAO-B Inhibition and Neuroprotection
DerivativeTargetIC₅₀ (µM)Neuroprotective EffectReference
ISB1 (benzyloxy derivative)MAO-B0.124Decreased rotenone-induced cell death[20]
ISFB1 (benzyloxy derivative)MAO-B0.135BBB permeable in vitro[20]
IS7 (hydrazone derivative)MAO-B0.082Decreased ROS & pro-inflammatory cytokines[21][22]
IS6 (hydrazone derivative)MAO-B0.124High selectivity (SI = 263.80)[21][22]
Experimental Protocol 5: In Vitro Neuroprotection Assay (LPS-Induced)

This protocol assesses a compound's ability to protect neuronal cells from inflammation-induced toxicity.[21]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Culture medium (e.g., DMEM/F12 with 10% FBS)

  • Lipopolysaccharide (LPS) to induce inflammation

  • N-methylisatin derivatives

  • Reagents for measuring ROS (e.g., DCFH-DA) and cell viability (e.g., MTT)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in appropriate flasks and seed them into plates for the experiment.

  • Pre-treatment: Treat the cells with various concentrations of the N-methylisatin derivative for 2-4 hours.

  • Inflammatory Insult: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response and oxidative stress.

  • Incubation: Incubate for 24 hours.

  • Assessment:

    • Cell Viability: Perform an MTT assay (as in Protocol 2) to quantify the protective effect of the compound against LPS-induced cell death.

    • ROS Measurement: Measure intracellular ROS levels by incubating cells with a fluorescent probe like DCFH-DA and quantifying fluorescence with a plate reader or microscope.

    • Cytokine Analysis: Collect the cell supernatant to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

  • Analysis: Compare the results from compound-treated groups to the LPS-only group to determine the degree of neuroprotection.

Conclusion and Future Directions

N-methylisatin and its derivatives represent a profoundly versatile and enduringly relevant scaffold in medicinal chemistry. The strategic methylation at the N1 position serves as a critical modification that frequently enhances biological activity across diverse therapeutic areas. We have demonstrated that these compounds are potent agents in oncology through mechanisms like CDK inhibition, in virology by disrupting viral replication, in microbiology against pathogenic bacteria, and in neuropharmacology as selective MAO-B inhibitors.

The future of N-methylisatin research is rich with opportunity. Further exploration of structure-activity relationships (SAR) will undoubtedly lead to derivatives with even greater potency and selectivity. The application of computational methods, such as molecular docking and dynamic simulations, will continue to guide the rational design of next-generation inhibitors.[7][8][23] As the challenges of drug resistance and chronic diseases intensify, the N-methylisatin scaffold, with its proven track record and vast chemical space, is poised to remain a cornerstone of innovative drug discovery for years to come.

References

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Foundational

A Comprehensive Technical Guide to the Discovery and History of 5-Methoxy Substituted Isatins

For Researchers, Scientists, and Drug Development Professionals Abstract Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1][2][3] The introduction of substituents onto the isatin core allows for the fine-tuning of its pharmacological properties. This guide focuses specifically on 5-methoxy substituted isatins, tracing their history from the initial discovery of the parent isatin molecule to the synthesis and exploration of this key derivative. We will delve into the evolution of synthetic methodologies, the expansive biological landscape of these compounds, and provide detailed experimental insights to offer a comprehensive resource for researchers in the field.

Introduction: The Significance of the Isatin Scaffold and the 5-Methoxy Substituent

The isatin molecule, with its fused aromatic and five-membered rings containing two carbonyl groups, represents a versatile building block for the synthesis of a multitude of biologically active compounds.[1][4] Its unique reactivity, stemming from the presence of an aromatic ring, a ketone, and a γ-lactam moiety, allows for diverse chemical modifications.[5] These modifications can lead to a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, anticonvulsant, and anti-inflammatory properties.[2]

The strategic placement of a methoxy group (-OCH₃) at the 5-position of the indole ring profoundly influences the molecule's electronic and steric properties. This substitution can enhance biological activity, improve pharmacokinetic profiles, and provide new avenues for structure-activity relationship (SAR) studies. The 5-methoxy group, being an electron-donating group, can modulate the reactivity of the aromatic ring and influence interactions with biological targets.

The Genesis of Isatin Chemistry: A Historical Perspective

The story of isatin begins in 1840, when it was first obtained by Otto Linné Erdman and Auguste Laurent as a product of the oxidation of indigo dye using nitric and chromic acids.[5][6][7] This discovery marked a significant milestone, transforming a natural dye into a novel heterocyclic compound that would become a cornerstone of medicinal chemistry.[8] For many years, isatin was primarily considered a synthetic curiosity. However, it was later discovered to be a natural product found in plants of the Isatis genus and even in humans as a metabolic derivative of adrenaline.[5]

Emergence of 5-Methoxyisatin: Early Syntheses and Discoveries

The synthesis of substituted isatins, including 5-methoxyisatin, followed the development of general synthetic methods for the isatin core. The ability to introduce substituents like the methoxy group at specific positions on the aromatic ring was crucial for exploring the therapeutic potential of this class of compounds. Early synthetic efforts laid the groundwork for the more refined and efficient methods used today.

Evolution of Synthetic Strategies

Several classical and modern synthetic methods have been employed for the preparation of isatin and its derivatives. The most prominent among these are the Sandmeyer, Stolle, and Gassman syntheses.[1][4][7]

Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is one of the oldest and most straightforward methods for preparing isatins from anilines.[5][9] The process involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate.[9] This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the isatin.[9][10] For the synthesis of 5-methoxyisatin, 4-methoxyaniline (p-anisidine) serves as the starting material. While effective for many anilines, the Sandmeyer process can be limited when dealing with highly lipophilic or sterically hindered starting materials.[10]

Stolle Isatin Synthesis

Considered a robust alternative to the Sandmeyer method, the Stolle synthesis involves the reaction of an N-arylaniline with oxalyl chloride to form a chlorooxalylanilide intermediate.[5][6] This intermediate is then cyclized using a Lewis acid, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), to produce the corresponding N-substituted isatin.[6][11] The Stolle method is particularly effective for synthesizing a wide range of substituted isatins.[8]

Modern Synthetic Approaches

More recent methods for the synthesis of N-substituted isatins involve the direct oxidation of commercially available substituted indoles or oxindoles using various oxidizing agents.[5] These modern approaches often offer milder reaction conditions and improved yields.

A general workflow for the synthesis of 5-methoxyisatin via the Sandmeyer route is depicted below:

Sandmeyer_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization 4-Methoxyaniline 4-Methoxyaniline Isonitrosoacetanilide (2Z)-2-hydroxyimino- N-(4-methoxyphenyl)acetamide 4-Methoxyaniline->Isonitrosoacetanilide  + Chloral Hydrate  + Hydroxylamine HCl  Na2SO4, H2O, Heat Chloral_Hydrate Chloral Hydrate Hydroxylamine Hydroxylamine 5-Methoxyisatin 5-Methoxyisatin Isonitrosoacetanilide->5-Methoxyisatin  Conc. H2SO4  Heat Anticancer_Mechanism 5-Methoxyisatin_Derivative 5-Methoxyisatin Derivative Cell_Cycle_Proteins Cell Cycle Regulatory Proteins (e.g., Cyclin B, CDK1) 5-Methoxyisatin_Derivative->Cell_Cycle_Proteins  Downregulates Mitochondrion Mitochondrion 5-Methoxyisatin_Derivative->Mitochondrion  Induces Mitochondrial  Pathway Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Caspases Caspase Cascade (e.g., Caspase-9, Caspase-3) Mitochondrion->Caspases  Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: A potential anticancer mechanism of a 5-methoxyisatin derivative.

Future Directions and Conclusion

The journey of 5-methoxy substituted isatins, from the historical discovery of their parent molecule to their current status as promising therapeutic scaffolds, highlights the enduring value of heterocyclic chemistry in drug discovery. The versatility of the isatin core, combined with the beneficial influence of the 5-methoxy group, continues to provide a fertile ground for the development of new and effective therapeutic agents.

Future research will likely focus on:

  • The synthesis of novel, more complex 5-methoxyisatin hybrids to enhance target specificity and potency.

  • In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways modulated by these compounds.

  • Preclinical and clinical investigations of the most promising candidates to translate laboratory findings into tangible therapeutic benefits.

References

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  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. (n.d.). Organic Syntheses. [Link]

  • Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). Frontiers. [Link]

  • Comparison of the Antiviral Effects of 5-Methoxymethyl-deoxyuridine with 5-Iododeoxyuridine, Cytosine Arabinoside, and Adenine Arabinoside. (1976). National Center for Biotechnology Information. [Link]

  • Comparison of the antiviral effects of 5-methoxymethyl-deoxyuridine with 5-iododeoxyuridine, cytosine arabinoside, and adenine arabinoside. (1976). PubMed. [Link]

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Exploratory

An In-Depth Technical Guide to the Safe Handling and Application of 5-Methoxy-1-methylindoline-2,3-dione

Abstract: 5-Methoxy-1-methylindoline-2,3-dione, a derivative of the versatile isatin scaffold, is a key synthetic intermediate in medicinal chemistry and drug development. Its utility stems from the reactive dicarbonyl f...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Methoxy-1-methylindoline-2,3-dione, a derivative of the versatile isatin scaffold, is a key synthetic intermediate in medicinal chemistry and drug development. Its utility stems from the reactive dicarbonyl functionality, which allows for the construction of complex heterocyclic systems, including spiro-oxindoles, which are of significant interest in pharmaceutical research.[1][2] This guide provides a comprehensive overview for researchers and drug development professionals on the essential safety protocols, handling procedures, and core applications of this compound. Adherence to these guidelines is critical to ensure laboratory safety and maintain the integrity of experimental outcomes.

Physicochemical and Structural Profile

Understanding the fundamental properties of a chemical is the first step in safe and effective handling. 5-Methoxy-1-methylindoline-2,3-dione is a solid organic compound whose identity is established by the following identifiers.

PropertyValueSource
Chemical Name 5-methoxy-1-methylindoline-2,3-dione[3]
Synonyms N-Methyl-5-methoxyisatin[4]
CAS Number 16077-09-1[3]
Molecular Formula C₁₀H₉NO₃[3]
Molecular Weight 191.18 g/mol [3]
Appearance Solid (Typically a crystalline powder)[5]

Hazard Identification and GHS Classification

While a specific, publicly available Material Safety Data Sheet (MSDS) for 5-Methoxy-1-methylindoline-2,3-dione is not readily found, a robust hazard profile can be extrapolated from the well-documented safety data of structurally analogous isatin derivatives, such as 1-methylisatin and other substituted indolinediones.[5][6] The primary hazards are associated with irritation and acute toxicity if ingested.

Table of GHS Hazard Classifications

PictogramSignal WordHazard ClassHazard Statement

Warning Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[5]
Skin Irritation (Category 2)H315: Causes skin irritation.[6]
Eye Irritation (Category 2A)H319: Causes serious eye irritation.[6]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritation.[5]

Key Precautionary Statements:

  • Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).

  • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Safe Handling, Storage, and Engineering Controls

The causality behind safe handling protocols is rooted in minimizing exposure through all potential routes: inhalation, ingestion, and dermal contact.

Engineering Controls: The First Line of Defense

All manipulations of solid 5-Methoxy-1-methylindoline-2,3-dione that could generate dust, such as weighing or transferring, must be performed within a certified chemical fume hood or a ventilated balance enclosure.[8] This is the most effective method to prevent the inhalation of fine particulates, which can cause respiratory irritation.

Personal Protective Equipment (PPE)

A standard PPE ensemble is mandatory when handling this compound:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to prevent eye contact with airborne particles.[5][9]

  • Hand Protection: Nitrile or neoprene gloves should be worn to prevent skin contact. Gloves must be inspected before use and changed immediately if contamination occurs.[9]

  • Body Protection: A standard laboratory coat is required. Protective clothing should be worn to prevent skin exposure.[9]

  • Respiratory Protection: If engineering controls are not sufficient, a NIOSH-approved particulate respirator may be necessary.[9]

Storage and Hygiene
  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[9][10] It should be stored away from incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[9]

  • Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in laboratory areas where this chemical is handled or stored.

SafeHandlingWorkflow Receive Receive & Inspect Package Store Store in Cool, Dry, Dark Location Receive->Store Prep Prepare for Use (Don PPE) Store->Prep Retrieve for experiment Weigh Weigh & Transfer (in Fume Hood) Prep->Weigh Reaction Reaction Setup Weigh->Reaction Workup Post-Reaction Workup Reaction->Workup Waste Segregate & Dispose of Hazardous Waste Workup->Waste Clean Decontaminate Glassware & Clean Workspace Workup->Clean Clean->Store Return unused reagent

Workflow for the safe handling of 5-Methoxy-1-methylindoline-2,3-dione.

Emergency and First Aid Procedures

In the event of an accidental exposure or release, a swift and informed response is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]

  • Skin Contact: Remove all contaminated clothing and shoes. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation develops or persists.

  • Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Make the victim drink two glasses of water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8]

Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the material from entering drains or waterways.[8]

  • Collect: Wearing full PPE, carefully sweep or scoop up the solid material, avoiding the generation of dust. Place the material into a labeled, sealed container for hazardous waste disposal.[9]

  • Clean: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Synthetic Protocol and Application Context

5-Methoxy-1-methylindoline-2,3-dione is most commonly synthesized via the N-methylation of its precursor, 5-methoxyisatin. This reaction is a standard alkylation that underscores the importance of proper handling of both the starting materials and the alkylating agents.

Protocol: Synthesis via N-methylation of 5-Methoxyisatin

This protocol is adapted from analogous procedures for the N-methylation of substituted isatins.[11][12]

Materials:

  • 5-Methoxyisatin

  • Methyl Iodide (MeI)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice-cold water

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 5-methoxyisatin (1.0 eq) in anhydrous DMF.

  • To the stirring solution, add anhydrous potassium carbonate (1.5 - 2.0 eq). The base acts as a proton scavenger.

  • Add methyl iodide (1.2 eq) dropwise to the mixture.

  • Allow the reaction to stir at room temperature overnight. Progress can be monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid thoroughly with water to remove residual DMF and salts.

  • Dry the product under vacuum to yield 5-Methoxy-1-methylindoline-2,3-dione. Further purification can be achieved by recrystallization if necessary.

SynthesisPathway SM 5-Methoxyisatin Product 5-Methoxy-1-methylindoline-2,3-dione SM->Product N-methylation Reagents 1. K₂CO₃, DMF 2. Methyl Iodide (CH₃I) Reagents->Product

N-methylation of 5-methoxyisatin to yield the target compound.
Reactivity and Utility in Drug Discovery

The primary value of this compound lies in the electrophilicity of its C3-carbonyl group. This site is highly susceptible to nucleophilic attack, making it a cornerstone for various condensation reactions.[13] It is frequently reacted with primary amines to form Schiff bases or with compounds containing active methylene groups in Knoevenagel-type condensations. These reactions are pivotal for generating diverse molecular scaffolds, particularly spirocyclic oxindoles, which are privileged structures in modern drug discovery due to their rigid, three-dimensional conformations that can effectively interact with biological targets.[2][13]

References

  • Unknown Supplier. (2021). Material Safety Data Sheet. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Methoxy-3,3-di(1-methyl-1H-indol-3-yl)indolin-2-one. Retrieved from [Link]

  • Chemsrc. (2025). 5-Methylindoline-2,3-dione. Retrieved from [Link]

  • Carbone, F., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole-2,3-dione, 5-methyl-. Retrieved from [Link]

  • PubChem, National Institutes of Health. (n.d.). 5-Methoxyisatin. Retrieved from [Link]

  • Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl). PubMed. Retrieved from [Link]

  • Bence, K., et al. (n.d.). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. PMC - NIH. Retrieved from [Link]

  • MDPI. (n.d.). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Retrieved from [Link]

  • ResearchGate. (n.d.). One pot multicomponent synthesis of methyl Isoindoline-1,3-dione/.... Retrieved from [Link]

  • MDPI. (n.d.). 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. Retrieved from [Link]

  • PubChem, National Institutes of Health. (n.d.). 1-Methyl-5-nitroindoline-2,3-dione. Retrieved from [Link]

  • PubMed Central, National Institutes of Health. (n.d.). Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer. Retrieved from [Link]

  • PubChem, National Institutes of Health. (n.d.). 1-Methylisatin. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of 5-Methoxy-1-methylindoline-2,3-dione

Abstract This document provides a comprehensive guide for the synthesis of 5-Methoxy-1-methylindoline-2,3-dione, a key intermediate in pharmaceutical research and drug development. The protocol details the N-methylation...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-Methoxy-1-methylindoline-2,3-dione, a key intermediate in pharmaceutical research and drug development. The protocol details the N-methylation of the precursor, 5-methoxyisatin, utilizing a robust and reproducible methodology. We delve into the underlying reaction mechanism, provide a detailed step-by-step protocol, offer troubleshooting guidance, and outline critical safety precautions. This guide is intended for researchers, scientists, and professionals in organic synthesis and medicinal chemistry.

Introduction and Scientific Background

Isatin (1H-indole-2,3-dione) and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous compounds with diverse biological activities. The functionalization of the isatin core, particularly at the N-1 position, is a common strategy to modulate pharmacokinetic and pharmacodynamic properties.

The target molecule, 5-Methoxy-1-methylindoline-2,3-dione, is a derivative of 5-methoxyisatin, a compound noted for its potential biological activities, including antimicrobial and anticancer properties.[1][2] The addition of a methyl group to the indole nitrogen (N-methylation) can significantly alter its biological profile, making this synthesis a crucial step in the development of novel therapeutic agents.

This application note presents a standard and reliable protocol for the N-methylation of 5-methoxyisatin using methyl iodide and potassium carbonate in an acetone solvent system.

Reaction Mechanism: The N-Methylation of Isatin

The N-methylation of isatin proceeds via a classical nucleophilic substitution reaction (SN2). The process involves two primary steps:

  • Deprotonation: The N-H proton of the isatin ring is weakly acidic. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the nitrogen atom. This creates a highly nucleophilic isatin anion.[3][4]

  • Nucleophilic Attack: The resulting isatin anion acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., methyl iodide). This forms the new N-C bond, yielding the final N-methylated product.[3][4]

The choice of a polar aprotic solvent, such as acetone or DMF, is critical as it effectively solvates the cation (K⁺) without interfering with the nucleophile, thereby facilitating the SN2 reaction.

Experimental Protocol

This section provides a detailed methodology for the synthesis of 5-Methoxy-1-methylindoline-2,3-dione.

Materials and Equipment
  • Reagents:

    • 5-Methoxyisatin (>98%)

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Methyl Iodide (CH₃I), stabilized (>99%)

    • Acetone, anhydrous

    • Ethyl Acetate

    • Petroleum Ether or Hexane

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Deionized Water

  • Equipment:

    • Round-bottom flask (100 mL or appropriate size)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Standard laboratory glassware (beakers, graduated cylinders, funnels)

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Filtration apparatus (Büchner funnel)

    • Column chromatography setup

Reagent Summary Table

The following table outlines the quantities and roles of the reagents for a typical reaction scale.

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeMolar Eq.Role
5-Methoxyisatin177.1610.01.77 g1.0Starting Material
Potassium Carbonate138.2115.02.07 g1.5Base
Methyl Iodide141.9412.00.75 mL1.2Methylating Agent
Acetone58.08-50 mL-Solvent
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methoxyisatin (1.77 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetone to the flask.

  • Addition of Methylating Agent: While stirring the suspension, add methyl iodide (0.75 mL, 12.0 mmol) dropwise at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C) with continuous stirring.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a 7:3 petroleum ether/ethyl acetate eluent system. The reaction is complete when the starting material spot (lower Rf) is no longer visible (typically 2-4 hours).[3]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and other inorganic salts using a Büchner funnel. Wash the solid residue with a small amount of fresh acetone.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Extraction:

    • Dissolve the resulting crude residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) to remove any remaining inorganic impurities.

    • Wash the organic layer with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: If the crude product is a solid and reasonably pure, recrystallization from ethanol is an effective method to obtain the pure 5-Methoxy-1-methylindoline-2,3-dione.[3][4]

  • Column Chromatography: For oily products or mixtures with significant impurities, purification by column chromatography on silica gel is recommended. A gradient elution using a mixture of petroleum ether and ethyl acetate (e.g., starting from 9:1 to 7:3) is typically effective.[3][5]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and purification of 5-Methoxy-1-methylindoline-2,3-dione.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification cluster_final Final Product A 1. Combine 5-Methoxyisatin and K2CO3 in Flask B 2. Add Anhydrous Acetone A->B C 3. Add Methyl Iodide B->C D 4. Heat to Reflux (2-4 hours) C->D E 5. Monitor by TLC D->E F 6. Cool and Filter Solids E->F Reaction Complete G 7. Evaporate Solvent F->G H 8. Redissolve in Ethyl Acetate G->H I 9. Wash with Water & Brine H->I J 10. Dry and Evaporate I->J K Crude Product J->K L Recrystallization (Ethanol) K->L M Column Chromatography (Silica Gel) K->M N Pure 5-Methoxy-1-methyl- indoline-2,3-dione L->N M->N

Workflow for the synthesis of 5-Methoxy-1-methylindoline-2,3-dione.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete or Slow Reaction 1. Insufficient base for deprotonation. 2. Low reaction temperature. 3. Deactivated methylating agent.1. Ensure K₂CO₃ is anhydrous and used in slight excess (1.5 eq). For less reactive substrates, a stronger base like NaH may be considered.[3] 2. Ensure the reaction is maintained at reflux temperature. 3. Use a fresh bottle of methyl iodide; it is light-sensitive and should be stored properly.[3]
Product is an Oil and Fails to Crystallize Presence of impurities (unreacted starting material, solvent residue).Purify the crude product using column chromatography on silica gel.[3] Ensure all solvent is removed under high vacuum.
Low Yield 1. Incomplete reaction. 2. Product loss during work-up or purification.1. Allow the reaction to run longer, confirming completion by TLC. 2. Be meticulous during extractions and transfers. Minimize the number of transfer steps.

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • 5-Methoxyisatin: May cause skin, eye, and respiratory irritation.[6] Avoid inhalation of dust and direct contact.

  • Methyl Iodide (CH₃I): Highly Toxic and Carcinogenic. Toxic if swallowed, inhaled, or absorbed through the skin.[7][8][9] It is a suspected human carcinogen.[8][9][10] Handle exclusively in a chemical fume hood. In case of skin contact, wash immediately and thoroughly with soap and water.

  • Dimethyl Sulfate (CH₃)₂SO₄ (Alternative Reagent): Extremely Hazardous. Not used in this primary protocol but is a powerful methylating agent. It is fatal if inhaled, a known carcinogen, and causes severe, delayed skin burns.[11][12][13] Extreme caution and specialized handling procedures are required if it is used.

  • Potassium Carbonate (K₂CO₃): Causes serious eye irritation and skin irritation.[14][15][16][17] Avoid contact with eyes and skin. In case of contact, rinse with copious amounts of water.

  • Acetone: Highly Flammable. Keep away from heat, sparks, and open flames.[18][19][20] Vapors can form explosive mixtures with air.[20][21] Causes serious eye irritation and may cause drowsiness.[18][19][21]

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Halogenated waste (containing methyl iodide) should be collected in a designated container.

References

  • PRODUITS LUBRI-DELTA INC. (n.d.). Safety Data Sheet - Acetone. Retrieved from [Link]

  • LabAlley. (n.d.). Acetone 100% Lab Grade Safety Data Sheet. Retrieved from [Link]

  • INEOS KOH. (2022, December 1). SAFETY DATA SHEET Potassium Carbonate, Anhydrous. Retrieved from [Link]

  • Sam Purna. (n.d.). SAFETY DATA SHEET: Methyl Iodide. Retrieved from [Link]

  • ChemSupply Australia Pty Ltd. (2024, December 17). Safety Data Sheet for Acetone. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]

  • ScienceLab.com. (2012, December 3). Acetone MSDS. Retrieved from [Link]

  • Enartis USA Inc. (2015, August 5). Safety Data Sheet POTASSIUM CARBONATE. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Dimethyl sulfate - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Methyl Iodide (Iodomethane). Retrieved from [Link]

  • CPAchem Ltd. (n.d.). Safety data sheet - Dimethyl sulfate. Retrieved from [Link]

  • Chem-Supply Pty Ltd. (n.d.). Safety Data Sheet - Methyl Iodide. Retrieved from [Link]

  • LBAO Chemicals. (n.d.). 5-Methoxyisatin | 39755-95-8 | 98%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methoxyisatin. PubChem Compound Database. Retrieved from [Link]

  • Singh, P., & Singh, K. N. (2015). N-Propargylated isatin-Mannich mono- and bis-adducts: Synthesis and preliminary analysis of in vitro activity against Tritrichomonas foetus. Bioorganic & Medicinal Chemistry Letters, 25(6), 1238–1242. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the N-Methylation of 5-Methoxyisatin

This guide provides a comprehensive, technically detailed protocol for the N-methylation of 5-methoxyisatin, yielding 1-methyl-5-methoxyindoline-2,3-dione. Designed for researchers, medicinal chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed protocol for the N-methylation of 5-methoxyisatin, yielding 1-methyl-5-methoxyindoline-2,3-dione. Designed for researchers, medicinal chemists, and drug development professionals, this document goes beyond a simple recitation of steps. It delves into the rationale behind the procedural choices, offering insights grounded in established chemical principles to ensure experimental success, reproducibility, and safety.

Introduction

Isatin and its derivatives are privileged scaffolds in medicinal chemistry, serving as precursors for a wide array of bioactive molecules. The functionalization of the isatin core, particularly at the N-1 position, is a critical step in the synthesis of many pharmacologically active compounds. The N-methylation of 5-methoxyisatin is a fundamental transformation that enhances the lipophilicity of the molecule and provides a key intermediate for further synthetic elaborations. This protocol outlines a reliable and efficient method for this transformation using methyl iodide and potassium carbonate in dimethylformamide (DMF), a widely adopted and validated approach.

Reaction Mechanism and Principle

The N-methylation of 5-methoxyisatin proceeds via a classical nucleophilic substitution reaction (SN2). The mechanism can be dissected into two primary steps:

  • Deprotonation: The nitrogen atom of the isatin ring is weakly acidic. A suitable base, in this case, potassium carbonate (K₂CO₃), is used to deprotonate the N-H group, forming a resonance-stabilized isatin anion.[1] This anion is the active nucleophile in the reaction. The choice of a moderately weak base like K₂CO₃ is crucial to avoid potential side reactions that can be promoted by stronger bases.

  • Nucleophilic Attack: The generated isatin anion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (methyl iodide). This results in the displacement of the iodide leaving group and the formation of the desired N-methylated product.[1]

The presence of the electron-donating methoxy group at the 5-position of the isatin ring can subtly influence the nucleophilicity of the nitrogen atom. However, the described protocol is robust and generally high-yielding for such substrates.

Experimental Workflow

The overall experimental workflow for the N-methylation of 5-methoxyisatin is depicted in the following diagram:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization prep_reactants Combine 5-methoxyisatin, K₂CO₃, and anhydrous DMF add_MeI Add Methyl Iodide prep_reactants->add_MeI Stir at room temperature heat Heat the reaction mixture (e.g., 70°C) add_MeI->heat monitor Monitor progress by TLC heat->monitor quench Cool and pour into ice-water monitor->quench Upon completion extract Extract with ethyl acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry evaporate Evaporate solvent dry->evaporate purify Recrystallize from ethanol evaporate->purify characterize Characterize by NMR, IR, and MP purify->characterize

Caption: A schematic overview of the N-methylation of 5-methoxyisatin protocol.

Detailed Experimental Protocol

This protocol is based on a conventional heating method, which is widely accessible and provides excellent results.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
5-Methoxyisatin≥97%Commercially availableStarting material
Methyl Iodide (CH₃I)≥99%Commercially availableMethylating agent
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially availableBase
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially availableSolvent
Ethyl Acetate (EtOAc)ACS gradeCommercially availableExtraction solvent
Brine (saturated NaCl solution)-Prepared in-houseFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)ACS gradeCommercially availableDrying agent
Ethanol (EtOH)Reagent gradeCommercially availableRecrystallization solvent
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 5-methoxyisatin (1.0 mmol, 177.16 mg).

    • Add anhydrous potassium carbonate (1.5 mmol, 207.32 mg). The use of a slight excess of base ensures complete deprotonation.

    • Add anhydrous N,N-dimethylformamide (5 mL).

    • Stir the suspension at room temperature for 15-20 minutes. The formation of the isatin anion is often accompanied by a color change.

  • Addition of Methylating Agent:

    • To the stirred suspension, add methyl iodide (1.2 mmol, 0.075 mL, 170.32 mg) dropwise via a syringe.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to 70°C using a pre-heated oil bath or heating mantle.

    • Stir the reaction at this temperature for 1-2 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable mobile phase is a mixture of petroleum ether and ethyl acetate (e.g., 7:3 v/v). The product, being less polar than the starting material, will have a higher Rf value. The reaction is considered complete when the starting material spot is no longer visible by TLC.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice-cold water (approximately 50 mL). This will precipitate the crude product.

    • Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL) to remove any residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically obtained as a solid.

    • Recrystallize the crude solid from ethanol to afford pure 1-methyl-5-methoxyindoline-2,3-dione as a crystalline solid.[2]

Characterization of Starting Material and Product
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (CDCl₃, δ ppm)
5-MethoxyisatinC₉H₇NO₃177.16201-20510.86 (s, 1H), 7.17 (dd, 1H), 7.06 (s, 1H), 6.84 (d, 1H), 3.74 (s, 3H)[3]
1-Methyl-5-methoxyindoline-2,3-dioneC₁₀H₉NO₃191.18158-160Data not available in the searched literature. Expected signals: aromatic protons, a singlet for the O-CH₃ group, and a singlet for the N-CH₃ group.

Note: While specific experimental NMR data for 1-methyl-5-methoxyindoline-2,3-dione was not found in the searched literature, the expected proton NMR spectrum would show characteristic signals for the aromatic protons, a singlet for the methoxy group protons (around 3.8-3.9 ppm), and a singlet for the N-methyl group protons (around 3.2-3.3 ppm).

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Incomplete Deprotonation: Ensure that the potassium carbonate is anhydrous and used in sufficient excess. For less reactive substrates, a stronger base like cesium carbonate (Cs₂CO₃) can be employed.[1]

    • Inactive Methylating Agent: Methyl iodide is light-sensitive and can degrade over time. Use a fresh bottle or a properly stored reagent.[1]

    • Suboptimal Temperature: While 70°C is a good starting point, the reaction temperature can be optimized. Higher temperatures may accelerate the reaction but can also lead to decomposition.

  • Formation of an Oily Product:

    • Residual DMF: DMF has a high boiling point and can be challenging to remove completely. Thoroughly washing the organic extract with brine is crucial.[1] If the product is an oil after evaporation, co-evaporation with a solvent like toluene under reduced pressure can help remove residual DMF.

    • Impurity Presence: If the product is impure, it may fail to crystallize. In such cases, purification by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient is recommended.[1]

  • Side Reactions:

    • O-Methylation: The isatin anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom, leading to the formation of the O-methylated isomer.[4] However, under the described conditions with K₂CO₃ in DMF, N-alkylation is generally favored. Using polar protic solvents can increase the proportion of O-alkylation.

Safety Precautions

  • Methyl Iodide: Methyl iodide is a toxic and volatile substance and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Handle it in a fume hood and wear appropriate PPE.

  • General Precautions: Perform the reaction with proper engineering controls and adhere to all institutional safety guidelines.

Conclusion

This application note provides a detailed and reliable protocol for the N-methylation of 5-methoxyisatin. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry. The troubleshooting guide offers practical solutions to common experimental challenges, ensuring a high rate of success.

References

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (n.d.). Retrieved from [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). MDPI. Retrieved from [Link]

  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. (2017). RSC Publishing. Retrieved from [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (2020). PMC - NIH. Retrieved from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • in the chemical literature: N-alkylation of an indole. (2019). YouTube. Retrieved from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. (2024). MDPI. Retrieved from [Link]

  • Supporting Information - Wiley-VCH. (n.d.). Retrieved from [Link]

  • Supporting information Indoles - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • (PDF) Synthesis, characterization, and antioxidant activity of some new N4-arylsubstituted-5-methoxyisatin-β-thiosemicarbazone derivatives. (2020). ResearchGate. Retrieved from [Link]

  • Supplementary material. (n.d.). Journal of the Serbian Chemical Society. Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • 5-Methoxyisatin. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. Retrieved from [Link]

  • 5-Methoxyindole. (n.d.). PubChem - NIH. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the N-Methylation of Isatins Using Methyl Iodide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to the N-methylation of isatins using methyl iodide,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the N-methylation of isatins using methyl iodide, a fundamental transformation in medicinal chemistry and drug development. Isatin and its derivatives are pivotal precursors for a vast array of bioactive molecules.[1][2][3] The strategic addition of a methyl group to the nitrogen atom can significantly alter the physicochemical and pharmacological properties of the resulting compounds. This guide delves into the underlying chemical principles, offers detailed, field-proven protocols, and addresses common challenges to ensure successful and reproducible outcomes.

Introduction: The Significance of Isatin N-Methylation

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that serves as a cornerstone for the synthesis of numerous biologically active compounds, including anticancer, antiviral, and antibacterial agents.[2][3] N-alkylation of the isatin core is a critical step that not only prevents the formation of unwanted side products in subsequent reactions but also modulates the biological activity of the final molecule.[4] Among various alkylating agents, methyl iodide remains a widely used and effective reagent for introducing a methyl group onto the isatin nitrogen. This process, while conceptually straightforward, requires careful consideration of reaction conditions to achieve high yields and purity.

The Chemical Principle: A Nucleophilic Substitution Approach

The N-methylation of isatin with methyl iodide proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[5][6][7] The reaction is initiated by the deprotonation of the acidic N-H proton of the isatin ring by a suitable base. This generates a resonance-stabilized isatin anion, which then acts as a potent nucleophile.[5][8] The lone pair of electrons on the nitrogen atom of the anion attacks the electrophilic methyl carbon of methyl iodide, displacing the iodide leaving group and forming the desired N-methylisatin product.[5][7]

The choice of base and solvent is crucial for the success of this reaction. A base must be strong enough to efficiently deprotonate the isatin but not so strong as to promote unwanted side reactions.[5] Polar aprotic solvents are generally preferred as they effectively solvate the isatin anion and facilitate the SN2 pathway.[8]

Potential Side Reactions

A key consideration in the N-methylation of isatin is the ambident nature of the isatin anion, which possesses two nucleophilic centers: the nitrogen and the oxygen of the C2-carbonyl group.[5] This can lead to the formation of an O-methylated byproduct, 2-methoxy-indol-3-one. However, the use of alkali metal bases such as potassium carbonate generally favors N-alkylation.[5] In contrast, the use of silver salts has been reported to promote O-alkylation.[9]

Experimental Protocols

Two primary protocols for the N-methylation of isatin using methyl iodide are presented below: a conventional heating method and a microwave-assisted method. The microwave-assisted protocol offers significant advantages in terms of reduced reaction times and often improved yields.[1][4][10]

Materials and Reagents
  • Isatin

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane (or petroleum ether)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ethanol (for recrystallization)

Protocol 1: Conventional Heating Method

This protocol is a reliable and widely used procedure for the N-methylation of isatin.[1]

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isatin (1.0 mmol) in anhydrous DMF (5 mL).

  • Addition of Base: To the stirred solution, add anhydrous potassium carbonate (1.5 mmol).

  • Addition of Methyl Iodide: Carefully add methyl iodide (1.2 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or gently heat to 70°C for 1-2 hours.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., petroleum ether/ethyl acetate). The N-methylisatin product will have a higher Rf value (be less polar) than the isatin starting material. The reaction is complete when the isatin spot is no longer visible.[5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude N-methylisatin.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient.[5]

Protocol 2: Microwave-Assisted Method

This method provides a rapid and efficient alternative to conventional heating.[1][4][10]

Step-by-Step Procedure:

  • Reaction Setup: In a microwave-safe vessel, combine isatin (1 mmol), anhydrous potassium carbonate (1.5 mmol), and a few drops of DMF.[5]

  • Addition of Methyl Iodide: Add methyl iodide (1.2 mmol) to the vessel and seal it.[5]

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 300 W for approximately 3 minutes.[5]

  • Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1 (steps 6-10).

Visualization of the Experimental Workflow

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Isatin Isatin Reaction_Vessel Reaction Vessel (Conventional or Microwave) Isatin->Reaction_Vessel MeI Methyl Iodide MeI->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Reaction Completion Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash & Dry Extract->Wash_Dry Evaporate Evaporate Solvent Wash_Dry->Evaporate Purify Purify (Recrystallization or Chromatography) Evaporate->Purify Product Pure N-Methylisatin Purify->Product troubleshooting_workflow Start Low Yield? Check_Base Check Base: - Strength - Stoichiometry - Anhydrous? Start->Check_Base Check_MeI Check Methyl Iodide: - Freshness Start->Check_MeI Check_Temp Check Temperature: - Increase if needed Start->Check_Temp Oily_Product Oily Product? Remove_Solvent Azeotropic Removal of Solvent Oily_Product->Remove_Solvent Purify_Column Column Chromatography Oily_Product->Purify_Column

Sources

Application

Application Notes and Protocols for 5-Methoxy-1-methylindoline-2,3-dione as an Oxidizing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Methoxy-1-methylindoline-2,3-dione, also known as N-Methyl-5-methoxyisatin, with a focu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-1-methylindoline-2,3-dione, also known as N-Methyl-5-methoxyisatin, with a focus on its potential application as an oxidizing agent in organic synthesis. While its role in certain synthetic pathways is documented, its broader utility as a stoichiometric oxidant for common functional group transformations is an area of active investigation. These notes offer a synthesis of its known attributes and present detailed investigational protocols to facilitate further research into its capabilities for oxidizing alcohols and sulfides. The proposed mechanisms, experimental workflows, and safety considerations are grounded in established principles of organic chemistry.

Introduction to 5-Methoxy-1-methylindoline-2,3-dione

5-Methoxy-1-methylindoline-2,3-dione is a synthetic derivative of isatin, a privileged heterocyclic scaffold found in many natural products and pharmaceutically active compounds.[1] Its structure, featuring an electron-rich aromatic ring and an electrophilic C3-carbonyl group, suggests a potential for participating in redox reactions.

Historically, isatin and its derivatives have been extensively used as versatile building blocks in the synthesis of a wide array of heterocyclic compounds.[2] The reactivity of the isatin core, particularly at the C3-carbonyl and the N-H position, has been widely exploited. The N-methylation and 5-methoxy substitution in the title compound modify its electronic properties and solubility, potentially tuning its reactivity as an oxidizing agent.

Known Applications:

  • Precursor in Isatin Synthesis: It has been utilized in aerobic reactions for the synthesis of other isatin derivatives from oxindoles.[1]

  • Oxidation of Carboxylic Acids: There are reports of its use as an effective reagent for the oxidation of carboxylic acids.[1]

This guide will explore its potential applications in the oxidation of other key functional groups, providing a framework for researchers to investigate its efficacy.

Reagent Profile and Synthesis

A solid understanding of the reagent's properties is crucial for its effective application.

PropertyValue
IUPAC Name 5-Methoxy-1-methylindoline-2,3-dione
Synonyms N-Methyl-5-methoxyisatin
CAS Number 16077-09-1
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
Appearance Typically an orange to red crystalline solid
Solubility Soluble in many common organic solvents such as DMF, DMSO, and CH₂Cl₂

Synthesis: The parent compound, 5-methoxyisatin, can be synthesized via the Sandmeyer isatin synthesis from 5-methoxyaniline. Subsequent N-methylation, commonly achieved using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate in an anhydrous polar aprotic solvent like DMF, yields the title compound.

Proposed Applications in Oxidative Synthesis

The electrophilic nature of the C3-carbonyl group in the isatin core is central to its potential oxidizing capability. It is hypothesized that this position can act as an acceptor of a hydride or its equivalent from a substrate, leading to the reduction of the isatin moiety and the oxidation of the substrate.

Oxidation of Alcohols to Aldehydes and Ketones

The conversion of alcohols to carbonyl compounds is a cornerstone transformation in organic synthesis. While many reagents exist for this purpose, novel oxidants with unique selectivity profiles are always in demand. 5-Methoxy-1-methylindoline-2,3-dione presents an intriguing candidate for this transformation.

Proposed General Reaction:

dot graph "Alcohol_Oxidation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Workflow for Alcohol Oxidation

Protocol 1 (Investigational): Oxidation of a Primary Alcohol (Benzyl Alcohol) to an Aldehyde (Benzaldehyde)

This protocol outlines a proposed method for the selective oxidation of a primary alcohol. The reaction conditions are based on typical procedures for mild oxidations.

  • Materials:

    • Benzyl alcohol

    • 5-Methoxy-1-methylindoline-2,3-dione

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Inert gas (Nitrogen or Argon)

    • Standard glassware for organic synthesis

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 5-Methoxy-1-methylindoline-2,3-dione (1.2 equivalents).

    • Dissolve the oxidant in anhydrous CH₂Cl₂.

    • Add benzyl alcohol (1.0 equivalent) to the solution at room temperature with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion (disappearance of the starting alcohol), quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford benzaldehyde.

Protocol 2 (Investigational): Oxidation of a Secondary Alcohol (Cyclohexanol) to a Ketone (Cyclohexanone)

This protocol details a proposed method for the oxidation of a secondary alcohol.

  • Materials:

    • Cyclohexanol

    • 5-Methoxy-1-methylindoline-2,3-dione

    • Anhydrous Acetonitrile (CH₃CN)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve cyclohexanol (1.0 equivalent) in anhydrous acetonitrile.

    • Add 5-Methoxy-1-methylindoline-2,3-dione (1.2 equivalents) in one portion.

    • Heat the reaction mixture to a gentle reflux and monitor by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the reduced isatin byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil by distillation or column chromatography to yield cyclohexanone.

Selective Oxidation of Sulfides to Sulfoxides

The selective oxidation of sulfides to sulfoxides without over-oxidation to sulfones is a valuable transformation, particularly in the synthesis of pharmaceuticals.

Proposed General Reaction:

Protocol 3 (Investigational): Oxidation of Thioanisole to Methyl Phenyl Sulfoxide

This protocol provides a starting point for investigating the selective oxidation of an aryl sulfide.

  • Materials:

    • Thioanisole (Methyl phenyl sulfide)

    • 5-Methoxy-1-methylindoline-2,3-dione

    • Methanol (MeOH)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve thioanisole (1.0 equivalent) in methanol in a round-bottom flask.

    • Add a solution of 5-Methoxy-1-methylindoline-2,3-dione (1.1 equivalents) in methanol dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting sulfide.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to separate the sulfoxide from any unreacted starting material and the reduced isatin byproduct.

Mechanistic Considerations

The precise mechanism of oxidation by 5-Methoxy-1-methylindoline-2,3-dione is yet to be elucidated. However, a plausible pathway for the oxidation of an alcohol is proposed below.

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Proposed Mechanism for Alcohol Oxidation

  • Nucleophilic Attack: The oxygen atom of the alcohol's hydroxyl group attacks the electrophilic C3-carbonyl of the isatin, forming a hemi-ketal intermediate.

  • Hydride Transfer: A concerted, possibly rate-determining, step involves the transfer of a hydride from the alcohol's carbinol carbon to the C3 position of the isatin ring, with the concurrent collapse of the intermediate to form the carbonyl product and the reduced isatin.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 5-Methoxy-1-methylindoline-2,3-dione.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

5-Methoxy-1-methylindoline-2,3-dione represents a promising, yet underexplored, reagent in the field of organic oxidation chemistry. Its structural features suggest a capacity for mediating the oxidation of various functional groups. The investigational protocols provided herein serve as a robust starting point for researchers to systematically evaluate its efficacy, selectivity, and substrate scope. Further studies are warranted to fully characterize its reactivity profile and to establish its place in the synthetic chemist's toolkit.

References

  • Moradi, R., et al. (2017). Recent applications of isatin in the synthesis of organic compounds. Arkivoc, 2017(i), 148-201. Retrieved January 14, 2026, from [Link]

Sources

Method

Application Notes and Protocols for In Vitro Assays Using 5-Methoxy-1-methylindoline-2,3-dione

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays utilizing 5-Methoxy-1-methylindoline-2,3-dione. This synthetic o...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays utilizing 5-Methoxy-1-methylindoline-2,3-dione. This synthetic oxidant, belonging to the versatile isatin class of compounds, holds significant potential for investigation in various therapeutic areas, particularly in oncology and antimicrobial research.[1] This guide offers detailed, step-by-step protocols for key assays, explains the scientific rationale behind experimental choices, and provides data presentation templates to ensure robust and reproducible results.

Introduction to 5-Methoxy-1-methylindoline-2,3-dione: A Compound of Interest

5-Methoxy-1-methylindoline-2,3-dione, also known as N-methyl-5-methoxyisatin, is a derivative of isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities. The presence of a methoxy group at the 5-position and a methyl group at the 1-position of the indoline core can significantly modulate its physicochemical and pharmacological properties, influencing its interaction with biological targets.

Isatin and its analogs have been extensively studied for their potential as anticancer, antiviral, and antimicrobial agents.[2] Their mechanisms of action are often attributed to the inhibition of key enzymes involved in cell cycle regulation and signaling pathways, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), as well as the induction of apoptosis through caspase activation.

Chemical Properties of 5-Methoxy-1-methylindoline-2,3-dione:

PropertyValueSource
CAS Number 16077-09-1[1]
Molecular Formula C₁₀H₉NO₃[1]
Molecular Weight 191.18 g/mol [1]
Canonical SMILES CN1C2=C(C=C(C=C2)OC)C(=O)C1=O[1]

Foundational Protocols: Preparing for In Vitro Success

The reliability of any in vitro assay hinges on the proper handling and preparation of the test compound.

Compound Handling and Stock Solution Preparation

Rationale: Accurate and consistent preparation of the test compound is paramount for dose-response studies. Due to the generally low aqueous solubility of isatin derivatives, an organic solvent is typically required to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity and compatibility with most cell-based assays at low final concentrations.

Protocol:

  • Aliquoting: Upon receipt, aliquot the solid 5-Methoxy-1-methylindoline-2,3-dione into smaller, single-use vials to minimize freeze-thaw cycles and prevent degradation.

  • Stock Solution Preparation (10 mM):

    • Calculate the mass of the compound required to prepare a 10 mM stock solution in your desired volume of DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 1.91 mg of the compound in 1 mL of sterile, cell culture-grade DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Anticancer Activity Profiling

The isatin scaffold is a well-established pharmacophore in the design of anticancer agents. The following assays are designed to elucidate the potential of 5-Methoxy-1-methylindoline-2,3-dione to inhibit cancer cell growth and induce cell death.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. This assay is a fundamental first step in screening for cytotoxic compounds.

Experimental Workflow:

MTT_Workflow A Seed cancer cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat with serial dilutions of 5-Methoxy-1-methylindoline-2,3-dione B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed your chosen cancer cell line (e.g., MCF-7, HCT116, A549) into a 96-well plate at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 5-Methoxy-1-methylindoline-2,3-dione in complete cell culture medium from your 10 mM stock. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

Rationale: Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G1, S, or G2/M) and subsequent apoptosis. Flow cytometry with propidium iodide (PI) staining is a powerful technique to quantify the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of 5-Methoxy-1-methylindoline-2,3-dione for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a PI staining solution containing RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Induction Assessment

Rationale: A key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis. This can be assessed through various methods, including the detection of phosphatidylserine externalization and caspase activation.

3.3.1. Annexin V-FITC/PI Staining

Rationale: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to detect early apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for cell cycle analysis and harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. The results will differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V- and PI-positive) cells.

3.3.2. Caspase Activity Assay

Rationale: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Isatin derivatives have been shown to activate effector caspases such as caspase-3 and caspase-7.[3] Measuring the activity of these caspases can confirm the induction of apoptosis.

Protocol:

  • Cell Lysis: Treat cells with 5-Methoxy-1-methylindoline-2,3-dione, harvest, and lyse the cells to release their contents.

  • Substrate Incubation: Add a fluorogenic or colorimetric substrate specific for caspase-3/7 to the cell lysates.

  • Signal Detection: Incubate the reaction and measure the fluorescence or absorbance, which is proportional to the caspase activity.

Antimicrobial Susceptibility Testing

Isatin derivatives have also demonstrated promising antimicrobial properties. The following protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of 5-Methoxy-1-methylindoline-2,3-dione against various microorganisms.

Broth Microdilution Assay for MIC Determination

Rationale: The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Workflow:

MIC_Workflow A Prepare serial dilutions of the compound in a 96-well plate C Inoculate the wells with the microbial suspension A->C B Prepare a standardized microbial inoculum B->C D Incubate under appropriate conditions C->D E Visually or spectrophotometrically assess microbial growth D->E F Determine the MIC E->F

Caption: Workflow for the broth microdilution MIC assay.

Protocol:

  • Compound Dilution: Prepare two-fold serial dilutions of 5-Methoxy-1-methylindoline-2,3-dione in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Mechanistic Insights: Kinase Inhibition Assays

Rationale: As many isatin derivatives are known to be kinase inhibitors, investigating the effect of 5-Methoxy-1-methylindoline-2,3-dione on specific kinases can provide valuable mechanistic insights into its biological activity. Receptor tyrosine kinases like VEGFR-2 and cyclin-dependent kinases such as CDK2 are particularly relevant targets for isatin-based compounds.

In Vitro Kinase Inhibition Assay (Generic Protocol)

Rationale: This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme. The activity is typically measured by quantifying the phosphorylation of a substrate.

Putative Signaling Pathways:

Kinase_Pathways cluster_0 Cell Proliferation & Survival cluster_1 Cell Cycle Progression VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt Proliferation Proliferation, Angiogenesis Akt->Proliferation CDK2 CDK2/Cyclin E Rb pRb CDK2->Rb phosphorylates E2F E2F Rb->E2F releases G1_S G1/S Transition E2F->G1_S Compound 5-Methoxy-1-methylindoline-2,3-dione Compound->VEGFR2 inhibits? Compound->CDK2 inhibits?

Sources

Application

Application Notes and Protocols for the Synthesis of 5-Methoxy-1-methylindoline-2,3-dione and Its Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide provides detailed protocols for the synthesis of 5-Methoxy-1-methylindoline-2,3-dione (also known as 1-me...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed protocols for the synthesis of 5-Methoxy-1-methylindoline-2,3-dione (also known as 1-methyl-5-methoxyisatin) and its subsequent derivatization. The indoline-2,3-dione (isatin) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and antiviral properties.[1][2] This document outlines a robust two-step synthesis for the parent compound, beginning with the well-established Sandmeyer isatin synthesis to produce 5-methoxyisatin, followed by a straightforward N-methylation. Furthermore, this guide details protocols for the synthesis of representative derivatives, namely thiosemicarbazones and spiro-oxindoles, which are classes of isatin derivatives known for their significant therapeutic potential.[3][4][5] The methodologies presented herein are designed to be reproducible and scalable, providing researchers with the necessary tools to explore the chemical space and biological activities of this important class of molecules.

Introduction: The Significance of the Isatin Scaffold

The isatin (1H-indole-2,3-dione) core is a prominent heterocyclic motif that has garnered significant attention in the field of drug discovery. Its unique structural features, particularly the presence of a reactive C3-keto group, allow for a wide range of chemical modifications, leading to diverse libraries of compounds. Isatin and its derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties.

The introduction of a methoxy group at the 5-position and a methyl group at the 1-position of the isatin ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, influence the molecule's interaction with biological targets and its overall pharmacokinetic profile. For instance, derivatives of 5-methoxyisatin have shown promise as anticancer agents, with some thiosemicarbazone derivatives exhibiting significant cytotoxicity against skin cancer cell lines.[3][6] Moreover, the isatin scaffold has been a key component in the development of antiviral agents, with some derivatives showing activity against viruses like HCV and SARS-CoV.[4][7]

This application note provides a detailed, step-by-step guide for the synthesis of 5-Methoxy-1-methylindoline-2,3-dione and its subsequent conversion into biologically relevant derivatives. The protocols are designed to be accessible to researchers with a solid background in synthetic organic chemistry.

Synthesis of 5-Methoxy-1-methylindoline-2,3-dione

The synthesis of the target compound is achieved in two primary stages: the initial synthesis of the 5-methoxyisatin precursor via the Sandmeyer reaction, followed by its N-methylation.

Stage 1: Synthesis of 5-Methoxyisatin

The Sandmeyer isatin synthesis is a classical and reliable method for the preparation of isatins from anilines. This process involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.

Protocol 1: Synthesis of 5-Methoxyisatin via Sandmeyer Reaction

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity (per 0.1 mol scale)Notes
p-Anisidine (5-methoxyaniline)C₇H₉NO123.1512.3 g (0.1 mol)Toxic, handle with care.
Chloral HydrateC₂H₃Cl₃O₂165.4018.2 g (0.11 mol)Corrosive, handle with care.
Hydroxylamine HydrochlorideNH₂OH·HCl69.4920.8 g (0.3 mol)Irritant.
Sodium Sulfate (anhydrous)Na₂SO₄142.04142 g
Concentrated Sulfuric AcidH₂SO₄98.08~150 mLHighly corrosive.
Deionized WaterH₂O18.02As needed
IceAs needed

Procedure:

  • Preparation of the Isonitrosoacetanilide Intermediate:

    • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium sulfate (142 g) in deionized water (500 mL).

    • In a separate beaker, prepare a solution of p-anisidine (12.3 g, 0.1 mol) in water (100 mL) and concentrated hydrochloric acid (10 mL).

    • Add the p-anisidine solution to the sodium sulfate solution in the flask.

    • In another beaker, dissolve hydroxylamine hydrochloride (20.8 g, 0.3 mol) in water (100 mL).

    • Add the hydroxylamine hydrochloride solution to the reaction flask.

    • Finally, add a solution of chloral hydrate (18.2 g, 0.11 mol) in water (100 mL) to the reaction mixture.

    • Heat the mixture to a gentle reflux for approximately 30-45 minutes. The color of the solution should change, and a precipitate will form.

    • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

    • Collect the solid intermediate, p-methoxyisonitrosoacetanilide, by vacuum filtration and wash it with cold water. The crude product can be used directly in the next step.

  • Cyclization to 5-Methoxyisatin:

    • Caution: This step involves the addition of a solid to hot, concentrated sulfuric acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • In a 500 mL beaker, carefully warm concentrated sulfuric acid (~150 mL) to 60-70 °C on a hot plate with stirring.

    • Slowly and portion-wise, add the dried p-methoxyisonitrosoacetanilide intermediate to the warm sulfuric acid. Control the rate of addition to maintain the temperature between 70-80 °C.

    • After the addition is complete, heat the mixture at 80 °C for an additional 10-15 minutes.

    • Carefully pour the hot reaction mixture onto a large amount of crushed ice (~500 g) in a large beaker with stirring.

    • A dark precipitate of 5-methoxyisatin will form.

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Dry the product in a desiccator or a vacuum oven at a low temperature. A typical yield is in the range of 80-90%.

Stage 2: N-Methylation of 5-Methoxyisatin

The N-methylation of the isatin core is a nucleophilic substitution reaction. A base is used to deprotonate the acidic N-H of the isatin, forming an isatin anion. This anion then acts as a nucleophile, attacking the methylating agent (methyl iodide) to form the N-methylated product.[8]

Protocol 2: N-Methylation of 5-Methoxyisatin

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity (per 10 mmol scale)Notes
5-MethoxyisatinC₉H₇NO₃177.161.77 g (10 mmol)
Potassium Carbonate (anhydrous)K₂CO₃138.212.07 g (15 mmol)
Methyl IodideCH₃I141.940.75 mL (~1.7 g, 12 mmol)Toxic and volatile, handle in a fume hood.
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mLAnhydrous grade recommended.
Ethyl AcetateC₄H₈O₂88.11As neededFor extraction.
Brine (saturated NaCl solution)As neededFor washing.
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying.

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methoxyisatin (1.77 g, 10 mmol) in anhydrous DMF (20 mL).

    • Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the solution.

    • Stir the mixture at room temperature for 15-20 minutes.

  • Methylation:

    • Slowly add methyl iodide (0.75 mL, 12 mmol) to the reaction mixture dropwise using a syringe.

    • Heat the reaction mixture to 60-70 °C and stir for 1-2 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Purification:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing cold water (100 mL) and stir.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 5-Methoxy-1-methylindoline-2,3-dione as a solid. Expected yield is typically high (>90%).

Reaction Scheme and Workflow Visualization

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 5-Methoxyisatin cluster_stage2 Stage 2: N-Methylation cluster_derivatization Derivatization p_anisidine p-Anisidine intermediate p-Methoxyisonitroso- acetanilide p_anisidine->intermediate Sandmeyer Reaction (Step 1) chloral_hydrate Chloral Hydrate chloral_hydrate->intermediate Sandmeyer Reaction (Step 1) hydroxylamine Hydroxylamine HCl hydroxylamine->intermediate Sandmeyer Reaction (Step 1) methoxyisatin 5-Methoxyisatin intermediate->methoxyisatin Cyclization (Step 2) h2so4 Conc. H₂SO₄ methoxyisatin_stage2 5-Methoxyisatin methoxyisatin->methoxyisatin_stage2 Purified Intermediate methyl_iodide Methyl Iodide target_product 5-Methoxy-1-methyl- indoline-2,3-dione methyl_iodide->target_product Nucleophilic Substitution k2co3 K₂CO₃ / DMF k2co3->target_product Nucleophilic Substitution derivatives Bioactive Derivatives (e.g., Thiosemicarbazones, Spiro-oxindoles) target_product->derivatives Further Reactions methoxyisatin_stage2->target_product Nucleophilic Substitution

Caption: Overall workflow for the synthesis of 5-Methoxy-1-methylindoline-2,3-dione and its derivatives.

Synthesis of 5-Methoxy-1-methylindoline-2,3-dione Derivatives

The C3-carbonyl group of the 5-Methoxy-1-methylindoline-2,3-dione is highly electrophilic and serves as a versatile handle for the synthesis of a wide range of derivatives. Below are protocols for two important classes of derivatives: thiosemicarbazones and spiro-oxindoles.

Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones of isatins are a well-known class of compounds with potent biological activities, including antiviral and anticancer effects. The synthesis involves a condensation reaction between the C3-carbonyl of the isatin and a thiosemicarbazide.

Protocol 3: Synthesis of a 5-Methoxy-1-methylindoline-2,3-dione Thiosemicarbazone Derivative

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity (per 1 mmol scale)Notes
5-Methoxy-1-methylindoline-2,3-dioneC₁₀H₉NO₃191.18191 mg (1 mmol)
4-PhenylthiosemicarbazideC₇H₉N₃S167.23167 mg (1 mmol)Or other substituted thiosemicarbazide.
EthanolC₂H₅OH46.0710 mL
Glacial Acetic AcidCH₃COOH60.052-3 dropsCatalyst.

Procedure:

  • Reaction:

    • In a 50 mL round-bottom flask, suspend 5-Methoxy-1-methylindoline-2,3-dione (191 mg, 1 mmol) and 4-phenylthiosemicarbazide (167 mg, 1 mmol) in ethanol (10 mL).

    • Add 2-3 drops of glacial acetic acid to the suspension.

    • Heat the mixture to reflux with stirring for 2-4 hours. The reaction mixture will typically become a clear solution followed by the precipitation of the product.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • Dry the product. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and DMF.

Thiosemicarbazone_Synthesis start 5-Methoxy-1-methyl- indoline-2,3-dione product Thiosemicarbazone Derivative start->product reagent Thiosemicarbazide Derivative reagent->product catalyst Glacial Acetic Acid (catalyst) solvent Ethanol, Reflux

Caption: Synthesis of thiosemicarbazone derivatives.

Synthesis of Spiro-oxindole Derivatives

Spiro-oxindoles are a fascinating class of three-dimensional molecules with significant biological activities. Their synthesis often involves multi-component reactions where the isatin core is a key building block. The following is a representative protocol for a three-component reaction to generate a spiro[dihydropyridine-oxindole] derivative.[9]

Protocol 4: Synthesis of a Spiro[dihydropyridine-oxindole] Derivative

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity (per 1 mmol scale)Notes
5-Methoxy-1-methylindoline-2,3-dioneC₁₀H₉NO₃191.18191 mg (1 mmol)
AnilineC₆H₇N93.1393 mg (1 mmol)Or other substituted arylamine.
Cyclopentane-1,3-dioneC₅H₆O₂98.1098 mg (1 mmol)
Acetic AcidCH₃COOH60.055 mLSolvent and catalyst.

Procedure:

  • Reaction:

    • In a 25 mL round-bottom flask, combine 5-Methoxy-1-methylindoline-2,3-dione (191 mg, 1 mmol), aniline (93 mg, 1 mmol), and cyclopentane-1,3-dione (98 mg, 1 mmol) in acetic acid (5 mL).

    • Stir the mixture at room temperature for 8-12 hours. A precipitate will gradually form.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold ethanol to remove residual acetic acid and unreacted starting materials.

    • Dry the product. Recrystallization from a suitable solvent such as DMF may be necessary for further purification.

Safety and Handling

  • All synthetic procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Many of the reagents used, such as p-anisidine, chloral hydrate, methyl iodide, and concentrated sulfuric acid, are toxic, corrosive, or volatile. Consult the Safety Data Sheet (SDS) for each reagent before use and handle them with appropriate care.

  • Reactions involving heating should be monitored carefully.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 5-Methoxy-1-methylindoline-2,3-dione and its conversion into biologically relevant derivatives. The protocols detailed herein are based on established and reliable chemical transformations, offering researchers a solid foundation for the exploration of this important class of heterocyclic compounds. The versatility of the isatin scaffold, coupled with the potential for diverse functionalization, makes these synthetic routes valuable for the generation of novel compounds for drug discovery and development programs.

References

  • Muglu, H., et al. (2021). Synthesis, characterization, and theoretical calculations of 5-methoxyisatin-3-thiosemicarbazone derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-538. Available at: [Link]

  • Anufriev, P., et al. (2023). 5-Methoxyisatin N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd) Restores Mutant p53 and Inhibits the Growth of Skin Cancer Cells, In Vitro. ACS Omega, 8(35), 31633–31648. Available at: [Link]

  • Shaabani, A., et al. (2014). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 10, 1433-1438. Available at: [Link]

  • Anufriev, P., et al. (2023). 5-Methoxyisatin N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd) Restores Mutant p53 and Inhibits the Growth of Skin Cancer Cells, In Vitro. ACS Omega. Available at: [Link]

  • Sriram, D., et al. (2006). In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. Indian Journal of Pharmaceutical Sciences, 68(1), 108-111. Available at: [Link]

  • Barakat, A., et al. (2021). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 26(21), 6483. Available at: [Link]

  • Abdel-Gawad, H., et al. (2018). Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies. Journal of Photochemistry and Photobiology B: Biology, 180, 123-131. Available at: [Link]

  • Muglu, H. (2019). Synthesis Characterization and Theoretical Calculations of 5 Methoxyisatin 3 thiosemicarbazone Derivatives. UNIS. Available at: [Link]

  • Kumar, A., et al. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(13), 7486-7505. Available at: [Link]

  • Al-Ghorbani, M., et al. (2013). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Medicinal Chemistry Research, 23(2), 897-906. Available at: [Link]

  • Vágvölgyi, M., et al. (2022). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Molecules, 27(19), 6599. Available at: [Link]

  • Divar, M., et al. (2017). Synthesis of Some Novel Semicarbazone and Thiosemicarbazone Derivatives of Isatin as Possible Biologically Active Agents. Journal of Pharmaceutical Research International, 17(6), 1-13. Available at: [Link]

  • El-Sabbagh, O. I., et al. (2022). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 27(23), 8206. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Future Virology, 17(3), 195-212. Available at: [Link]

  • Sublett, R. L. (1947). ALKOXYARYLOXYKETONES AND THEIR CONDENSATION WITH ISATINS. Georgia Institute of Technology. Available at: [Link]

  • Karki, S. S., et al. (2022). Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. ACS Omega, 7(12), 10301–10319. Available at: [Link]

  • Singh, G., et al. (2018). Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 9(10), 4054-4068. Available at: [Link]

  • da Silva, G. G., et al. (2023). Synthesis and Anticancer Activity of Homodimeric Morita-Baylis-Hillman Adducts Based on 3-Hydroxyindolin-2-one Core. Journal of the Brazilian Chemical Society, 34, 436-447. Available at: [Link]

  • De Clercq, E., et al. (1976). Comparison of the antiviral effects of 5-methoxymethyl-deoxyuridine with 5-iododeoxyuridine, cytosine arabinoside, and adenine arabinoside. Infection and Immunity, 14(3), 664–669. Available at: [Link]

  • Li, W., et al. (2016). LJNK, an indoline-2,3-dione-based aminopeptidase N inhibitor with promising antitumor potency. Anticancer Drugs, 27(6), 496-507. Available at: [Link]

  • Li, W., et al. (2016). LJNK, an indoline-2,3-dione-based aminopeptidase N inhibitor with promising antitumor potency. Anticancer Drugs. Available at: [Link]

  • Kumar, S., et al. (2018). Selectfluor-Mediated N-Methylation, N-Methylenesulfonylmethylation and Methylenethiomethylation of Isatins in Dimethyl Sulfoxide. Asian Journal of Organic Chemistry, 7(12), 2531-2534. Available at: [Link]

  • da Silva, G. G., et al. (2019). Preparation of isatin derivatives. ResearchGate. Available at: [Link]

  • Tilstam, U., et al. (2001). Methylation of indole compounds using dimethyl carbonate. Google Patents.
  • Pacific Northwest National Laboratory. (2023). Alkaline Modified Solid Oxide Catalysts for Condensation Reactions between Biomolecules. Available at: [Link]

  • Yokoyama, T. (2020). Revisiting the condensation reaction of lignin in alkaline pulping with quantitativity part III: predominant formation of α-β-type over α-5-type condensation product in soda cooking treatments of apocynol and creosol. Journal of Wood Science, 66(1), 1-11. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: Sandmeyer Synthesis of 5-Methoxyisatin for Pharmaceutical Research

Introduction Isatin (1H-indole-2,3-dione) and its substituted derivatives are foundational scaffolds in medicinal chemistry and drug development. These privileged structures are integral to a wide array of pharmacologica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isatin (1H-indole-2,3-dione) and its substituted derivatives are foundational scaffolds in medicinal chemistry and drug development. These privileged structures are integral to a wide array of pharmacologically active agents, demonstrating anticancer, antiviral, and antimicrobial properties. 5-Methoxyisatin, in particular, serves as a crucial precursor for synthesizing targeted therapeutics, including potent kinase inhibitors. The Sandmeyer isatin synthesis, a classic yet robust method first reported in 1919, remains a highly reliable and scalable route for accessing these vital compounds.[1][2]

This guide provides a detailed, two-step protocol for the synthesis of 5-methoxyisatin from 4-methoxyaniline. It is designed for researchers and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale and field-proven insights to ensure experimental success and safety.

Overall Reaction Scheme

The synthesis proceeds in two distinct stages: first, the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed intramolecular cyclization to yield the final isatin product.

Overall reaction scheme for the Sandmeyer synthesis of 5-methoxyisatin
Figure 1. Two-step Sandmeyer synthesis of 5-methoxyisatin from 4-methoxyaniline.

Scientific Rationale & Mechanism

A thorough understanding of the reaction mechanism is critical for optimizing conditions and troubleshooting potential issues.

Step 1: Formation of N-(4-methoxyphenyl)-2-(hydroxyimino)acetamide

This initial step involves a condensation reaction between 4-methoxyaniline, chloral hydrate, and hydroxylamine hydrochloride in an aqueous solution.[3][4] The reaction is believed to proceed through the formation of an intermediate glyoxamide, which then reacts with hydroxylamine to form the more stable oximinoacetanilide (also known as isonitrosoacetanilide).[5] Sodium sulfate is added in high concentration to the aqueous medium to decrease the solubility of the organic product, thereby facilitating its precipitation and improving the isolated yield ("salting out").[6]

Step 2: Acid-Catalyzed Cyclization to 5-Methoxyisatin

The second stage is a classic electrophilic aromatic substitution reaction.[1] The isonitrosoacetanilide intermediate is treated with a strong dehydrating acid, typically concentrated sulfuric acid. The acid protonates the oxime, facilitating the formation of a reactive electrophilic species. The electron-rich aromatic ring, activated by the para-methoxy group and the ortho-directing amino-derived nitrogen, then attacks this electrophile, leading to ring closure. Subsequent hydrolysis yields the final 5-methoxyisatin product. The temperature of this step is critical; insufficient heat leads to an incomplete reaction, while excessive heat can cause decomposition and charring.[7]

Experimental Workflow Diagram

The following diagram outlines the complete workflow, from starting materials to the purified final product.

Sandmeyer_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization & Purification A 1. Dissolve Reagents: - 4-Methoxyaniline in HCl(aq) - Chloral Hydrate & Na2SO4 in H2O - NH2OH·HCl in H2O B 2. Combine & Heat (90-100°C, 3.5h) A->B Mix solutions C 3. Cool & Isolate (Precipitation) B->C Reaction complete D 4. Filter, Wash & Dry C->D Isolate solid E Intermediate: N-(4-methoxyphenyl)-2- (hydroxyimino)acetamide D->E G 2. Add Intermediate (Portion-wise, 70-80°C) E->G Use in next step F 1. Heat Conc. H2SO4 (70°C) F->G Controlled Addition H 3. Heat to Complete (80°C, 15 min) G->H I 4. Quench on Ice-Water H->I Exothermic! J 5. Filter, Wash to pH 7 & Dry I->J Precipitate forms K Final Product: 5-Methoxyisatin J->K

Sources

Application

Application Notes &amp; Protocols: The Utility of 5-Methoxy-1-methylindoline-2,3-dione in Modern Medicinal Chemistry

Introduction: The Isatin Scaffold and the Strategic Importance of 5-Methoxy-1-methylindoline-2,3-dione The 1H-indole-2,3-dione, commonly known as isatin, represents a cornerstone heterocyclic scaffold in the field of dru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isatin Scaffold and the Strategic Importance of 5-Methoxy-1-methylindoline-2,3-dione

The 1H-indole-2,3-dione, commonly known as isatin, represents a cornerstone heterocyclic scaffold in the field of drug discovery.[1][2] Its rigid structure, combined with two reactive carbonyl groups and a modifiable lactam moiety, provides a versatile template for synthesizing a vast array of biologically active compounds.[3] The isatin nucleus is not merely a synthetic curiosity; it is an endogenous molecule found in humans and plants, suggesting inherent biological relevance.[2][4] Consequently, isatin and its derivatives have been extensively investigated, revealing a remarkable spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, neuroprotective, and anti-inflammatory properties.[1][2][4][5]

This guide focuses on a specifically functionalized derivative: 5-Methoxy-1-methylindoline-2,3-dione (also known as 5-Methoxy-1-methylisatin). The strategic introduction of two key functional groups—a methoxy group at the 5-position and a methyl group at the 1-position (N-methylation)—significantly modulates the parent molecule's physicochemical and pharmacological profile.

  • The 5-Methoxy Group: The placement of an electron-donating methoxy group on the aromatic ring profoundly influences the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity. This modification has been shown to be a recurring motif in potent biological agents, often enhancing target engagement and antiproliferative effects.[6]

  • The 1-Methyl Group (N-Methylation): Methylation of the nitrogen atom at position 1 removes the hydrogen bond donor capability of the parent isatin. This seemingly simple modification can drastically alter a compound's metabolic stability, cell permeability, and binding interactions, providing a critical tool for structure-activity relationship (SAR) optimization.[7]

This document serves as a technical guide for researchers, providing detailed synthetic protocols, insights into key therapeutic applications, and methodologies for biological evaluation, thereby enabling the effective utilization of this promising scaffold in drug development programs.

Section 1: Synthesis of 5-Methoxy-1-methylindoline-2,3-dione

The synthesis of the title compound is efficiently achieved through a two-step process: the initial synthesis of the precursor 5-methoxyisatin, followed by its N-methylation.

Protocol 1: Synthesis of 5-Methoxyisatin Precursor

This protocol is adapted from the classical Sandmeyer isatin synthesis, which involves the condensation of an aniline derivative with chloral hydrate and hydroxylamine, followed by acid-catalyzed cyclization.[8]

Reaction Scheme: 5-Methoxyaniline → N-(4-methoxyphenyl)-2-(hydroxyimino)acetamide → 5-Methoxyisatin

Materials:

  • 5-Methoxyaniline

  • Chloral Hydrate

  • Hydroxylamine Hydrochloride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Hydrochloric Acid (HCl)

  • Sodium Sulfate

  • Deionized Water

  • Ice

Procedure:

  • Formation of the Isonitrosoacetanilide Intermediate:

    • In a 2 L round-bottom flask, dissolve 5-methoxyaniline (0.15 mol) in a solution of concentrated HCl (12.5 mL) and water (300 mL).

    • In a separate flask, dissolve chloral hydrate (0.165 mol) and sodium sulfate (1.3 mol) in water (800 mL). Heat this solution to 60 °C.

    • Add the 5-methoxyaniline solution to the heated chloral hydrate solution.

    • In a third flask, prepare a solution of hydroxylamine hydrochloride (0.45 mol) in water (250 mL).

    • Add the hydroxylamine solution to the reaction mixture. Heat the combined mixture to 90 °C and maintain for 3.5 hours.[8]

    • Cool the mixture to room temperature. The intermediate, p-methoxyisonitrosoacetanilide, will precipitate.

    • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and air dry. A yield of approximately 95% is expected.[8]

  • Cyclization to 5-Methoxyisatin:

    • Carefully warm concentrated sulfuric acid (176 mL) containing a small amount of water (5 mL) to 70 °C in a flask equipped with a magnetic stirrer.

    • Add the dried N-(2-hydroximino-acetyl)anisidine intermediate (25 g, 0.13 mol) portion-wise over 1 hour, ensuring the temperature is maintained between 70-80 °C.[8]

    • After the addition is complete, heat the mixture at 80 °C for an additional 15 minutes.

    • Pour the reaction mixture slowly and carefully onto 500 g of crushed ice mixed with 800 mL of cold water. A dark precipitate will form.

    • Collect the black precipitate by vacuum filtration. Wash the solid with cold water until the filtrate reaches a neutral pH (pH 7).[8]

    • Air dry the solid to yield 5-methoxyisatin. An expected yield of approximately 88% can be achieved.[8]

    • Characterization: The product should have a melting point of 201-205 °C.[8]

Protocol 2: N-Methylation of 5-Methoxyisatin

This protocol utilizes a standard N-alkylation method to introduce the methyl group at the 1-position of the indoline-2,3-dione core.[7]

Reaction Scheme: 5-Methoxyisatin + CH₃I → 5-Methoxy-1-methylindoline-2,3-dione

Materials:

  • 5-Methoxyisatin (from Protocol 1)

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of 5-methoxyisatin (10 mmol) in anhydrous DMF (50 mL), add anhydrous potassium carbonate (20 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (15 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (200 mL) and stir. A precipitate should form.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to afford pure 5-Methoxy-1-methylindoline-2,3-dione.

Section 2: Applications & Mechanistic Insights

The 5-methoxy-1-methylisatin scaffold is a versatile starting point for developing therapeutics targeting several disease areas. The electron-withdrawing nitro group at the 5-position can also be used to enhance the reactivity of the C3-carbonyl for subsequent reactions.[9]

Application I: Anticancer Agents

The isatin core is a well-established pharmacophore for anticancer drug design, with derivatives reported to be cytotoxic against a wide range of human cancer cell lines.[3][10] The strategic inclusion of the 5-methoxy group has been shown to yield compounds with potent antiproliferative activity.[6]

Mechanism of Action: p53 Restoration and Apoptosis Induction A key challenge in cancer therapy is targeting tumors with mutated p53, a critical tumor suppressor protein. Certain 5-methoxyisatin derivatives have demonstrated the ability to restore the function of mutant p53. For example, 5-methoxyisatin thiosemicarbazones have been shown to bind to MDM2, a negative regulator of p53.[11][12] This binding event blocks the p53-MDM2 interaction, leading to the stabilization and activation of p53, which in turn triggers the mitochondrial intrinsic apoptotic pathway, inducing cancer cell death.[11][12]

p53_pathway Compound 5-Methoxyisatin Derivative (MeOIstPyrd) MDM2 MDM2 Compound->MDM2 Binds & Inhibits p53 Mutant p53 MDM2->p53 Promotes Degradation p53_active Active p53 p53->p53_active Stabilization & Phosphorylation (Ser15) Apoptosis Apoptosis p53_active->Apoptosis Induces

Caption: Mechanism of p53 restoration by a 5-methoxyisatin derivative.[11][12]

Quantitative Data: Cytotoxic Activity The potency of isatin derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Key Structural Features
5o 5-Methoxyindole-isatin HybridZR-75 (Breast)1.69Sunitinib8.11Isatin at indole-2, N-benzyl on isatin
HT-29 (Colon)1.698.11
A-549 (Lung)1.698.11
MeOIstPyrd 5-Methoxyisatin ThiosemicarbazoneA431 (Skin)0.9--N(4)-pyrrolidinyl thiosemicarbazone
Data synthesized from sources[6] and[11].
Application II: Antiviral Agents

Isatin derivatives have long been recognized for their antiviral properties.[4][5] Research into related 5-methoxyindole structures has identified potent activity against Influenza A Virus (IAV).[13][14]

Mechanism of Action: Inhibition of Viral Replication and Host Response Certain 5-methoxyindole derivatives protect cells from IAV infection by inhibiting viral replication.[13][14] This is achieved by suppressing the expression of essential IAV genes. Furthermore, these compounds can modulate the host's innate immune response. They have been shown to suppress the activation of key signaling proteins like IRF3 and STAT1, thereby repressing the overproduction of type I interferons and inflammatory cytokines that can contribute to pathology during infection.[13][14]

antiviral_workflow cluster_virus Influenza A Virus (IAV) cluster_host Host Cell IAV_Replication Viral Gene Expression & Replication Host_Response IRF3/STAT1 Activation Cytokines Interferon/Cytokine Production Host_Response->Cytokines Compound 5-Methoxyindole Derivative Compound->IAV_Replication Inhibits Compound->Host_Response Suppresses

Caption: Dual antiviral mechanism of 5-methoxyindole derivatives against IAV.[13][14]

Application III: Neuroprotective Agents

While direct studies on 5-Methoxy-1-methylindoline-2,3-dione are emerging, the broader class of isatin and methoxy-indole derivatives has shown significant promise in neuroprotection.[1] These compounds are being investigated for their potential to mitigate neuronal damage in ischemia and neurodegenerative diseases.[15][16] The mechanisms often involve the modulation of key cellular pathways, such as inhibiting calmodulin-dependent nitric oxide synthase or acting as antagonists for metabotropic glutamate receptors, thereby reducing excitotoxicity.[15][16][17] This highlights a promising avenue for future research and development of the title compound.

Section 3: Protocols for Biological Evaluation

To validate the therapeutic potential of newly synthesized 5-Methoxy-1-methylindoline-2,3-dione derivatives, standardized in vitro assays are essential.

biological_evaluation_flow Start Synthesized Compound (5-Methoxy-1-methylisatin derivative) MTT Cytotoxicity Screening (MTT Assay) Start->MTT Primary Screen IC50 Determine IC₅₀ Value MTT->IC50 ApoptosisAssay Mechanism of Cell Death (Annexin V/PI Staining) IC50->ApoptosisAssay If potent ApoptosisResult Quantify Apoptosis vs. Necrosis ApoptosisAssay->ApoptosisResult Further Further Mechanistic Studies (e.g., Western Blot, qPCR) ApoptosisResult->Further

Caption: General workflow for the in vitro evaluation of anticancer activity.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT116, A431)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[18] Incubate overnight at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle (DMSO) only (negative control).

  • Incubation: Incubate the plate for 48 hours at 37 °C, 5% CO₂.[18]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[18] Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[18]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 4: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow Cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells

References

  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society. [Link]

  • Cheke, R. S., Patil, V. M., Firke, S. D., Ambhore, J. P., Ansari, I. A., Patel, H. M., Shinde, S. D., Pasupuleti, V. R., Hassan, M. I., Adnan, M., Kadri, A., & Snoussi, M. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Pharmaceuticals. [Link]

  • Cheke, R. S., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. National Institutes of Health. [Link]

  • Karthikeyan, C., & Trivedi, P. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Journal of Critical Reviews. [Link]

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  • Singh, A., et al. (2023). 5-Methoxyisatin N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd) Restores Mutant p53 and Inhibits the Growth of Skin Cancer Cells, In Vitro. National Institutes of Health. [Link]

  • Singh, A., et al. (2023). 5-Methoxyisatin N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd) Restores Mutant p53 and Inhibits the Growth of Skin Cancer Cells, In Vitro. ACS Omega. [Link]

  • Premanathan, M., et al. (2012). Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. ResearchGate. [Link]

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  • Nomura, I., et al. (2003). The neuroprotective effect of a novel calmodulin antagonist... in transient forebrain ischemia. PubMed. [Link]

  • Ye, Z., et al. (2017). Identification of 5-Methoxy-2-(Diformylmethylidene)-3,3-Dimethylindole as an Anti-Influenza A Virus Agent. National Institutes of Health. [Link]

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  • Ye, Z., et al. (2017). Identification of 5-Methoxy-2-(Diformylmethylidene)-3,3-Dimethylindole as an Anti-Influenza A Virus Agent. ResearchGate. [Link]

  • Pellegrini-Giampietro, D. E., et al. (2005). Neuroprotective Activity of Selective mGlu1 and mGlu5 Antagonists in Vitro and in Vivo. PubMed. [Link]

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  • Premanathan, M., et al. (2012). Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. PubMed Central. [Link]

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  • Liu, Y., et al. (2021). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PubMed Central. [Link]

  • (Source 26 not used in the final text)
  • Aboul-Fadl, T., et al. (2018). Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. Journal of Pharmaceutical Research International. [Link]

  • Liu, Y., et al. (2021). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. PubMed Central. [Link]

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  • Clarkson, A. N., et al. (2019). The flavonoid, 2'-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia. PubMed. [Link]

  • Reddy, C. S., et al. (2018). Synthesis of 1-[(2-chloroquinolin-3-yl)methyl]indoline-2,3-dione derivatives as potential antimicrobial agents. ResearchGate. [Link]

  • Kim, H., et al. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. PubMed. [Link]

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Method

Application Notes and Protocols for the Development of Novel Compounds from N-methyl-5-methoxyisatin

For: Researchers, scientists, and drug development professionals Introduction: The Versatile Scaffolding Potential of N-methyl-5-methoxyisatin N-methyl-5-methoxyisatin is a valuable heterocyclic compound, serving as a pi...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Versatile Scaffolding Potential of N-methyl-5-methoxyisatin

N-methyl-5-methoxyisatin is a valuable heterocyclic compound, serving as a pivotal starting material for the synthesis of a diverse array of novel molecules with significant therapeutic potential.[1][2][3] Isatin (1H-indole-2,3-dione) and its derivatives have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[1][2][3][4][5] The specific substitution pattern of N-methyl-5-methoxyisatin—with a methyl group at the N-1 position and a methoxy group at the C-5 position—offers a unique combination of steric and electronic properties that can be strategically exploited in drug design.

The N-methylation prevents the formation of intermolecular hydrogen bonds and provides a lipophilic character, which can enhance cell permeability. The electron-donating methoxy group at the 5-position influences the reactivity of the aromatic ring and can be a key interaction point with biological targets. The defining feature of the isatin core is the presence of two carbonyl groups at the C-2 and C-3 positions, which exhibit distinct reactivities and serve as versatile handles for chemical modification.[1][5] This guide provides detailed protocols for the derivatization of N-methyl-5-methoxyisatin at these key positions, enabling the generation of libraries of novel compounds for screening and lead optimization.

Strategic Derivatization Pathways

The chemical architecture of N-methyl-5-methoxyisatin allows for several strategic modifications. The most fruitful avenues for generating molecular diversity involve reactions at the C-3 carbonyl group, which is significantly more electrophilic than the C-2 amide carbonyl. Key transformations include the formation of Schiff bases and hydrazones, the construction of spirocyclic systems, and carbon-carbon bond-forming reactions.

G A N-methyl-5-methoxyisatin B Schiff Bases / Hydrazones (C-3 Condensation) A->B Amine/Hydrazine Condensation C Spiro-oxindoles (Cycloaddition at C-3) A->C [3+2] Cycloaddition D C-5 Arylation (Suzuki Coupling of 5-bromo precursor) A->D Requires 5-halogenation E Biologically Active Novel Compounds B->E C->E D->E

Caption: Key synthetic pathways from N-methyl-5-methoxyisatin.

Part 1: Synthesis of Schiff Bases and Hydrazones via C-3 Condensation

The condensation of primary amines and hydrazines with the C-3 carbonyl of isatins is one of the most robust and widely utilized reactions for generating novel derivatives.[1][6] These reactions typically proceed in high yield and allow for the introduction of a wide variety of substituents, making this a cornerstone of library synthesis. The resulting imine or hydrazone linkage can be a critical pharmacophore, and the appended moieties can be tailored to probe specific binding pockets of a target protein.

Application Note: Rationale for Schiff Base and Hydrazone Synthesis
  • Increased Molecular Diversity: A vast array of commercially available primary amines, anilines, hydrazines, and hydrazides can be used, allowing for the rapid generation of a large library of compounds with diverse physicochemical properties.

  • Modulation of Biological Activity: The formation of Schiff bases and hydrazones has been shown to be crucial for the antimicrobial and anticancer activities of many isatin derivatives.[1][7] The resulting compounds often exhibit enhanced biological profiles compared to the parent isatin.

  • Metal Chelating Properties: The N-N-S or N-N-O motifs in thiosemicarbazones and carbohydrazones, respectively, are excellent metal chelators, a property that can be exploited for therapeutic or diagnostic applications.

Protocol 1: General Procedure for the Synthesis of N-methyl-5-methoxyisatin Schiff Bases

This protocol describes a general method for the condensation of N-methyl-5-methoxyisatin with a primary amine.

Materials:

  • N-methyl-5-methoxyisatin

  • Substituted primary amine or aniline (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • Reaction Setup: To a solution of N-methyl-5-methoxyisatin (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add the substituted primary amine (1 mmol).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the condensation by protonating the carbonyl oxygen, increasing its electrophilicity.

  • Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) can be performed if further purification is required.

Characterization Data (Example):

Compound TypeKey Spectroscopic Data
Schiff Base ¹H NMR: Absence of the isatin N-H proton signal (if starting from non-N-methylated isatin). Appearance of a new set of aromatic signals corresponding to the introduced amine. IR (cm⁻¹): Appearance of a C=N stretch (typically 1610-1640 cm⁻¹), disappearance of one C=O stretch.[8][9]
Hydrazone ¹H NMR: Appearance of a new N-H proton signal from the hydrazone moiety. IR (cm⁻¹): Similar to Schiff bases, with a prominent C=N stretch.

Part 2: Synthesis of Spiro-oxindoles via [3+2] Cycloaddition

Spiro-oxindoles are a privileged class of heterocyclic compounds where the C-3 position of the oxindole core is part of another ring system.[10] These rigid, three-dimensional structures are of great interest in drug discovery as they can present functionalities in well-defined spatial orientations, leading to high-affinity interactions with biological targets. One of the most powerful methods to construct these scaffolds is through [3+2] cycloaddition reactions involving an azomethine ylide generated in situ from isatin and an amino acid.

Application Note: The Power of Spiro-oxindole Scaffolds
  • Structural Complexity: Spiro-oxindoles possess a complex 3D architecture, which is a desirable feature for novel drug candidates as it can lead to improved selectivity and potency.[10]

  • Access to Novel Chemical Space: This synthetic route provides access to unique molecular frameworks that are difficult to synthesize by other means.

  • Diverse Biological Activities: Spiro-oxindoles have demonstrated a wide range of biological activities, including potent anticancer, antiviral, and antimicrobial properties.[10][11]

Protocol 2: Three-Component Synthesis of Spiro-oxindole-pyrrolidines

This protocol details the synthesis of a spiro-oxindole derivative via a one-pot, three-component reaction of N-methyl-5-methoxyisatin, an amino acid (e.g., sarcosine or proline), and a dipolarophile.

Materials:

  • N-methyl-5-methoxyisatin

  • Sarcosine (N-methylglycine) or L-proline (1.0 eq)

  • A suitable dipolarophile (e.g., an α,β-unsaturated ketone, maleimide) (1.0 eq)

  • Methanol or Acetonitrile

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, combine N-methyl-5-methoxyisatin (1 mmol), the amino acid (1 mmol), and the dipolarophile (1 mmol) in methanol (25 mL).

  • Reaction: Heat the mixture to reflux for 6-12 hours. The reaction proceeds via the in situ formation of an azomethine ylide from the condensation of isatin and the amino acid, which then undergoes a [3+2] cycloaddition with the dipolarophile.

  • Monitoring: Follow the disappearance of the starting materials using TLC.

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure spiro-oxindole product.

G cluster_0 Reaction Mixture cluster_1 In Situ Generation A N-methyl-5-methoxyisatin C Azomethine Ylide (1,3-Dipole) A->C B Amino Acid (e.g., Sarcosine) B->C E [3+2] Cycloaddition C->E D Dipolarophile (e.g., Maleimide) D->E F Spiro-oxindole Product E->F

Caption: Workflow for the synthesis of spiro-oxindoles.

Part 3: C-5 Arylation via Suzuki-Miyaura Coupling

While the C-3 position is the most common site for derivatization, modifications to the aromatic ring can also significantly impact biological activity. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide.[12][13] To apply this to N-methyl-5-methoxyisatin, a halogen (typically bromine) must first be installed at the C-5 position. However, since our starting material already has a methoxy group at C-5, this strategy would be more applicable to a precursor like N-methyl-5-bromoisatin. This section provides a conceptual protocol for researchers who may start with a halogenated isatin.

Application Note: Expanding the Core through C-C Bonds
  • Scaffold Hopping: Introducing new aryl or heteroaryl groups at the C-5 position can lead to derivatives that interact with different sub-pockets of a target enzyme or receptor, providing a route for scaffold hopping and lead optimization.

  • Improved Pharmacokinetics: The addition of carefully selected aromatic groups can be used to fine-tune the solubility, lipophilicity, and metabolic stability of the compounds.

  • Broad Substrate Scope: The Suzuki coupling is known for its remarkable functional group tolerance, allowing for the coupling of a wide range of aryl and heteroaryl boronic acids.[14]

Conceptual Protocol 3: Suzuki-Miyaura Coupling of a 5-Bromo-isatin Derivative

This protocol is based on the successful application of Suzuki coupling to 5-bromoisatin and can be adapted for N-methylated analogs.[15]

Starting Material: N-methyl-5-bromoisatin (requires synthesis from 5-bromoisatin).

Materials:

  • N-methyl-5-bromoisatin

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere of nitrogen or argon. This is crucial as the palladium catalyst can be sensitive to oxygen.

  • Reagent Addition: Add N-methyl-5-bromoisatin (1 mmol), the arylboronic acid (1.2 mmol), the base (2 mmol), and the palladium catalyst (0.05 mmol) to the flask.

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 dioxane:water mixture).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 8-24 hours, monitoring by TLC.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum. Purify the crude product by column chromatography to yield the C-5 arylated N-methylisatin.

G cluster_0 Catalytic Cycle A Pd(0) Catalyst B Oxidative Addition (with R¹-X) A->B C Pd(II) Intermediate B->C D Transmetalation (with R²-B(OH)₂) C->D E Pd(II) R¹-R² Complex D->E F Reductive Elimination E->F F->A I R¹-R² (Coupled Product) F->I Product Release G R¹-X (N-methyl-5-bromoisatin) G->B H R²-B(OH)₂ (Arylboronic Acid) H->D

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Methoxy-1-methylindoline-2,3-dione

Introduction for the Modern Researcher Welcome to the dedicated technical support guide for the synthesis of 5-Methoxy-1-methylindoline-2,3-dione (CAS: 16077-09-1).[1] This valuable isatin derivative serves as a crucial...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the dedicated technical support guide for the synthesis of 5-Methoxy-1-methylindoline-2,3-dione (CAS: 16077-09-1).[1] This valuable isatin derivative serves as a crucial building block in the development of novel heterocyclic compounds and pharmaceutical agents.[2][3] However, its synthesis can present challenges, from low yields to purification difficulties, that can impede research progress.

This guide is structured to function as a direct line to an experienced application scientist. We will move beyond simple protocols to dissect the causality behind common experimental pitfalls. Here, you will find detailed troubleshooting workflows, evidence-based optimization strategies, and a comprehensive FAQ section designed to empower you to achieve higher yields and purity in your synthesis.

Section 1: Overview of Synthetic Strategies

Two primary, validated pathways exist for the synthesis of 5-Methoxy-1-methylindoline-2,3-dione. The choice between them often depends on the availability of starting materials and specific experimental capabilities.

  • Route A: N-Methylation of a Precursor. This is the most common approach. It involves the initial synthesis of 5-Methoxyisatin from p-anisidine via a Sandmeyer-type reaction, followed by N-methylation.[4]

  • Route B: Cyclization of an N-Methylated Precursor. This route begins with the N-methylation of p-anisidine, followed by a cyclization reaction, such as the Stolle synthesis with oxalyl chloride, to form the final isatin ring.[5]

The following diagram illustrates these strategic pathways.

G cluster_0 Route A: Post-Cyclization N-Methylation cluster_1 Route B: Pre-Cyclization N-Methylation pAnisidineA p-Anisidine Methoxyisatin 5-Methoxyisatin pAnisidineA->Methoxyisatin Sandmeyer Synthesis FinalProductA 5-Methoxy-1-methylindoline-2,3-dione Methoxyisatin->FinalProductA N-Methylation (e.g., CH₃I, NaH) pAnisidineB p-Anisidine NMethylAnisidine N-Methyl-p-anisidine pAnisidineB->NMethylAnisidine Methylation FinalProductB 5-Methoxy-1-methylindoline-2,3-dione NMethylAnisidine->FinalProductB Stolle Synthesis (e.g., Oxalyl Chloride, AlCl₃) G start Problem: Low Yield or Impure Product q1 Step 1: Verify Reagents start->q1 q2 Step 2: Analyze Reaction Conditions q1->q2 Reagents OK sol1 Are base/methylating agents fresh? Is solvent truly anhydrous? q1->sol1 Potential Issue q3 Step 3: Check Workup & Purification q2->q3 Conditions OK sol2 Was temperature controlled? Was reaction time sufficient? Was atmosphere inert? q2->sol2 Potential Issue sol3 Was product lost during extraction? Is purification method appropriate? (e.g., Recrystallization vs. Chromatography) q3->sol3 Potential Issue end Optimized Synthesis q3->end Procedure OK sol1->q2 sol2->q3 sol3->end

Sources

Optimization

Introduction: The Significance of N-Methylating 5-Methoxyisatin

An in-depth guide to navigating the complexities of the N-methylation of 5-methoxyisatin, a critical transformation in the synthesis of various bioactive compounds. This technical support center is designed for researche...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of the N-methylation of 5-methoxyisatin, a critical transformation in the synthesis of various bioactive compounds. This technical support center is designed for researchers, chemists, and drug development professionals, providing expert-driven troubleshooting advice and detailed protocols to ensure successful and reproducible outcomes.

The isatin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-cancer and anti-viral properties.[1][2][3] The N-methylation of isatins, such as 5-methoxyisatin, is a fundamental derivatization that significantly modulates their pharmacological profile.[1][4] While conceptually a straightforward nucleophilic substitution, this reaction is fraught with potential challenges, from low yields to the formation of stubborn impurities. This guide provides a systematic approach to troubleshooting these issues, grounded in the mechanistic principles of the reaction.

The core of the reaction involves the deprotonation of the relatively acidic N-H of the isatin ring by a base, creating a resonance-stabilized isatin anion.[5] This anion then acts as a nucleophile, attacking the methylating agent to form the desired N-methylated product.[5] Understanding the factors that influence the formation and reactivity of this anion is key to mastering this synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.

Question 1: I am observing very low or no yield of my desired N-methyl-5-methoxyisatin. What is going wrong?

This is the most common issue and can stem from several factors related to reagent activity and reaction conditions.

  • Probable Cause 1: Incomplete Deprotonation. The reaction cannot proceed without the formation of the isatin anion. If the base is too weak or used in insufficient quantity, the initial deprotonation step will be inefficient. The pKa of the isatin N-H is approximately 10.3, requiring a sufficiently strong base for complete anion formation.

    • Solution: Employ a suitable base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or, for a more forceful approach, sodium hydride (NaH).[5] The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which effectively solvates the cation and promotes the reaction.[5] Ensure the base is used in at least stoichiometric amounts; a slight excess (e.g., 1.5 equivalents) is often beneficial, especially with moderately strong bases like K₂CO₃.[5]

  • Probable Cause 2: Inactive Methylating Agent. Methylating agents, particularly methyl iodide (CH₃I), can degrade over time, especially if not stored correctly. Methyl iodide is sensitive to light and should be stored in a dark bottle.

    • Solution: Use a fresh bottle of the methylating agent. If the methyl iodide has a noticeable purple or brown tint (due to I₂ formation), it should be freshly distilled or washed with a dilute sodium thiosulfate solution before use.

  • Probable Cause 3: Insufficient Reaction Temperature. While the reaction can proceed at room temperature, it may be impractically slow.

    • Solution: Gently heating the reaction mixture to 70°C can significantly increase the rate.[6] For even faster results and often higher yields, microwave-assisted synthesis is a highly effective alternative, reducing reaction times from hours to mere minutes.[5][6]

  • Probable Cause 4: Substituent Effects. The 5-methoxy group on the isatin ring is electron-donating, which slightly increases the nucleophilicity of the nitrogen anion and should facilitate the reaction. However, if working with other isatin derivatives bearing strongly electron-withdrawing groups, the nitrogen's nucleophilicity is reduced, making the reaction more challenging.[5]

    • Solution: For less reactive isatins, a stronger base like NaH and potentially a more reactive methylating agent may be necessary to drive the reaction to completion.[5]

Question 2: My TLC shows multiple spots, and my final product is impure. What are the common side reactions?

The primary side reaction of concern is O-methylation, a direct consequence of the isatin anion's nature as an ambident nucleophile.

  • Probable Cause: O-Methylation. The isatin anion has two nucleophilic sites: the nitrogen and the C2-carbonyl oxygen. Attack at the oxygen leads to the formation of the isomeric byproduct, 5-methoxy-2-methoxy-indol-3-one.

    • Mitigation Strategy: The selectivity between N- and O-methylation is highly dependent on the reaction conditions.

      • Base/Counter-ion: Using alkali metal bases like K₂CO₃ or NaH strongly favors N-alkylation. The resulting potassium or sodium counter-ion associates more tightly with the oxygen atom, sterically hindering its attack and leaving the nitrogen as the more accessible nucleophilic site.[5]

      • Solvent: Polar aprotic solvents like DMF and DMSO are known to favor N-alkylation by solvating the cation, which frees the anion to react at its most nucleophilic site (nitrogen).[5]

  • Probable Cause: Solvent Participation. When using DMSO at elevated temperatures (e.g., >100°C), the solvent itself can act as a reagent, leading to byproducts like N-methylenesulfonylmethylation or N-methylenethiomethylation.[7]

    • Mitigation Strategy: If you are heating the reaction and observing unusual byproducts with DMSO, consider switching to an alternative polar aprotic solvent like DMF or acetonitrile.[5]

Question 3: After workup, my product is a persistent oil or gummy solid that won't crystallize. How can I isolate a pure, solid product?

This is a common purification challenge, often related to residual solvent or impurities.

  • Probable Cause 1: Residual High-Boiling Solvent. Solvents like DMF and DMSO have high boiling points and can be difficult to remove completely under reduced pressure, leaving the product as an oil.[5]

    • Solution: During the aqueous workup, wash the organic layer (e.g., ethyl acetate) multiple times with water and then brine to remove the bulk of the DMF or DMSO.[5] For stubborn traces, add a solvent like toluene to the crude product and evaporate it under reduced pressure. This process can be repeated several times to azeotropically remove the residual high-boiling solvent.[5]

  • Probable Cause 2: Impurities Inhibiting Crystallization. The presence of unreacted starting material or side products can prevent the desired product from forming a crystal lattice.[5]

    • Solution: Purify the crude product using column chromatography on silica gel. A common and effective eluent system is a gradient of ethyl acetate in petroleum ether or hexane.[5] The N-methylated product is less polar than the starting 5-methoxyisatin and will elute first.

Experimental Protocols & Data

Protocol 1: Conventional N-Methylation of 5-Methoxyisatin

This robust and reliable method is widely used for the N-methylation of isatins.[6]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-methoxyisatin (1.0 mmol, 177.16 g/mol ).

  • Reagent Addition: Add anhydrous DMF (5 mL) to dissolve the isatin. To the solution, add potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 eq) followed by methyl iodide (CH₃I, 1.2 mmol, 1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat gently to 70°C for 1-2 hours.[6]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a 3:1 mixture of petroleum ether and ethyl acetate. The reaction is complete when the starting material spot (lower Rf) is no longer visible.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water (50 mL). The product may precipitate. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with water (2 x 20 mL) and then brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Isolation: Purify the crude residue by recrystallization from ethanol or by column chromatography on silica gel to yield N-methyl-5-methoxyisatin as a solid.

Protocol 2: Microwave-Assisted N-Methylation of 5-Methoxyisatin

This method offers a significant reduction in reaction time with excellent yields.[5][6]

  • Setup: In a microwave-safe reaction vessel, combine 5-methoxyisatin (1.0 mmol), potassium carbonate (K₂CO₃, 1.5 mmol), and methyl iodide (1.2 mmol).

  • Solvent: Add a few drops of DMF to create a slurry.[6]

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at 300 W for approximately 3 minutes.[5]

  • Workup and Purification: After cooling, follow the same workup and purification procedure as described in Protocol 1.

Comparative Reaction Data

The choice of methodology can significantly impact reaction efficiency. The table below summarizes typical outcomes for the N-alkylation of isatin under different conditions.

Alkylating AgentBaseSolventMethodTimeTypical Yield (%)Reference
Methyl IodideK₂CO₃DMFConventional1-2 hr~80%[6]
Methyl IodideK₂CO₃DMFMicrowave3 min~95%[6]
Ethyl IodideK₂CO₃DMFConventional1.5 hr~78%[5]
Ethyl IodideK₂CO₃DMFMicrowave3 min~90%[5]
Benzyl ChlorideK₂CO₃DMFConventional1 hr~82%[5]
Benzyl ChlorideK₂CO₃DMFMicrowave5 min~96%[5]
Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and solving common issues during the N-methylation of 5-methoxyisatin.

Troubleshooting_Workflow problem Observed Problem low_yield Low or No Yield problem->low_yield side_products Side Products / Impure problem->side_products oily_product Oily / Gummy Product problem->oily_product cause_deprot Incomplete Deprotonation low_yield->cause_deprot Potential Causes cause_reagent Inactive Reagent low_yield->cause_reagent Potential Causes cause_temp Low Temperature low_yield->cause_temp Potential Causes cause_omethyl O-Methylation side_products->cause_omethyl Potential Cause cause_solvent Residual Solvent (DMF/DMSO) oily_product->cause_solvent Potential Causes cause_impurity Impurities Present oily_product->cause_impurity Potential Causes sol_base Use Stronger/More Base (e.g., NaH, 1.5 eq K₂CO₃) cause_deprot->sol_base Solution sol_reagent Use Fresh Methyl Iodide cause_reagent->sol_reagent Solution sol_temp Gently Heat (70°C) or Use Microwave cause_temp->sol_temp Solution sol_omethyl Use K₂CO₃/NaH in DMF (Favors N-Alkylation) cause_omethyl->sol_omethyl Mitigation sol_solvent Azeotrope with Toluene & Thorough Aqueous Wash cause_solvent->sol_solvent Solution sol_impurity Purify via Column Chromatography cause_impurity->sol_impurity Solution

Caption: A troubleshooting workflow for the N-methylation of isatin.

Frequently Asked Questions (FAQs)

Q1: Which methylating agent is better: methyl iodide or dimethyl sulfate?

Both methyl iodide (CH₃I) and dimethyl sulfate (DMS) are effective. Methyl iodide is more volatile and very common for this transformation.[5] Dimethyl sulfate is less volatile but is extremely toxic and a suspected carcinogen, requiring strict handling precautions. For most lab-scale preparations of N-methyl-5-methoxyisatin, methyl iodide is sufficient and widely reported.[5]

Q2: How do I properly monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the simplest and most effective method.[5] Spot a small aliquot of your reaction mixture on a silica gel TLC plate alongside a spot of your 5-methoxyisatin starting material. The N-methylated product is less polar and will have a higher Rf value (it will travel further up the plate). The reaction can be considered complete when the starting material spot has completely disappeared.

Q3: What is the best general-purpose purification method?

If the crude product is a solid and appears relatively clean by TLC, recrystallization from a solvent like ethanol is an efficient purification method.[6] For oily products or mixtures with significant impurities, column chromatography on silica gel is the most reliable method to obtain a highly pure product.[5]

References
  • BenchChem. (2025). Technical Support Center: N-Methylation of Isatin Derivatives. 5

  • BenchChem. (2025). A Comparative Guide to Isatin N-Methylation Protocols for Researchers and Drug Development Professionals. 6

  • Chavan, J. K., Nanubolu, J. B., & Rode, H. B. (2025). Selectfluor‐Mediated N‐Methylation, N‐Methylenesulfonylmethylation and Methylenethiomethylation of Isatins in Dimethyl Sulfoxide. Semantic Scholar.

  • Chavan, J. K., Nanubolu, J. B., & Rode, H. B. (2025). Synthesis of N‐methyl isatin, N‐methylenesulfonylmethyl isatin, N‐methylenethiomethyl isatin… ResearchGate. 7

  • Jadhav, S. D., et al. (2017). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances.

  • National Center for Biotechnology Information. (n.d.). 5-Methoxyisatin. PubChem Compound Database. Retrieved from [Link]

  • Chavan, J. K., et al. (2025). Selectfluor‐Mediated N‐Methylation, N‐Methylenesulfonylmethylation and Methylenethiomethylation of Isatins in Dimethyl Sulfoxide. ResearchGate.

  • Patel, J., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Journal of Drug Delivery and Therapeutics.

  • Wang, X., et al. (2018). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Journal of Chemical & Engineering Data.

  • Van der Eycken, J., et al. (2019). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Chemistry – A European Journal.

  • Shimizu, M., et al. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES.

  • Jain, P., & Kumar, A. (2015). Brief Review on N-Mannich bases of isatin derivatives. ResearchGate.

  • Yamamoto, Y., et al. (2019). Reaction with N‐methyl isatin (2 m). ResearchGate.

  • Al-khuzaie, F., & Al-Safi, S. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences.

  • Wikipedia. (n.d.). Methylation. Wikipedia. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Methoxy-1-methylindoline-2,3-dione

An essential guide for researchers, this document provides in-depth troubleshooting and frequently asked questions for the purification of crude 5-Methoxy-1-methylindoline-2,3-dione. As a Senior Application Scientist, th...

Author: BenchChem Technical Support Team. Date: January 2026

An essential guide for researchers, this document provides in-depth troubleshooting and frequently asked questions for the purification of crude 5-Methoxy-1-methylindoline-2,3-dione. As a Senior Application Scientist, this guide is structured to not only provide solutions but also to explain the underlying chemical principles, ensuring a deeper understanding and more effective experimental outcomes.

This guide addresses common challenges encountered during the purification of 5-Methoxy-1-methylindoline-2,3-dione, a key intermediate in various drug discovery programs. From dealing with persistent impurities to optimizing crystallization, the following sections provide expert advice and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and color of pure 5-Methoxy-1-methylindoline-2,3-dione?

A1: Pure 5-Methoxy-1-methylindoline-2,3-dione is typically an orange or yellow solid.[1][2] A significant deviation from this, such as a very dark, black, or oily appearance, often indicates the presence of impurities or degradation products.[2]

Q2: What are the most common impurities I should expect in my crude product?

A2: The most frequent impurity is the unreacted starting material, 5-Methoxyisatin. This is due to an incomplete N-methylation reaction. Other potential impurities include residual base (e.g., K₂CO₃), solvent (e.g., DMF), and byproducts from side reactions, although N-alkylation is generally favored over O-alkylation.[3]

Q3: How should I monitor the purification process effectively?

A3: Thin Layer Chromatography (TLC) is indispensable. You should monitor the initial reaction to ensure the consumption of starting material and then analyze the fractions from column chromatography or the mother liquor during recrystallization. A typical eluent for TLC analysis is a mixture of hexanes and ethyl acetate.

Q4: My compound seems to degrade on silica gel. What are my options?

A4: Isatin derivatives can sometimes be sensitive to the acidic nature of standard silica gel. If you observe streaking on TLC or significant loss of product on the column, consider using a less acidic stationary phase. Options include treating the silica gel with a base (e.g., triethylamine) in the eluent or using an alternative stationary phase like basic alumina.[4]

Troubleshooting Guide: Common Purification Issues

This section provides a problem-solving framework for specific issues you may encounter during your experiments.

Issue 1: The Purified Product is Contaminated with Starting Material (5-Methoxyisatin)

Question: After column chromatography, my NMR analysis still shows peaks corresponding to 5-Methoxyisatin. How can I improve the separation?

Answer: This is a common issue because the polarity of 5-Methoxy-1-methylindoline-2,3-dione is very similar to its precursor, 5-Methoxyisatin, making separation challenging.[3] The primary cause is often a sub-optimal solvent system for chromatography.

Troubleshooting Steps:

  • Optimize TLC: Before running a column, find a solvent system that gives a clear separation (ΔRf > 0.2) between your product and the starting material. A mixture of hexanes and ethyl acetate or dichloromethane and hexanes is a good starting point.[3][5] Test various ratios (e.g., 7:3, 8:2, 9:1 Hexanes:EtOAc).

  • Use Gradient Elution: A shallow gradient during column chromatography can significantly enhance separation. Start with a low polarity mobile phase (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity.

  • Consider Recrystallization: If chromatographic separation is insufficient, recrystallization can be highly effective. The subtle structural difference between the N-H of the isatin and the N-CH₃ of the product can lead to different solubilities. Ethanol is often a suitable solvent for recrystallizing N-alkylated isatins.[1]

Compound Typical Rf (8:2 Hexanes:EtOAc) Notes
5-Methoxyisatin (Starting Material)~0.3 - 0.4Tends to be more polar due to the N-H group.
5-Methoxy-1-methylindoline-2,3-dione (Product)~0.4 - 0.5Less polar than the starting material.
Issue 2: The Final Product is an Oil and Fails to Solidify

Question: After removing the solvent under reduced pressure, my product is a persistent oil or wax, not the expected crystalline solid. What should I do?

Answer: The presence of even trace amounts of impurities, particularly residual solvent like DMF or co-eluting byproducts, can depress the melting point and prevent crystallization.[2]

Troubleshooting Steps:

  • High Vacuum Drying: Ensure all volatile solvents are thoroughly removed. If DMF was used as the reaction solvent, it can be difficult to remove. Wash the crude product's organic solution extensively with brine during workup and dry the final product under a high vacuum for an extended period.[2]

  • Trituration: This technique is excellent for inducing crystallization from an oil. Add a small amount of a non-polar solvent in which your product is expected to be insoluble (e.g., cold hexanes or diethyl ether). Scratch the inside of the flask with a glass rod at the solvent-oil interface.[3] Sonication can also help initiate nucleation.

  • Re-purification: If trituration fails, the oil is likely too impure. It must be re-purified by column chromatography to remove the contaminants that are inhibiting crystallization.[3]

G start Crude Product (Post-Workup) decision1 Is the product a solid or an oil? start->decision1 solid_path Solid decision1->solid_path Solid oil_path Oil decision1->oil_path Oil recrystallize Attempt Recrystallization solid_path->recrystallize triturate Triturate with Non-Polar Solvent oil_path->triturate pure_solid Pure Crystalline Product recrystallize->pure_solid decision2 Does it solidify? triturate->decision2 solidifies_path Yes decision2->solidifies_path Yes no_solidify_path No decision2->no_solidify_path No solidifies_path->recrystallize chromatography Purify by Column Chromatography no_solidify_path->chromatography chromatography->start

Troubleshooting logic for obtaining a solid product.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to separate 5-Methoxy-1-methylindoline-2,3-dione from less polar impurities and the more polar 5-Methoxyisatin starting material.

Step-by-Step Methodology:

  • Prepare the Column: Pack a glass column with silica gel 60 (230–400 mesh) as a slurry in a non-polar solvent (e.g., hexanes).[3] The amount of silica should be 50-100 times the weight of your crude material.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Add a small amount of silica gel (~2-3x the weight of your product) to this solution.

    • Gently remove the solvent by rotary evaporation to obtain a dry, free-flowing powder ("dry loading").

    • Carefully add the dried sample onto the top of the packed column.[3]

  • Elute the Column:

    • Begin elution with a low-polarity mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).

    • If using a gradient, slowly increase the proportion of the more polar solvent (Ethyl Acetate).

  • Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions.[3]

  • Evaporate: Remove the solvent under reduced pressure to obtain the purified product.

G cluster_prep Preparation cluster_run Execution cluster_finish Finalization prep_column 1. Pack Silica Gel Column prep_sample 2. Adsorb Crude Product onto Silica (Dry Load) prep_column->prep_sample load_sample 3. Load Sample onto Column prep_sample->load_sample elute 4. Elute with Solvent Gradient collect 5. Collect Fractions elute->collect tlc 6. Analyze Fractions by TLC collect->tlc combine 7. Combine Pure Fractions tlc->combine evaporate 8. Evaporate Solvent combine->evaporate final_product Purified Product evaporate->final_product

Experimental workflow for column chromatography.
Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying crude solids, especially for removing small amounts of impurities.

Solvent Solubility (Cold) Solubility (Hot) Recommendation
EthanolLowHighGood choice, reported to be effective.[1][3]
MethanolLow-MediumHighA potential alternative to ethanol.[2]
IsopropanolLowHighWorth screening if ethanol fails.
WaterInsolubleInsolubleUseful as an anti-solvent or for washing.
HexanesInsolubleInsolubleUseful as an anti-solvent or for washing crystals.

Step-by-Step Methodology:

  • Choose a Solvent: Select a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble when hot. Ethanol is a good first choice.

  • Dissolve the Crude Solid: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[3]

  • Cool Slowly: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Induce Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to promote nucleation.[3]

  • Collect Crystals: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash and Dry: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor, then dry them under a vacuum.[3]

References

  • Supporting Information for a relevant chemical synthesis. Wiley-VCH. Available at: [Link]

  • Is it possible to separate isatin derivatives from isatin without using Colum chromatography? ResearchGate. Available at: [Link]

  • 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. MDPI. Available at: [Link]

  • Stability: Physical and Chemical. In Pharmaceutical Manufacturing Handbook. John Wiley & Sons, Inc.

Sources

Optimization

Technical Support Center: Optimizing N-Methylation of Isatins

Welcome to the technical support center for the N-methylation of isatins. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of isatins. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during this crucial synthetic transformation, providing in-depth troubleshooting advice and detailed experimental protocols to enhance your success.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the N-methylation of isatins.

Issue 1: Low to No Yield of the Desired N-Methylated Product

Question: My N-methylation reaction of isatin is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?

Answer: This is a frequent challenge that can often be traced back to one of several key factors. Let's break down the possibilities:

  • Incomplete Deprotonation: The N-H bond of the isatin ring must be deprotonated to form the nucleophilic isatin anion. If the base used is not sufficiently strong or is used in inadequate amounts, the reaction will not proceed efficiently.[1]

    • Solution: Employ a suitable base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). The reaction should be conducted in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] It is crucial to use at least a stoichiometric amount of the base; for weaker bases like K₂CO₃, a slight excess can be beneficial.[1]

  • Degraded Methylating Agent: The efficacy of your methylating agent, such as methyl iodide or dimethyl sulfate, can diminish over time.

    • Solution: Always use a fresh bottle of the methylating agent. Methyl iodide is particularly sensitive to light and should be stored appropriately to prevent degradation.[1]

  • Suboptimal Reaction Temperature: The reaction kinetics may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture can significantly increase the rate of reaction. However, exercise caution, as excessive heat can promote the formation of side products.[1] Microwave-assisted synthesis is an excellent alternative that has been demonstrated to dramatically reduce reaction times and enhance yields.[2]

  • Electronic Effects of Substituents: The presence of electron-withdrawing groups on the isatin ring can reduce the nucleophilicity of the nitrogen atom, thereby impeding the reaction.

    • Solution: For isatins bearing strongly electron-withdrawing substituents, a more potent base like NaH and/or a more reactive methylating agent may be necessary to drive the reaction to completion.[1]

Issue 2: Formation of an Oily or Gummy Product Instead of a Solid

Question: After the workup and evaporation of the solvent, my N-methylated isatin is an oil and I'm unable to induce crystallization. What could be the issue?

Answer: The formation of an oily product is a common problem that can be attributed to several factors:

  • Residual High-Boiling Point Solvent: Solvents like DMF are frequently used in these reactions and can be challenging to remove completely, resulting in an oily product.[3]

    • Solution: To effectively remove residual DMF, consider azeotropic distillation. Add a solvent such as toluene or heptane to the crude product and evaporate under reduced pressure. This process can be repeated several times to ensure the complete removal of the high-boiling solvent.

  • Presence of Impurities: The existence of side products or unreacted starting materials can inhibit the crystallization process.

    • Solution: If residual solvent is not the issue, the oily product should be purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexane.[1]

  • Inherent Product Characteristics: Some N-alkylated isatin derivatives, particularly those with longer or bulkier alkyl chains, may have low melting points and naturally exist as oils at room temperature.[1]

    • Solution: Confirm the purity of the oily product using analytical techniques such as NMR and/or GC-MS. If the product is pure, it may not crystallize under normal conditions. In such cases, the pure oily product can often be used directly in the subsequent synthetic step.[1]

Issue 3: Multiple Spots on TLC and an Impure Final Product

Question: My reaction mixture is showing multiple spots on the TLC plate, and my isolated product is impure. What are the common side reactions, and how can I minimize them?

Answer: The formation of multiple byproducts is a clear indication of side reactions occurring. Here are the most common culprits and strategies to mitigate them:

  • O-Methylation: The isatin anion is an ambident nucleophile, meaning it has two reactive sites: the nitrogen and the oxygen. This can lead to the formation of the O-methylated isomer, 2-methoxy-indol-3-one.[1]

    • Mitigation: The N- to O-alkylation ratio is influenced by factors such as the solvent, counter-ion, and alkylating agent. Generally, polar aprotic solvents favor N-alkylation.

  • Solvent Participation: When using DMSO as a solvent, particularly at elevated temperatures, it can participate in the reaction, leading to byproducts like N-methylenesulfonylmethylation and N-methylenethiomethylation.[4][5]

    • Mitigation: If you observe side reactions involving DMSO, consider switching to an alternative polar aprotic solvent such as DMF or acetonitrile.

  • Ring Opening and Decomposition: The use of very strong bases can potentially lead to the decomposition of the isatin ring. N-acylisatins are particularly susceptible to ring-opening by nucleophiles.

    • Mitigation: Avoid using excessively strong bases, or if necessary, conduct the reaction at low temperatures. A milder base like potassium bicarbonate (KHCO₃) can be a suitable alternative if decomposition is a concern.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-methylation of isatin?

A1: The N-methylation of isatin proceeds via a nucleophilic substitution reaction. Initially, a base is used to deprotonate the acidic N-H of the isatin, forming a resonance-stabilized isatin anion. This anion then functions as a nucleophile, attacking the methylating agent (e.g., methyl iodide) and displacing the leaving group (e.g., iodide) to yield the N-methylated product.[1][2]

Q2: Which methylating agent is superior: methyl iodide or dimethyl sulfate?

A2: Both methyl iodide and dimethyl sulfate are effective for N-methylation.

  • Methyl Iodide: It is a highly reactive and commonly used methylating agent.[1]

  • Dimethyl Sulfate: It is less volatile than methyl iodide, which can be advantageous for handling. However, it is extremely toxic and a suspected carcinogen, necessitating strict safety precautions.[1] The choice between the two often depends on laboratory safety protocols, cost, and the specific reactivity of the isatin derivative. For many standard N-methylations, methyl iodide is sufficient and widely documented.

Q3: How can I effectively monitor the progress of my N-methylation reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Spot the reaction mixture alongside the isatin starting material on a TLC plate. The N-methylisatin product is less polar than the starting isatin and will consequently have a higher Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.[2]

Q4: What are the standard purification methods for N-methylisatin?

A4: The two most common purification techniques are:

  • Recrystallization: If the crude product is a solid and relatively pure, recrystallization from a suitable solvent like ethanol can be a very effective purification method.[1]

  • Column Chromatography: For oily products or mixtures containing significant impurities, column chromatography on silica gel is the preferred method. A gradient of ethyl acetate in petroleum ether or hexane is a commonly employed eluent system.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Isatin

Alkyl HalideBaseSolventMethodTimeYield (%)Reference
Methyl IodideK₂CO₃DMFMicrowave3 min95[2]
Methyl IodideK₂CO₃DMFConventional1.5 - 2 h~80[2]
Alkyl BromideK₂CO₃ / TBABDMFPhase-Transfer48 h~80[2]

*TBAB: Tetra-n-butylammonium bromide

Experimental Protocols

Protocol 1: Microwave-Assisted N-Methylation of Isatin

This method offers a rapid and high-yielding approach to N-methylisatin.[1]

Reagents and Setup:

  • In a microwave-safe vessel, combine isatin (1 mmol), potassium carbonate (K₂CO₃, 1.5 mmol), and a few drops of N,N-dimethylformamide (DMF).

  • Add methyl iodide (1.2 mmol).

  • Seal the vessel securely.

Reaction:

  • Place the sealed vessel into a microwave reactor.

  • Irradiate at 300 W for 3 minutes.

Workup and Purification:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) or by recrystallization from ethanol to afford pure N-methylisatin.[1]

Protocol 2: Conventional N-Methylation of Isatin

This is a widely used and reliable procedure for the N-methylation of isatin.[2]

Reagents and Setup:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatin (1 mmol) in DMF (5 mL).

  • Add potassium carbonate (K₂CO₃, 1.5 mmol) and methyl iodide (1.2 mmol).

Reaction:

  • Stir the reaction mixture at room temperature or gently heat to 70 °C for 1-2 hours.

  • Monitor the progress of the reaction by TLC.

Workup and Purification:

  • Follow the same workup and purification procedure as described in Protocol 1.

Visualizations

N_Methylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Isatin Isatin Deprotonation Deprotonation (Formation of Isatin Anion) Isatin->Deprotonation Base Base (e.g., K₂CO₃) Base->Deprotonation Solvent Solvent (e.g., DMF) Solvent->Deprotonation MeI Methylating Agent (e.g., MeI) Nucleophilic_Attack Nucleophilic Attack on Methylating Agent MeI->Nucleophilic_Attack Deprotonation->Nucleophilic_Attack Workup Aqueous Workup & Extraction Nucleophilic_Attack->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Product N-Methylisatin Purification->Product Troubleshooting_Workflow Start Low/No Yield? Incomplete_Deprotonation Incomplete Deprotonation Start->Incomplete_Deprotonation Yes Degraded_Reagent Degraded Reagent Start->Degraded_Reagent Yes Suboptimal_Temp Suboptimal Temperature Start->Suboptimal_Temp Yes EWG_Effects Electron-Withdrawing Group Effects Start->EWG_Effects Yes Solution_Base Use Stronger/More Base Incomplete_Deprotonation->Solution_Base Solution_Reagent Use Fresh Reagent Degraded_Reagent->Solution_Reagent Solution_Temp Increase Temperature/ Use Microwave Suboptimal_Temp->Solution_Temp Solution_EWG Use Stronger Base/ More Reactive Agent EWG_Effects->Solution_EWG

Caption: A troubleshooting workflow for low yield in N-methylation of isatin.

References

  • Selectfluor-Mediated N-Methylation, N-Methylenesulfonylmethylation and Methylenethiomethylation of Isatins in Dimethyl Sulfoxide. (2024). ResearchGate. Retrieved from [Link]

  • Selectfluor-Mediated N-Methylation, N-Methylenesulfonylmethylation and Methylenethiomethylation of Isatins in Dimethyl Sulfoxide | Request PDF. (2024). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Methoxy-1-methylindoline-2,3-dione

Introduction for the Senior Application Scientist Welcome to the technical support guide for 5-Methoxy-1-methylindoline-2,3-dione. This molecule, a key isatin derivative, is a valuable building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Senior Application Scientist

Welcome to the technical support guide for 5-Methoxy-1-methylindoline-2,3-dione. This molecule, a key isatin derivative, is a valuable building block in the synthesis of novel heterocyclic compounds for drug discovery.[1] The presence of the electron-withdrawing nitro group in related structures enhances the reactivity of the C3-carbonyl, making these scaffolds ideal for generating diverse molecular architectures through condensation and cycloaddition reactions.[1] However, its synthesis and purification are not without challenges. Common issues include the presence of unreacted starting materials, isomeric byproducts, and degradation products, which can complicate downstream applications and compromise data integrity.

This guide is structured as a series of frequently asked questions and troubleshooting protocols designed by our senior application scientists. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to diagnose issues and rationally design effective purification strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a dark, oily residue, not the expected crystalline solid. What are the likely causes?

A: An oily or gummy product is a common issue and typically points to the presence of significant impurities that depress the melting point and inhibit crystallization. There are two primary culprits:

  • Residual High-Boiling Solvent: The N-methylation of 5-methoxyisatin is frequently performed in high-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF).[2] Due to its high boiling point (153 °C), DMF is difficult to remove completely by standard rotary evaporation. Even trace amounts can keep your product oily.

    • Solution: After the primary extraction, perform several washes of the organic layer with brine (saturated NaCl solution). This helps partition the highly water-soluble DMF into the aqueous phase. Following solvent removal, dry the product under a high vacuum for an extended period, possibly with gentle heating (e.g., 40-50 °C), to remove any remaining solvent.[2]

  • A Mixture of Impurities: The presence of unreacted starting materials, side-products, or degradation products will significantly lower the purity and prevent the formation of a crystalline lattice.

    • Solution: The oil must be purified using column chromatography before crystallization can be attempted. See Protocol 2 for a detailed methodology. If chromatography is not immediately feasible, you can attempt "trituration" by adding a non-polar solvent in which the product is expected to be insoluble (e.g., hexanes, diethyl ether) and scratching the side of the flask with a glass rod to induce crystallization.[3]

Q2: My TLC shows three distinct spots after the reaction. What are they likely to be?

A: A typical thin-layer chromatography (TLC) plate of a crude N-methylation reaction of 5-methoxyisatin will likely show the following, in order of decreasing polarity (increasing Rf in a normal phase system like silica with Hexane/Ethyl Acetate):

  • Spot 1 (Lowest Rf): 5-Methoxyisatin (Starting Material). The free N-H group on the isatin core makes it significantly more polar than its N-methylated counterpart due to its ability to act as a hydrogen bond donor.

  • Spot 2 (Mid Rf): 5-Methoxy-1-methylindoline-2,3-dione (Product). The desired product is less polar than the starting material because the acidic proton has been replaced by a methyl group.

  • Spot 3 (Highest Rf): 2,3-Dimethoxy-1-oxo-1H-indole (O-Methylated Isomer). While N-alkylation is generally favored under standard basic conditions (like K₂CO₃ in DMF), a small amount of the O-methylated byproduct can form.[3] This isomer is often less polar than the N-methylated product.

The presence of starting material indicates an incomplete reaction, while the O-methylated isomer is a common side-product. Both can typically be separated using flash column chromatography.

Table 1: Common Analytes in the Purification of 5-Methoxy-1-methylindoline-2,3-dione
CompoundStructureTypical PolarityIdentification Notes
5-Methoxyisatin O=C1C(OC)=CC2=C(C1)NC2=OHighStarting material. Acidic N-H proton.
5-Methoxy-1-methylindoline-2,3-dione O=C1C(OC)=CC2=C(C1)N(C)C2=OMediumDesired Product.
2,3-Dimethoxy-1-oxo-1H-indole COC1=CC2=C(C=C1)N(C)C(OC)=C2LowO-methylation byproduct.
Isatinic Acid Derivative HOOC-C(O)-C6H3(OCH3)-NH(CH3)Very HighHydrolysis byproduct. Often stays at baseline on TLC.
Q3: How can I efficiently remove the unreacted 5-methoxyisatin starting material?

A: There are two highly effective methods, which can be used in sequence for maximum purity.

  • Acid-Base Extraction: This technique exploits the key chemical difference between the starting material and the product. The N-H proton of 5-methoxyisatin is acidic (pKa ≈ 10-11) and will be deprotonated by a moderately strong base. Your N-methylated product lacks this acidic proton. By dissolving your crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and washing it with a dilute aqueous base (e.g., 1M NaOH or 5% Na₂CO₃ solution), the deprotonated isatin will be selectively extracted into the aqueous layer, while your desired product remains in the organic phase.[3] See Protocol 3 for the full procedure.

  • Flash Column Chromatography: This is the most robust method for separating compounds of differing polarity. 5-methoxyisatin is significantly more polar than the N-methylated product and will have a much lower retention factor (Rf) on a silica gel column. A gradient elution, starting with a low polarity eluent (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity, will provide excellent separation.[3][4] See Protocol 2 for details.

Q4: My product appears pure by TLC, but the melting point is low and the range is broad. What does this suggest?

A: This is a classic indicator of residual impurities. Even small amounts of contaminants that co-elute with your product on TLC can disrupt the crystalline lattice, leading to a depressed and broad melting point.

  • Causality: The melting point of a pure crystalline solid is sharp because a specific amount of energy is required to overcome the uniform intermolecular forces of the crystal lattice. Impurities introduce defects and disrupt these forces, requiring less energy to transition to a liquid state and occurring over a wider temperature range.

  • Troubleshooting Steps:

    • Optimize Chromatography: Try a different solvent system for your column chromatography. If you used Hexanes/Ethyl Acetate, consider a system with a different selectivity, such as Dichloromethane/Methanol. A slower, shallow gradient elution can also improve the separation of closely-running spots.[3]

    • Recrystallize: A carefully performed recrystallization is an excellent final purification step. The process of slow crystal formation selectively incorporates the desired molecule into the growing lattice, leaving impurities behind in the solvent. Experiment with different solvent systems; ethanol or a dichloromethane/hexanes mixture are often effective for isatin derivatives.[3][5] See Protocol 1 .

Q5: Can 5-Methoxy-1-methylindoline-2,3-dione degrade during purification?

A: Yes. The isatin core contains a γ-lactam ring which is susceptible to hydrolysis under both strongly acidic and strongly basic conditions.[6][7] This reaction opens the five-membered ring to form the corresponding N-methyl-isatinic acid salt.

  • Mechanism: The hydrolysis is initiated by a nucleophilic attack of a hydroxide ion or water on one of the carbonyl carbons (typically C2), leading to a tetrahedral intermediate that subsequently undergoes ring-opening.[8]

  • Prevention:

    • Avoid prolonged exposure to strong acids or bases during workup and purification.

    • When performing an acid-base extraction (Protocol 3), use a dilute base (e.g., 1M NaOH) and do not let the layers sit for an extended period. Ensure the organic layer is subsequently washed with water or brine to neutrality.

    • If using acidic or basic mobile phase modifiers in chromatography, neutralize the collected fractions promptly before solvent evaporation.

Purification Workflow & Troubleshooting Logic

The following diagrams illustrate the general purification workflow and a logical decision-making process for troubleshooting common issues.

G cluster_0 Purification Workflow Crude Crude Product (Oil or Solid) Extraction Acid-Base Extraction (Protocol 3) Crude->Extraction Remove acidic starting material Column Column Chromatography (Protocol 2) Extraction->Column Separate product from non-polar impurities Evaporation Solvent Evaporation Column->Evaporation Recrystallization Recrystallization (Protocol 1) Evaporation->Recrystallization Final Polish Pure Pure Crystalline Product Recrystallization->Pure

Caption: General purification workflow for 5-Methoxy-1-methylindoline-2,3-dione.

G cluster_1 Troubleshooting Logic Start Analyze Crude Product (TLC, Appearance) IsOily Is the product an oil? Start->IsOily TLC_SM Is starting material (SM) present on TLC? IsOily->TLC_SM No HighVac Dry under high vacuum IsOily->HighVac Yes TLC_Close Are spots co-eluting? TLC_SM->TLC_Close No AcidBase Perform Acid-Base Wash (Protocol 3) TLC_SM->AcidBase Yes Optimize_Col Optimize Chromatography (Shallow gradient, new solvent) TLC_Close->Optimize_Col Yes Recrystal Recrystallize Product (Protocol 1) TLC_Close->Recrystal No / Post-Column HighVac->TLC_SM Purify_Col Perform Column Chromatography (Protocol 2) AcidBase->Purify_Col Optimize_Col->Recrystal Final Assess Purity (TLC, MP, NMR) Recrystal->Final

Caption: Troubleshooting decision tree for purification challenges.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is designed for the final purification of a solid product that is already of moderate purity (>85%).

  • Solvent Selection: In a small test tube, test the solubility of ~10-20 mg of your crude solid in various solvents (e.g., Ethanol, Methanol, Ethyl Acetate, Dichloromethane). The ideal solvent will dissolve the compound when hot but result in poor solubility when cold. A two-solvent system (e.g., Dichloromethane/Hexanes) can also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the compound. If using a two-solvent system, dissolve the solid in a small amount of the more polar solvent (e.g., Dichloromethane) first.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. If using a two-solvent system, add the less polar solvent (e.g., Hexanes) dropwise to the warm solution until it becomes slightly cloudy, then allow to cool.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This is the primary method for separating the product from starting materials and byproducts.

  • Column Preparation: Pack a glass column with silica gel 60 (230–400 mesh) as a slurry in a non-polar solvent (e.g., 100% Hexanes or 95:5 Hexanes:Ethyl Acetate).[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 Hexanes:Ethyl Acetate) to move the compounds down the column. A shallow gradient is often more effective than a steep one for separating closely-related compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Protocol 3: Removal of Acidic Impurities via Liquid-Liquid Extraction

This protocol specifically targets the removal of unreacted 5-methoxyisatin.

  • Dissolution: Dissolve the crude product mixture in an organic solvent immiscible with water, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc), in a separatory funnel.

  • Base Wash: Add an equal volume of a dilute aqueous base, such as 1M Sodium Hydroxide (NaOH) or 5% Sodium Carbonate (Na₂CO₃) solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently.

  • Separation: Allow the layers to separate. The deprotonated 5-methoxyisatin salt will be in the upper aqueous layer (if using EtOAc) or lower aqueous layer (if using DCM and the base is not too concentrated). Drain and discard the aqueous layer.

  • Repeat (Optional): For heavily contaminated samples, repeat the base wash with a fresh portion of the aqueous base.

  • Neutralization Wash: Wash the organic layer with water, followed by a wash with brine. This removes any residual base and helps to break up emulsions.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

References

  • Ibrahim, H. S., Abdelhadi, S. R., & Abdel-Aziz, H. A. (2015). Hydrolysis and Hydrazinolysis of Isatin-Based Ald- and Ketazines. Journal of Chemistry, 2015, 1-6. [Link]

  • Casey, L. A., Galt, R., & Page, M. I. (1993). The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives. Journal of the Chemical Society, Perkin Transactions 2, (1), 23-27. [Link]

  • Page, M. I., et al. (1993). The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives. ResearchGate. [Link]

  • Lone, M. A., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Acta Scientific Pharmaceutical Sciences, 4(10), 23-31. [Link]

  • Sommer, S., et al. (2019). Reaction mechanism describing the hydrolysis of isatin. ResearchGate. [Link]

  • de Oliveira, L. S., et al. (2016). Counter-Current chromatography separation of isatin derivatives using the sandmeyer methodology. Journal of the Brazilian Chemical Society, 27(8), 1499-1504. [Link]

  • Al-Ostath, R. A., et al. (2024). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. International Journal of Pharmaceutical and Bio-Medical Science, 4(2), 1-12. [Link]

  • Ibrahim, H. S., Abdelhadi, S. R., & Abdel-Aziz, H. A. (2015). Hydrolysis and Hydrazinolysis of Isatin-Based Ald- and Ketazines. Semantic Scholar. [Link]

  • SIELC Technologies. (n.d.). Separation of Isatin on Newcrom R1 HPLC column. [Link]

  • Singh, P., & Kumar, V. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 11(54), 34036-34064. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Substituted Indoline-2,3-diones (Isatins)

From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of substituted indoline-2,3-diones, commonly known as isatins. These versatile heterocyclic compounds are pivota...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted indoline-2,3-diones, commonly known as isatins. These versatile heterocyclic compounds are pivotal building blocks in medicinal chemistry and drug development, serving as precursors to a wide array of biologically active molecules.[1][2][3][4] However, their synthesis is often fraught with challenges, from low yields and stubborn impurities to unexpected side reactions.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice. We will move beyond simple procedural lists to explain the chemical reasoning behind common failures and their solutions, empowering you to optimize your synthetic strategies.

Part 1: Troubleshooting Core Synthetic Routes

The classical methods for isatin synthesis each present a unique set of challenges. This section addresses the most common problems encountered with the Sandmeyer, Stolle, and Gassman syntheses.

The Sandmeyer Isatin Synthesis

The Sandmeyer synthesis, which begins with an aniline, is one of the most traditional and widely used methods.[1][2][5] It involves the formation of an α-isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.[1][2][5]

Question: My Sandmeyer reaction is producing a low yield of impure, sticky product with a significant amount of dark, tarry material. What is causing this, and how can I fix it?

Answer: This is a classic and frequent issue in the Sandmeyer synthesis, typically pointing to problems in the cyclization step.[6] The primary causes are the decomposition of the isonitrosoacetanilide intermediate and side reactions promoted by the strong acid catalyst at elevated temperatures.

Root Cause Analysis & Solutions:

  • Cause 1: Intermediate Instability. The isonitrosoacetanilide intermediate can be unstable. Preparing it and allowing it to sit for extended periods before cyclization can lead to decomposition.

    • Solution: Always use the isonitrosoacetanilide intermediate as fresh as possible for the cyclization step.

  • Cause 2: Improper Cyclization Temperature. The temperature of the concentrated sulfuric acid during cyclization is critical. If the temperature is too high (e.g., >80-90°C), it promotes sulfonation of the aromatic ring and rapid, uncontrolled decomposition (charring) of the intermediate, leading to tar formation.[7] If the temperature is too low, the reaction will be sluggish or incomplete.[7]

    • Solution: Maintain strict temperature control. A range of 60–80°C is generally effective.[6] Use an oil bath and an internal thermometer for accurate monitoring. Add the intermediate portion-wise to the hot acid to manage the exotherm and prevent localized overheating.[7]

  • Cause 3: Poor Substrate Solubility. For anilines with increasing lipophilicity (e.g., long alkyl chains), the isonitrosoacetanilide intermediate may have poor solubility in concentrated sulfuric acid.[1] This leads to an incomplete reaction and lower yields.

    • Solution: For poorly soluble substrates, consider alternative acidic media that can improve solubility. Methanesulfonic acid or polyphosphoric acid (PPA) have proven effective where sulfuric acid fails.[1]

  • Cause 4: Formation of Isatin Oxime. A common byproduct is the corresponding isatin oxime, which can form from the hydrolysis of unreacted isonitrosoacetanilide during workup.[7][8]

    • Solution: Introduce a "decoy agent," such as an aldehyde or ketone, during the reaction quenching or extraction phase.[8] This agent will react with and consume species that would otherwise lead to oxime formation.[8]

Troubleshooting Workflow: Sandmeyer Synthesis

Caption: Decision tree for troubleshooting low yields in Sandmeyer synthesis.

The Stolle Synthesis

The Stolle synthesis is a robust alternative, particularly for N-aryl isatins. It involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid like AlCl₃ or TiCl₄.[3][9][10][11]

Question: My Stolle synthesis is not proceeding to completion, and the workup is difficult, resulting in a low yield of the N-substituted isatin. What are the critical parameters?

Answer: Success in the Stolle synthesis hinges on anhydrous conditions and careful control over the two main steps: the formation of the chlorooxalylanilide and the Lewis acid-catalyzed cyclization.

Root Cause Analysis & Solutions:

  • Cause 1: Moisture Contamination. Both oxalyl chloride and the Lewis acids (e.g., AlCl₃, TiCl₄) are extremely sensitive to moisture. The presence of water will decompose these reagents, halting the reaction and complicating the workup.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents (e.g., dichloromethane, carbon disulfide) and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[9]

  • Cause 2: Insufficient or Inactive Lewis Acid. The cyclization step is a Friedel-Crafts-type acylation, which requires a sufficient amount of active Lewis acid. Old or improperly stored AlCl₃ can be less effective.

    • Solution: Use a fresh bottle of the Lewis acid. Typically, 1.2 to 2.0 equivalents are required for successful cyclization.[9] The Lewis acid should be added portion-wise to control the reaction temperature.[9]

  • Cause 3: Ineffective Quenching and Workup. The quenching of the Lewis acid is highly exothermic and can lead to product degradation if not handled correctly.

    • Solution: The reaction mixture should be quenched by carefully and slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[9] This ensures that the Lewis acid is neutralized while keeping the temperature low.

Experimental Protocol: Stolle Synthesis of an N-Aryl Isatin

  • Step A: Intermediate Formation

    • Under an inert atmosphere, dissolve the N-substituted aniline (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0°C using an ice bath.

    • Add oxalyl chloride (1.1 eq) dropwise.[9]

    • Allow the mixture to warm to room temperature and stir until gas evolution ceases (monitor by TLC).

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude chlorooxalylanilide.

  • Step B: Cyclization

    • Dissolve the crude intermediate in an anhydrous solvent (e.g., carbon disulfide or DCM).[9]

    • Cool the solution and add aluminum chloride (AlCl₃, 1.5 eq) portion-wise, maintaining a low temperature.[9]

    • Heat the reaction mixture to reflux until TLC indicates completion.

    • Carefully pour the reaction mixture onto an ice/HCl slurry to quench.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield the crude N-aryl isatin for further purification.

Part 2: Post-Synthesis & Derivatization Challenges

Even after a successful ring-closure, challenges in purification and subsequent modification of the isatin core are common.

Purification Strategies

Question: My crude isatin product is an oil that refuses to crystallize, making purification difficult. What techniques can I use?

Answer: The inability of a product to crystallize is often due to residual high-boiling solvents or impurities that inhibit the formation of a crystal lattice.

Troubleshooting Purification:

ProblemProbable Cause(s)Recommended Solution(s)
Product is an Oil Residual high-boiling solvent (e.g., DMF, NMP, DMSO).[9]Thoroughly wash the organic extract with water or brine. If the product is stable, consider azeotropic removal of the solvent with toluene under reduced pressure.[9]
Impurities inhibiting crystallization.Try trituration with a non-polar solvent (e.g., hexanes, diethyl ether). This can often induce crystallization or wash away soluble impurities.[9]
Persistent Impurities Closely related byproducts (e.g., regioisomers, isatin oxime).Flash column chromatography is the most effective method. A gradient elution of ethyl acetate in hexanes is a good starting point.
Acidic/Basic Impurities Unreacted starting materials or acidic/basic byproducts.For non-base-sensitive isatins, purification via the bisulfite adduct is a classical and effective method. The crude isatin is treated with aqueous sodium bisulfite to form a water-soluble adduct. The solution is washed, and then the isatin is re-precipitated by adding acid.[12]
N-Alkylation Issues

N-alkylation is a common derivatization, but it can be complicated by the isatin anion's ambident nucleophilic nature.[13][14]

Question: My N-alkylation reaction is giving low yields and I'm seeing a significant side product on my TLC plate. What is happening?

Answer: Low yields in N-alkylation often stem from incomplete deprotonation or competing O-alkylation. The isatin anion can be alkylated at the nitrogen (N-alkylation, desired) or the C2-carbonyl oxygen (O-alkylation, undesired).[14]

Root Cause Analysis & Solutions:

  • Cause 1: Incomplete Deprotonation. The N-H proton of isatin must be fully removed by a base to generate the nucleophilic anion. If the base is too weak or used in insufficient quantity, the reaction will be incomplete.[14][15]

    • Solution: Use a sufficiently strong base in a suitable solvent. Common effective systems include NaH in DMF or K₂CO₃/Cs₂CO₃ in DMF or NMP.[13][15] Ensure the base is used in at least a stoichiometric amount.

  • Cause 2: O-Alkylation Side Reaction. The formation of the O-alkylated isomer, 2-alkoxy-indol-3-one, is a common side reaction.[14] The choice of solvent and counter-ion can influence the N- vs. O-selectivity.

    • Solution: Polar aprotic solvents like DMF generally favor N-alkylation, as they effectively solvate the cation, leaving a more "naked" and reactive anion where the charge is concentrated on the more electronegative nitrogen atom.[15]

  • Cause 3: Base-Induced Side Reactions. Strong bases can sometimes promote side reactions, such as aldol-type condensations or, in the case of alkylating agents like phenacyl halides, the formation of epoxide byproducts.[13][15]

    • Solution: Monitor the reaction closely by TLC. For sensitive substrates, using a milder base like K₂CO₃ or Cs₂CO₃ can be advantageous.[13] Microwave-assisted synthesis can often reduce reaction times, minimizing byproduct formation.[13][15]

Logical Flow: N- vs. O-Alkylation

Alkylation start_node Isatin + Base intermediate_node Isatin Anion (Ambident Nucleophile) start_node->intermediate_node product_n N-Alkylation (Desired Product) intermediate_node->product_n Attack at Nitrogen product_o O-Alkylation (Side Product) intermediate_node->product_o Attack at Oxygen condition_n Favored by: - Polar Aprotic Solvents (DMF) - Strong Base (NaH) product_n->condition_n condition_o Can be favored by: - Specific solvent effects product_o->condition_o

Caption: Factors influencing the regioselectivity of isatin alkylation.

Part 3: Frequently Asked Questions (FAQs)

Q1: How do I choose the best primary synthetic route for my target isatin?

  • A1: The choice depends heavily on the substitution pattern of your target and the available starting materials.

    • Sandmeyer: Excellent for a wide range of anilines, especially those with electron-withdrawing groups.[10] However, it can be problematic for highly lipophilic or meta-substituted anilines.[1][10]

    • Stolle: The preferred method for N-aryl isatins.[9][10]

    • Gassman: A versatile method that works for anilines with both electron-donating and electron-withdrawing groups, but involves multiple steps.[2][3][5]

    • Martinet: Useful for specific substitution patterns but less general than the others.[2]

Q2: My isatin seems to be decomposing during chromatography on silica gel. Is this common?

  • A2: Yes, isatins can be sensitive. The slightly acidic nature of standard silica gel can sometimes cause degradation or ring-opening, especially for sensitive derivatives. If you suspect this is happening, you can use silica gel that has been neutralized by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine, followed by re-equilibration with your mobile phase.

Q3: Can the isatin ring open during a reaction?

  • A3: Yes, the isatin ring is susceptible to cleavage, particularly under basic conditions. The N1-C2 amide bond can be hydrolyzed to form an isatinic acid intermediate.[16] This reactivity is sometimes exploited intentionally to synthesize other heterocyclic systems like quinolines.[16][17][18] If ring-opening is an undesired side reaction, avoid strongly basic or nucleophilic conditions if possible, or protect the N-H proton. N-alkylation generally makes the isatin nucleus more stable to base-induced degradation.

References

  • Klein, L. L., & Tufano, M. D. (2013). Synthesis of Substituted Isatins. Tetrahedron Letters, 54(8), 854-857. Available from [Link]

  • Feng, J. (2023). Synthesis of Substituted Isatins As Potential Antibacterial Agents. California State Polytechnic University, Pomona. Retrieved from [Link]

  • Poomathi, N., & Perumal, S. (2016). Reaction of isatins with 6-amino uracils and isoxazoles: isatin ring-opening vs. annulations and regioselective synthesis of isoxazole fused quinoline scaffolds in water. Green Chemistry, 18(10), 3121-3130. Available from [Link]

  • Pramanik, A. (2017). ChemInform Abstract: Reaction of Isatins with 6-Amino Uracils and Isoxazoles: Isatin Ring-opening vs. Annulations and Regioselective Synthesis of Isoxazole Fused Quinoline Scaffolds in Water. ChemInform, 48(2). Available from [Link]

  • Denora, A. C., et al. (2023). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society. Available from [Link]

  • Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. Available from [Link]

  • Al-khuzaie, D. F. A., & Al-Safi, Y. T. I. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. Available from [Link]

  • Sharma, V., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Acta Scientific Pharmaceutical Sciences, 4(10), 20-28. Available from [Link]

  • ResearchGate. (n.d.). Recent Developments in the Synthesis and Applications of Isatins. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrates scope for the synthesis of isatin derivatives through dearomatisation of indoles. ResearchGate. Retrieved from [Link]

  • Marvel, C. S., & Hiers, G. S. (n.d.). Isatin. Organic Syntheses, Coll. Vol. 1, p.327 (1941); Vol. 5, p.71 (1925). Available from [Link]

  • Varma, R. S., & Saini, R. K. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 843-850. Available from [Link]

  • Kumari, A., et al. (2016). Recent applications of isatin in the synthesis of organic compounds. Current Organic Synthesis, 13(6), 848-879. Available from [Link]

  • ResearchGate. (n.d.). Substrates scope for the synthesis of isatins. ResearchGate. Retrieved from [Link]

  • Hoare, R. C. (1937). U.S. Patent No. 2,086,805. U.S. Patent and Trademark Office.
  • Physics Forums. (2013). Sandmeyer isatin synthesis - tarry material?. Retrieved from [Link]

  • Ask this paper. (2023). single-step-upgradation-of-isatin-to-bioactive-fused-heterocycles-via-ring-expansion-reactions. Bohrium. Retrieved from [Link]

  • Singh, G. S., & Desta, Z. Y. (2012). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 2(21), 7869-7893. Available from [Link]

  • SlideShare. (n.d.). Synthesis of Isatin and Its Derivatives & their Applications in Biological System. Retrieved from [Link]

  • ResearchGate. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Retrieved from [Link]

  • Gandhi, D. S., et al. (2024). isatin: review of synthesis, reactivity, and anti-infective properties. World Journal of Advanced Research and Reviews, 22(2), 1163-1175. Available from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Alkylation of isatins with trichloroacetimidates. RSC Publishing. Retrieved from [Link]

  • Al-khuzaie, D. F. A., & Al-Safi, Y. T. I. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. Available from [Link]

  • IJCRT.org. (2021). A Review on Different Approaches to Isatin Synthesis. Retrieved from [Link]

  • Basavaraj, M., et al. (2013). SYNTHESIS AND EVALUATION OF ISATIN DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITY. Indo American Journal of Pharmaceutical Research, 3(11), 9243-9249. Available from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESE ET REACTIVITE DE L'INDOLINE-2,3-DIONE. Request PDF. Retrieved from [Link]

  • Studies of the Reactions Between Indole-2,3-diones (Isatins) and 2-Aminobenzylamine. (2018). Journal of Heterocyclic Chemistry, 55(9), 2136-2144. Available from [Link]

  • Lamberts, J., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(15), 4783. Available from [Link]

  • Liu, X. H., et al. (2014). Synthesis and biological evaluation of novel indoline-2,3-dione derivatives as antitumor agents. Drug Discoveries & Therapeutics, 8(3), 110-116. Available from [Link]

Sources

Troubleshooting

preventing over-methylation in isatin synthesis

Introduction: Navigating the Nuances of Isatin Methylation Welcome to the technical support center for isatin synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals w...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Isatin Methylation

Welcome to the technical support center for isatin synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with isatin and its derivatives. A common and critical transformation is the N-alkylation, particularly N-methylation, of the isatin core. While seemingly straightforward, this reaction is fraught with potential challenges, the most prevalent being over-methylation —a term we use here to describe the formation of undesired methylated byproducts.

The primary cause of these side reactions is the inherent chemical nature of the isatin anion. Upon deprotonation of the N-H group, a resonance-stabilized, ambident nucleophile is formed. This anion can be attacked by an electrophile (like a methylating agent) at either the nitrogen or the oxygen atom, leading to a mixture of N-methylated and O-methylated products. This guide provides in-depth, field-tested troubleshooting advice to help you control this selectivity and prevent the formation of other common impurities.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TLC shows two major spots after my N-methylation reaction. What is the likely impurity and why is it forming?

A1: The most common byproduct in the N-methylation of isatin is the O-methylated isomer, 2-methoxy-indol-3-one.

The formation of this byproduct is a direct consequence of the ambident nucleophilicity of the isatin anion.[1] When the acidic N-H proton is removed by a base, the resulting negative charge is delocalized across the nitrogen and the C2-carbonyl oxygen. This creates two potential sites for electrophilic attack.

  • N-Alkylation (Desired): The nucleophilic nitrogen atom attacks the methylating agent. This pathway is generally favored under standard conditions.

  • O-Alkylation (Undesired): The nucleophilic oxygen atom attacks the methylating agent, leading to the O-methylated byproduct.

The ratio of N- to O-alkylation is highly dependent on the reaction conditions you choose. Factors like the base, solvent, and temperature play a critical role in dictating the final product distribution.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products Isatin Isatin Anion Isatin Anion (Ambident Nucleophile) Isatin->Anion + Base - H+ N_Methyl N-Methylisatin (Desired) Anion->N_Methyl + CH₃I (N-Attack) O_Methyl O-Methylisatin (Byproduct) Anion->O_Methyl + CH₃I (O-Attack) Troubleshooting_Workflow start Low Yield / Incomplete Reaction? check_base Is the base sufficient? start->check_base Yes check_reagent Is the methylating agent active? check_base->check_reagent No sol_base Use stronger base (NaH) or increase stoichiometry (1.5 eq K₂CO₃). check_base->sol_base Yes check_substrate Does the isatin have EWGs? check_reagent->check_substrate No sol_reagent Use fresh methyl iodide. Store protected from light. check_reagent->sol_reagent Yes check_temp Is the temperature optimal? check_substrate->check_temp No sol_substrate Use stronger conditions (NaH, higher temp) or a more reactive methylating agent. check_substrate->sol_substrate Yes sol_temp Gently heat to 50-70°C or use microwave synthesis. check_temp->sol_temp Yes end_node Problem Solved check_temp->end_node No, re-evaluate setup sol_base->end_node sol_reagent->end_node sol_substrate->end_node sol_temp->end_node

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 5-Methoxy-1-methylindoline-2,3-dione

Welcome to the technical support center for the synthesis of 5-Methoxy-1-methylindoline-2,3-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-1-methylindoline-2,3-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the production of this valuable isatin derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Introduction to Synthetic Strategies

The synthesis of 5-Methoxy-1-methylindoline-2,3-dione, an important heterocyclic compound in medicinal chemistry, can be approached through several key methodologies.[1] The two primary routes involve either the direct N-methylation of a pre-formed isatin core or the construction of the isatin ring system from an N-methylated aniline precursor. Understanding the nuances of each approach is critical for successful scale-up.

The most direct method is the N-methylation of 5-methoxyisatin . This is often a high-yielding reaction that tolerates a variety of functional groups.[1] Alternatively, classical isatin syntheses like the Sandmeyer and Stolle methods can be adapted by using N-methyl-p-anisidine as the starting material.[1][2]

Synthetic Workflow Overview

synthesis_overview cluster_0 Route A: Direct N-Methylation cluster_1 Route B: Classical Syntheses 5-Methoxyisatin 5-Methoxyisatin N-Methylation N-Methylation 5-Methoxyisatin->N-Methylation Methylating Agent, Base Product_A 5-Methoxy-1-methylindoline-2,3-dione N-Methylation->Product_A N-Methyl-p-anisidine N-Methyl-p-anisidine Isatin_Synthesis Sandmeyer or Stolle Synthesis N-Methyl-p-anisidine->Isatin_Synthesis Product_B 5-Methoxy-1-methylindoline-2,3-dione Isatin_Synthesis->Product_B troubleshooting_workflow Start Start Low_Yield Low Yield in N-Methylation? Start->Low_Yield Check_Base Check Base Strength & Freshness Low_Yield->Check_Base Yes O_Methylation O-Methylation Observed? Low_Yield->O_Methylation No Check_Me_Agent Check Methylating Agent Check_Base->Check_Me_Agent Optimize_Temp Optimize Temperature Check_Me_Agent->Optimize_Temp Optimize_Temp->O_Methylation Change_Base_Solvent Use NaH in DMF/THF O_Methylation->Change_Base_Solvent Yes Sandmeyer_Issues Sandmeyer Synthesis Problems? O_Methylation->Sandmeyer_Issues No Lower_Temp Lower Reaction Temperature Change_Base_Solvent->Lower_Temp Lower_Temp->Sandmeyer_Issues Check_Intermediate Ensure Complete Intermediate Formation Sandmeyer_Issues->Check_Intermediate Yes End End Sandmeyer_Issues->End No Control_Cyclization Control Cyclization Temperature Check_Intermediate->Control_Cyclization Change_Acid Consider Methanesulfonic Acid Control_Cyclization->Change_Acid Change_Acid->End

Sources

Troubleshooting

alternative bases for the deprotonation of 5-methoxyisatin

An in-depth technical guide for researchers, scientists, and drug development professionals. Technical Support Center: 5-Methoxyisatin Deprotonation Welcome to the technical support center for handling 5-methoxyisatin.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Technical Support Center: 5-Methoxyisatin Deprotonation

Welcome to the technical support center for handling 5-methoxyisatin. This guide provides in-depth troubleshooting advice and advanced methodologies for the deprotonation of 5-methoxyisatin, a critical step in the synthesis of a wide array of bioactive molecules and pharmaceutical intermediates.[1][2] As Senior Application Scientists, we have designed this resource to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring your success in the lab.

Frequently Asked Questions & Troubleshooting Guides

Q1: I'm starting a new synthesis project. What is the acidity of the N-H proton in 5-methoxyisatin, and how does this influence my choice of base?

Answer:

Understanding the acidity of the N-H proton is the foundation for selecting an appropriate base. The N-H proton of 5-methoxyisatin is significantly more acidic than a typical amide or lactam. Its predicted pKa is approximately 9.73.[2][3]

Causality Explained: The acidity of the isatin core is due to the electron-withdrawing effects of the two adjacent carbonyl groups (at C2 and C3), which stabilize the resulting conjugate base (the isatin anion) through resonance. Deprotonation leads to a delocalized negative charge across the N-C2=O system.[4]

A fundamental principle of acid-base chemistry is that for a deprotonation to be effective and proceed to completion, the pKa of the base's conjugate acid should be significantly higher than the pKa of the substrate.[5] A good rule of thumb is a difference of at least 2-4 pKa units. Therefore, you should select a base whose conjugate acid has a pKa of at least ~12 or higher to ensure efficient deprotonation of 5-methoxyisatin.

Q2: My N-alkylation reaction using potassium carbonate (K₂CO₃) in acetonitrile is slow and gives low yields. What are the likely causes and solutions?

Answer:

This is a very common issue that typically points to incomplete deprotonation or poor solubility. While potassium carbonate is a widely used base, its effectiveness can be limited under certain conditions.[6]

Troubleshooting & Optimization:

  • Incomplete Deprotonation: The pKa of bicarbonate (HCO₃⁻), the conjugate acid of carbonate (CO₃²⁻), is around 10.3. This value is quite close to the pKa of 5-methoxyisatin (~9.73), meaning the equilibrium between the protonated and deprotonated forms may not strongly favor the desired isatin anion. This results in a low concentration of the active nucleophile, leading to a sluggish reaction.

  • Solubility Issues: 5-methoxyisatin is a solid, and both it and potassium carbonate have limited solubility in solvents like acetonitrile (ACN) at room temperature.[7] A heterogeneous reaction mixture often suffers from slow reaction rates.

Proposed Solutions:

  • Switch to a More Soluble and Basic Carbonate: Cesium carbonate (Cs₂CO₃) is an excellent alternative. It is significantly more soluble in polar aprotic solvents and is also a stronger base than K₂CO₃, which helps drive the deprotonation equilibrium forward.[6]

  • Change the Solvent: Using a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can improve the solubility of both the isatin and the base, accelerating the reaction.[6][8]

  • Increase Temperature: Heating the reaction can increase both solubility and reaction rates. For sluggish reactions, microwave irradiation has been shown to dramatically reduce reaction times and improve yields.[6]

  • Consider a Stronger, Non-Carbonate Base: If the above solutions are ineffective, a stronger base may be required. See the recommendations in Q4.

Q3: I used a very strong base, Sodium Hydride (NaH), and my reaction is messy with multiple side products. What is happening and how can I prevent it?

Answer:

While Sodium Hydride (NaH) is a powerful and non-nucleophilic base that will quantitatively deprotonate 5-methoxyisatin, its high reactivity can promote undesirable side reactions, especially if not used under strictly controlled conditions.

Identifying Potential Side Reactions:

  • Aldol-Type Condensation: The C3-keto group of the isatin anion is susceptible to acting as a nucleophile, potentially leading to self-condensation or reaction with other electrophiles in the mixture. This is a known reactivity pattern for the isatin nucleus under basic conditions.[9]

  • Hydrolysis: If there is any trace moisture in your reaction, the strong basic conditions can promote the hydrolysis of the amide bond within the isatin ring, leading to ring-opening and decomposition.

  • Reaction with Solvent: NaH can deprotonate some polar aprotic solvents like DMF, especially at elevated temperatures, leading to decomposition and further side reactions.

  • O-Alkylation: Although N-alkylation is generally favored, very strong bases can sometimes increase the proportion of O-alkylation, where the alkylating agent attacks one of the carbonyl oxygens of the resonant anion.[9]

Strategic Recommendations:

  • Use the "Right Tool for the Job": Avoid overkill. A base should be just strong enough to achieve complete deprotonation without initiating side reactions. Given the pKa of ~9.73, NaH (conjugate acid pKa ~36) is often unnecessarily strong.

  • Switch to a Milder Base: As detailed below, organic bases like DBU or inorganic bases like Cs₂CO₃ provide sufficient basicity with a lower risk of promoting side reactions.

  • Control Reaction Temperature: If using NaH is unavoidable, perform the deprotonation at a low temperature (e.g., 0 °C) before adding the electrophile. This can help control the reaction and minimize side products.

Guide to Alternative Bases for 5-Methoxyisatin Deprotonation

Choosing the correct base is critical for a successful reaction. The following table summarizes several viable alternatives to common bases, allowing you to tailor your choice to the specific requirements of your experiment.

BaseAbbreviationpKa of Conjugate AcidCommon SolventsAdvantagesDisadvantages/Considerations
Inorganic Bases
Cesium CarbonateCs₂CO₃~10.3 (first)DMF, ACN, THFHigher basicity and solubility than K₂CO₃; mild and effective for many alkylations.[6]Can be expensive; hygroscopic.
Potassium tert-butoxideKOtBu~19 (in DMSO)THF, DioxaneVery strong, non-nucleophilic base; useful for difficult deprotonations.Can promote elimination side reactions with certain alkyl halides; highly moisture-sensitive.
Lithium bis(trimethylsilyl)amideLiHMDS~26 (in THF)THF, HexanesStrong, non-nucleophilic base; resulting silylamine is volatile and easily removed.Highly moisture-sensitive; requires anhydrous conditions.
Organic Bases
1,8-Diazabicycloundec-7-eneDBU~13.5 (in ACN)ACN, THF, DCMStrong, non-nucleophilic organic base; highly soluble in organic solvents; excellent for promoting clean reactions.Can be nucleophilic in some contexts; must be purified for sensitive applications.
TriethylamineEt₃N or TEA~10.7 (in H₂O)DCM, THF, ACNMild, inexpensive, and easily removed by evaporation.Often not strong enough for complete deprotonation of 5-methoxyisatin; acts more as an acid scavenger.
Decision Workflow for Base Selection

The following diagram provides a logical workflow for selecting an appropriate base for your 5-methoxyisatin deprotonation.

BaseSelectionWorkflow start Start: Deprotonate 5-Methoxyisatin (pKa ~9.7) check_electrophile Is the electrophile sensitive to strong bases or prone to elimination? start->check_electrophile mild_bases Choose a Milder Base: - Cesium Carbonate (Cs₂CO₃) - DBU check_electrophile->mild_bases mild_base_path stronger_bases A Stronger Base is an Option: - KOtBu - LiHMDS check_electrophile->stronger_bases strong_base_path mild_base_path YES strong_base_path NO check_solubility Are reactants soluble in a less polar solvent (e.g., ACN, THF)? mild_bases->check_solubility anhydrous_check Are anhydrous conditions strictly necessary/achievable? stronger_bases->anhydrous_check use_dbu Use DBU check_solubility->use_dbu dbu_choice use_cs2co3 Use Cs₂CO₃ in DMF check_solubility->use_cs2co3 cs2co3_choice dbu_choice YES cs2co3_choice NO end_point Proceed to Reaction use_dbu->end_point use_cs2co3->end_point use_lihmds Use LiHMDS anhydrous_check->use_lihmds lihmds_path use_kotbu Use KOtBu anhydrous_check->use_kotbu kotbu_path lihmds_path YES kotbu_path NO use_lihmds->end_point use_kotbu->end_point

Caption: A decision tree for selecting the optimal base for 5-methoxyisatin deprotonation.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Cesium Carbonate

This protocol is recommended for standard alkylations with reactive alkyl halides (e.g., benzyl bromide, methyl iodide).

ProtocolWorkflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification step1 1. Add 5-methoxyisatin (1.0 eq) and Cs₂CO₃ (1.5 eq) to a round-bottom flask. step2 2. Add anhydrous DMF to achieve a concentration of ~0.1 M. step1->step2 step3 3. Stir the mixture at room temperature for 15-30 minutes. step2->step3 step4 4. Add the alkylating agent (1.1 eq) dropwise to the mixture. step3->step4 step5 5. Monitor reaction progress by TLC. step4->step5 step6 6. Heat if necessary (e.g., 50-60 °C) for less reactive alkylating agents. step5->step6 step7 7. Pour the reaction mixture into cold water. step6->step7 step8 8. Extract with an organic solvent (e.g., Ethyl Acetate). step7->step8 step9 9. Wash the organic layer, dry, and concentrate. step8->step9 step10 10. Purify the crude product via column chromatography or recrystallization. step9->step10

Caption: Workflow for N-alkylation of 5-methoxyisatin using Cesium Carbonate.

Step-by-Step Methodology:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 5-methoxyisatin (1.0 equivalent) and cesium carbonate (1.5 equivalents).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M with respect to the 5-methoxyisatin.

  • Stir the resulting orange-red suspension at room temperature for 15-30 minutes. You should observe a deepening of the color as the isatin anion forms.

  • Add the alkylating agent (1.1 equivalents) dropwise via syringe.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure N-alkylated 5-methoxyisatin.[9]

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12, 273-324. (Note: While a direct link to the full text may vary, this is a key review in the field).
  • Shmidta, M. S., Perilloa, I. A., Gonzálezb, M., & Blancoa, M. M. (n.d.). Reaction of isatin with alkylating agents with acidic methylenes. Tetrahedron Letters. Retrieved from [Link]

  • IUPAC. (n.d.). Solubility Data Series. (While this is a general series, it highlights the principles of solubility relevant to the discussion).
  • LBAO Chemicals. (n.d.). 5-Methoxyisatin | 39755-95-8 | 98%. Retrieved from [Link]

  • Devi, L., Sharma, S., Agarwal, K., & Gupta, I. (2020). Substrates scope for the synthesis of isatin derivatives through dearomatisation of indoles. ResearchGate. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methoxyisatin. PubChem Compound Database. Retrieved from [Link]

  • Reddit. (2022). Methoxy-bromination and alkylation problems. r/Chempros. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 9, 623549. Retrieved from [Link]

  • Al-Obaidi, A. A., & Al-Janabi, A. S. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(2), 70-84. Retrieved from [Link]

  • Reddit. (2019). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). ISSN: 0975-8585. 7(6).
  • Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Retrieved from [Link]

  • Reddit. (2023). Why are amide kind of easy to deprotonate when the preferred orientation is not good for deprotonation? r/OrganicChemistry. Retrieved from [Link]

  • Quora. (2016). What strong bases that can be used to deprotonate secondary amine? Retrieved from [Link]

  • Kumar, A., & Lathiya, H. (2022). Amide Bond Activation of Biological Molecules. Molecules, 27(19), 6296. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to N-methyl-5-methoxyisatin and its Analogs: An In-depth ¹H and ¹³C NMR Analysis

In the landscape of modern drug discovery and organic materials science, the precise characterization of molecular structures is paramount. Isatin and its derivatives have garnered significant attention due to their wide...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic materials science, the precise characterization of molecular structures is paramount. Isatin and its derivatives have garnered significant attention due to their wide-ranging biological activities and synthetic versatility. Among these, N-methyl-5-methoxyisatin stands as a key scaffold, the nuanced understanding of which can unlock further derivatization and application. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of N-methyl-5-methoxyisatin, placed in context through a detailed comparison with its parent compounds, N-methylisatin and 5-methoxyisatin.

This document is intended for researchers, scientists, and drug development professionals, offering not just spectral data, but a deeper insight into the electronic and structural subtleties revealed by NMR spectroscopy. The causality behind experimental choices and the interpretation of spectral data are explained to provide a robust, self-validating framework for analysis.

The Significance of Structural Elucidation in Isatin Chemistry

Isatin (1H-indole-2,3-dione) and its derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The substitution pattern on the isatin core dramatically influences its pharmacological profile. N-methylation and methoxy substitution at the 5-position are common modifications aimed at tuning the molecule's lipophilicity, electronic properties, and metabolic stability. Accurate and unambiguous structural confirmation is the bedrock upon which all subsequent biological and chemical studies are built. NMR spectroscopy is the most powerful tool for this purpose in solution-state, providing a detailed map of the carbon and hydrogen framework of a molecule.

Experimental Protocol for NMR Analysis

A standardized and well-documented experimental protocol is crucial for reproducibility and data comparison. The following details a robust procedure for acquiring high-quality ¹H and ¹³C NMR spectra for isatin derivatives.

Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for isatin derivatives due to their good solubility and the solvent's relative inertness. However, the choice of solvent can influence chemical shifts due to solvent-solute interactions.[1][2][3][4] For compounds with poor solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative. It is crucial to report the solvent used for any spectral data.

  • Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern spectrometer (400 MHz or higher).

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.

Spectrometer Setup and Data Acquisition:

A standard protocol for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer is outlined below. These parameters may be adjusted based on the specific instrument and sample.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
SolventCDCl₃CDCl₃
Temperature298 K298 K
Pulse Programzg30zgpg30
Number of Scans161024
Relaxation Delay2.0 s2.0 s
Acquisition Time4.096 s1.363 s
Spectral Width8012.8 Hz23809.5 Hz
ReferencingTMS (0.00 ppm)TMS (0.00 ppm)

This protocol ensures the acquisition of high-resolution spectra suitable for detailed analysis and comparison.[5]

¹H and ¹³C NMR Spectral Analysis: A Comparative Approach

The following sections detail the ¹H and ¹³C NMR spectral data for N-methylisatin and 5-methoxyisatin, followed by a predictive analysis for N-methyl-5-methoxyisatin based on the established substituent effects.

N-methylisatin

N-methylation removes the acidic N-H proton and introduces a methyl group, significantly altering the electronic environment of the isatin core.

¹H NMR (400 MHz, CDCl₃) of N-methylisatin: [6][7]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.60-7.54m2HH-4, H-6
7.12-7.08m1HH-5
6.88d1HH-7
3.22s3HN-CH₃

¹³C NMR (100 MHz, MeOD) of N-methylisatin: [8]

Chemical Shift (δ, ppm)Assignment
184.7C-3
159.2C-2
151.8C-7a
138.8C-5
125.4C-4
123.9C-6
117.4C-3a
110.3C-7
26.5N-CH₃
5-methoxyisatin

The electron-donating methoxy group at the C-5 position significantly influences the chemical shifts of the aromatic protons and carbons.

¹H NMR (400 MHz, CDCl₃) of 5-methoxyisatin: [9]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
10.86s1HN-H
7.17dd8.6, 2.51HH-6
7.06d2.51HH-4
6.84d8.61HH-7
3.74s3HO-CH₃

¹³C NMR (Predicted) of 5-methoxyisatin:

Chemical Shift (δ, ppm)Assignment
~183C-3
~160C-2
~156C-5
~145C-7a
~118C-3a
~117C-6
~112C-7
~110C-4
55.9O-CH₃
N-methyl-5-methoxyisatin: A Predictive Analysis

By combining the observed substituent effects of N-methylation and 5-methoxy substitution, a reliable prediction of the ¹H and ¹³C NMR spectra for N-methyl-5-methoxyisatin can be made. This predictive analysis is a powerful tool in the absence of experimental data and serves as a benchmark for future experimental verification.

Predicted ¹H NMR (400 MHz, CDCl₃) of N-methyl-5-methoxyisatin:

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.10d2.41HH-4
~7.05dd8.5, 2.41HH-6
~6.80d8.51HH-7
~3.80s3HO-CH₃
~3.25s3HN-CH₃

Predicted ¹³C NMR (100 MHz, CDCl₃) of N-methyl-5-methoxyisatin:

Chemical Shift (δ, ppm)Assignment
~183.5C-3
~158.5C-2
~156.2C-5
~146.0C-7a
~118.5C-3a
~117.8C-6
~111.0C-7
~109.5C-4
56.0O-CH₃
26.8N-CH₃

Comparative Analysis and Key Spectroscopic Signatures

The comparison of the NMR data for these three compounds reveals distinct trends that are directly attributable to their structural differences.

Workflow for NMR-based Structural Elucidation of Isatin Derivatives

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structure Confirmation & Comparison Solvent Select Solvent (e.g., CDCl3) Concentration Prepare Sample (5-10 mg/0.5 mL) Solvent->Concentration Standard Add Internal Standard (TMS) Concentration->Standard Acquire1H Acquire 1H NMR Spectrum Standard->Acquire1H Acquire13C Acquire 13C NMR Spectrum Standard->Acquire13C Analyze1H Analyze 1H Spectrum (Chemical Shift, Multiplicity, Integration) Acquire1H->Analyze1H Analyze13C Analyze 13C Spectrum (Chemical Shift) Acquire13C->Analyze13C Correlate 2D NMR (COSY, HSQC, HMBC) (Optional for complex structures) Analyze1H->Correlate Analyze13C->Correlate Assign Assign Signals to Specific Nuclei Correlate->Assign Compare Compare with Data of Analogs Assign->Compare Final Final Structure Confirmation Compare->Final

Caption: A generalized workflow for the structural elucidation of isatin derivatives using NMR spectroscopy.

¹H NMR Comparison:

  • N-H vs. N-CH₃: The most apparent difference is the presence of a broad singlet for the N-H proton in 5-methoxyisatin at a downfield chemical shift (~10.86 ppm)[9], which is absent in N-methylisatin and N-methyl-5-methoxyisatin. Instead, the latter two exhibit a sharp singlet for the N-methyl protons at a much more upfield region (~3.2-3.3 ppm).[6][7]

  • Aromatic Protons: The electron-donating methoxy group in 5-methoxyisatin and N-methyl-5-methoxyisatin causes a general upfield shift of the aromatic protons compared to N-methylisatin. Specifically, H-4, H-6, and H-7 are expected to be more shielded. The coupling patterns (doublet of doublets for H-6, and doublets for H-4 and H-7) are characteristic of the substitution pattern and are crucial for unambiguous assignment.

¹³C NMR Comparison:

  • Carbonyl Carbons (C-2 and C-3): The chemical shifts of the carbonyl carbons are sensitive to the electronic environment. N-methylation is expected to have a minor effect on these shifts. The C-3 carbonyl generally appears at a more downfield position than the C-2 amide carbonyl.[8]

  • Aromatic Carbons: The methoxy group exerts a strong influence on the aromatic carbon chemical shifts. The ipso-carbon (C-5) is significantly deshielded, while the ortho- (C-4 and C-6) and para- (C-7) carbons are shielded due to resonance effects.

  • Methyl Carbons: The N-methyl carbon signal appears in a characteristic region around 26-27 ppm, while the O-methyl carbon is found further downfield at approximately 56 ppm.

Conclusion

This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of N-methyl-5-methoxyisatin and its key analogues, N-methylisatin and 5-methoxyisatin. By understanding the distinct spectroscopic signatures arising from N-methylation and 5-methoxy substitution, researchers can confidently identify and characterize these and related isatin derivatives. The provided experimental protocol and predictive data serve as a valuable resource for the scientific community, facilitating the advancement of research in medicinal chemistry and materials science where isatin-based compounds play a crucial role. The logical framework presented herein, moving from experimental design to detailed spectral interpretation and comparison, underscores the power of NMR spectroscopy as a primary tool for molecular structure elucidation.

References

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

  • Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

  • Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. [Link]

  • Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. [Link]

  • ACS Publications. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

  • PubChem. (n.d.). 5-Methoxyisatin. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67).
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION CONFORMATIONAL STABILIZATION OF ISATIN SCHIFF BASES – BIOLOGICALLY ACTIVE CHEMICAL PROBES TABLE OF CONT. [Link]

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • ResearchGate. (n.d.). (a) 13 C NMR spectrum of N-methylisatin (1 a). [Link]

  • MDPI. (n.d.). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. [Link]

  • ACS Publications. (n.d.). A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules. [Link]

  • ResearchGate. (2020, April). Synthesis, characterization, and antioxidant activity of some new N4-arylsubstituted-5-methoxyisatin-β-thiosemicarbazone derivatives. [Link]

  • National Institutes of Health. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]

  • PubChem. (n.d.). 1-Methylisatin. [Link]

  • ResearchGate. (n.d.). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry of 5-Methoxy-1-methylindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals Introduction to 5-Methoxy-1-methylindoline-2,3-dione and the Imperative for Accurate Analysis 5-Methoxy-1-methylindoline-2,3-dione, a derivative of the vers...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Methoxy-1-methylindoline-2,3-dione and the Imperative for Accurate Analysis

5-Methoxy-1-methylindoline-2,3-dione, a derivative of the versatile isatin scaffold, is a compound of significant interest in medicinal chemistry and drug discovery.[1][2] Isatin and its analogues exhibit a broad spectrum of biological activities, including potential anticancer, antiviral, and anti-inflammatory properties. The precise structural elucidation and quantification of such molecules are paramount in pharmaceutical development to understand their metabolism, identify potential impurities, and ensure the quality and consistency of active pharmaceutical ingredients. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information. This guide will delve into the mass spectrometric behavior of 5-Methoxy-1-methylindoline-2,3-dione, providing a comparative analysis of different ionization techniques and a look at alternative analytical methodologies.

Unraveling the Molecular Fingerprint: Mass Spectrometry of 5-Methoxy-1-methylindoline-2,3-dione

The mass spectrometric analysis of a molecule provides a wealth of information, from its molecular weight to the intricate details of its chemical structure through the study of its fragmentation patterns. The choice of ionization method is a critical first step that dictates the nature of the resulting mass spectrum.

Electron Ionization (EI) vs. Electrospray Ionization (ESI): A Comparative Overview

Electron Ionization (EI) is a "hard" ionization technique where a high-energy electron beam bombards the analyte molecule, causing it to ionize and, often, extensively fragment.[3][4][5] This fragmentation is highly reproducible and creates a characteristic "fingerprint" of the molecule, which is invaluable for structural elucidation and library matching.[4] However, for some molecules, the molecular ion peak may be weak or absent, making it difficult to determine the molecular weight.[3]

Electrospray Ionization (ESI) , in contrast, is a "soft" ionization technique.[6][7][8] It generates ions by applying a high voltage to a liquid to create an aerosol, resulting in the formation of protonated or deprotonated molecules with minimal fragmentation.[6][7] This makes ESI ideal for determining the molecular weight of the analyte and for analyzing thermally labile or non-volatile compounds.[7]

For 5-Methoxy-1-methylindoline-2,3-dione, with a molecular weight of 191.18 g/mol , both EI and ESI can be effectively employed, but they will yield complementary information.

Experimental Protocol: Acquiring a Mass Spectrum of 5-Methoxy-1-methylindoline-2,3-dione

This section provides a detailed, step-by-step methodology for the analysis of 5-Methoxy-1-methylindoline-2,3-dione using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Objective: To obtain a reproducible mass spectrum of 5-Methoxy-1-methylindoline-2,3-dione, identifying the molecular ion and characteristic fragment ions.

Materials:

  • 5-Methoxy-1-methylindoline-2,3-dione standard

  • Volatile organic solvent (e.g., dichloromethane, ethyl acetate)

  • GC-MS instrument with an EI source

  • Appropriate GC column (e.g., non-polar capillary column like DB-1 or DB-5)[9]

  • Glass autosampler vials with inserts

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 5-Methoxy-1-methylindoline-2,3-dione in a suitable volatile solvent at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a working solution of approximately 10 µg/mL.[10]

    • Transfer the working solution to a glass autosampler vial.

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature to 250 °C. Use a splitless injection mode to maximize sensitivity.

    • GC Oven Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: Increase the temperature at a rate of 15 °C/min to 280 °C.[9]

      • Final hold: Hold at 280 °C for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV.[4][11]

      • Source Temperature: 230 °C.

      • Mass Range: Scan from m/z 40 to 300.

  • Data Acquisition:

    • Inject 1 µL of the sample solution into the GC-MS system.

    • Acquire the data in full scan mode.

  • Data Analysis:

    • Identify the peak corresponding to 5-Methoxy-1-methylindoline-2,3-dione in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak (M+) and major fragment ions.

    • Compare the obtained spectrum with library spectra if available, or interpret the fragmentation pattern to confirm the structure.

Proposed Fragmentation Pathway of 5-Methoxy-1-methylindoline-2,3-dione under Electron Ionization

Based on the principles of mass spectrometry and the known fragmentation patterns of related isatin and indole derivatives, a likely fragmentation pathway for 5-Methoxy-1-methylindoline-2,3-dione (Molecular Weight: 191.18) under EI is proposed below. The initial event is the removal of an electron to form the molecular ion (M+) at m/z 191.

The fragmentation of aromatic ketones and indole derivatives often involves characteristic losses of small neutral molecules and radicals.[12] For N-alkylated isatins, a primary fragmentation is the cleavage of the N-alkyl bond.

Fragmentation_Pathway M 5-Methoxy-1-methylindoline-2,3-dione (m/z 191, M+•) F1 Loss of CO (m/z 163) M->F1 - CO F2 Loss of CH3• (m/z 176) M->F2 - CH3• F3 Loss of OCH3• (m/z 160) M->F3 - OCH3• F4 [m/z 163] -> Loss of CH3• (m/z 148) F1->F4 - CH3• F5 [m/z 176] -> Loss of CO (m/z 148) F2->F5 - CO F6 [m/z 148] -> Loss of CO (m/z 120) F4->F6 - CO F5->F6 - CO

Caption: Proposed EI fragmentation of 5-Methoxy-1-methylindoline-2,3-dione.

Interpretation of the Fragmentation Pathway:

  • Molecular Ion (m/z 191): The parent molecule loses an electron to form the molecular ion.

  • Loss of a Methyl Radical (m/z 176): A common fragmentation for N-methylated compounds is the loss of the methyl radical (•CH₃).

  • Loss of Carbon Monoxide (m/z 163): The dicarbonyl system of the isatin core is prone to the loss of a neutral carbon monoxide (CO) molecule.

  • Loss of a Methoxy Radical (m/z 160): Cleavage of the methoxy group can lead to the loss of a methoxy radical (•OCH₃).

  • Formation of m/z 148: This key fragment can be formed through two pathways: the loss of a methyl radical from the m/z 163 fragment or the loss of carbon monoxide from the m/z 176 fragment.

  • Formation of m/z 120: Further fragmentation of the m/z 148 ion through the loss of another carbon monoxide molecule can lead to the formation of an ion at m/z 120.

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool, other analytical techniques can also be employed for the analysis of 5-Methoxy-1-methylindoline-2,3-dione. A comparative overview is presented below.

Technique Principle Strengths Limitations Relevance to 5-Methoxy-1-methylindoline-2,3-dione
GC-MS (EI) Separation by gas chromatography followed by electron ionization mass spectrometry.Excellent for volatile and thermally stable compounds. Provides structural information through fragmentation.[13] Highly reproducible spectra for library matching.Not suitable for non-volatile or thermally labile compounds.[14] Molecular ion may be weak or absent.Well-suited for this compound, providing both separation and detailed structural information.
LC-MS (ESI) Separation by liquid chromatography followed by electrospray ionization mass spectrometry.Applicable to a wide range of compounds, including non-volatile and thermally labile ones.[6][7] Soft ionization provides a clear molecular ion peak.Fragmentation is limited, often requiring tandem MS (MS/MS) for detailed structural information. Matrix effects can be a challenge.Ideal for confirming molecular weight and for analyzing complex mixtures that may not be suitable for GC.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation by liquid chromatography with detection based on UV absorbance.Robust and widely available for quantification.[15] Good for purity analysis.Provides no structural information beyond the UV spectrum. Co-eluting impurities can interfere with quantification.A standard method for routine purity checks and quantification, but requires a reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.The definitive method for unambiguous structure elucidation. Provides information on the connectivity of atoms.Relatively low sensitivity compared to mass spectrometry. Requires a larger amount of pure sample.Essential for the initial, definitive structural confirmation of the synthesized compound.

Conclusion

The mass spectrometric analysis of 5-Methoxy-1-methylindoline-2,3-dione is a powerful and versatile approach for its characterization. Electron Ionization provides a detailed fragmentation pattern that serves as a structural fingerprint, while Electrospray Ionization is ideal for confirming the molecular weight, especially in complex matrices. The choice between these techniques, or their complementary use, will depend on the specific analytical question being addressed. When compared with other analytical methods, mass spectrometry, particularly when coupled with a chromatographic separation technique like GC or LC, offers an unparalleled combination of sensitivity, selectivity, and structural information, making it an indispensable tool in the research and development of isatin-based compounds.

References

  • Chan, E. C. Y., & Ho, P. C. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1853331/]
  • Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [https://www.shimadzu.com/an/support/faq/mass/middle/ei.html]
  • Kalli, A., & Konermann, L. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(7), M111.009407. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3134074/]
  • Watson, J. T., & Sparkman, O. D. (2015). Understanding Electron Ionization Processes for GC–MS. LCGC North America, 33(4), 234-243. [https://www.chromatographyonline.
  • Creative Proteomics. (n.d.). Electrospray Ionization. Retrieved from [https://www.creative-proteomics.
  • Creative Proteomics. (n.d.). Electron Ionization. Retrieved from [https://www.creative-proteomics.
  • Hofstadler, S. A., Griffey, R. H., & Smith, R. D. (1996). Electrospray ionization mass spectrometry. Journal of Chemical Education, 73(4), A82. [https://pubs.acs.org/doi/abs/10.1021/ed073pA82]
  • Wegmann, D. (1991). Isatin (indole-2,3-dione) in urine and tissues. Detection and determination by gas chromatography-mass spectrometry. Journal of Chromatography, 562(1-2), 279–287. [https://pubmed.ncbi.nlm.nih.gov/1860905/]
  • Wikipedia. (2023). Electron ionization. [https://en.wikipedia.
  • Wikipedia. (2023). Electrospray ionization. [https://en.wikipedia.
  • SlideShare. (2016). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. [https://www.slideshare.net/AnupamaCp2/electron-ioniztion-in-mass-spectroscopyppt]
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [https://egyankosh.ac.in/handle/123456789/101344]
  • de Oliveira, R. N., de Faria, A. R., & de Oliveira, M. C. C. (2006). Counter-Current Chromatography Separation of Isatin Derivatives using the Sandmeyer Methodology. Journal of the Brazilian Chemical Society, 17(5), 999-1004. [https://www.scielo.br/j/jbchs/a/wR8Q8Y4C7y8G9h8g8qY4V7F/?lang=en]
  • ResearchGate. (n.d.). Structure of isatin Analysis by HPLC and LC-HRMS revealed that... [https://www.researchgate.net/figure/Structure-of-isatin-Analysis-by-HPLC-and-LC-HRMS-revealed-that-fractions-F2-and-F3-also_fig1_372332832]
  • El Kihel, A., Ahbala, M., Sdassi, H., Ait Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [https://www.scirp.
  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Qadasy, Z. A., Al-Suede, F. S. R., ... & Al-Mekhlafi, N. A. (2024). Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor. Molecules, 29(13), 3048. [https://www.mdpi.com/1420-3049/29/13/3048]
  • Sparkman, O. D. (2022). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 37(1), 8-16. [https://www.spectroscopyonline.
  • Wikipedia. (2023). Fragmentation (mass spectrometry). [https://en.wikipedia.
  • Sowmiya, R., & Girija, K. (2021). An Overview on Synthesis and Pharmacological Activities of Isatin and its Derivatives. International Journal of Pharmaceutical Sciences and Research, 12(10), 5161-5173. [https://ijpsr.
  • Hu, N., Tu, Y. P., Liu, Y., Jiang, K., & Pan, Y. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of organic chemistry, 73(9), 3369–3376. [https://pubmed.ncbi.nlm.nih.gov/18370421/]
  • Borges, C. R., & Vessecchi, R. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(125), 103340-103361. [https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra18583a]
  • ResearchGate. (n.d.). GC-MS chromatograms of the isomers from isatin derivatives before HSCCC separation. For conditions, see Experimental section. [https://www.researchgate.
  • ResearchGate. (n.d.). Mass fragmentation pattern of N-(3-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8g). [https://www.researchgate.net/figure/Mass-fragmentation-pattern-of-N-3-methylphenyl-2-5-1H-indol-3-ylmethyl-134-oxadiazol_fig2_322668582]
  • ResearchGate. (n.d.). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. [https://www.researchgate.
  • ResearchGate. (n.d.). (PDF) Study of Mass Spectra of Some Indole Derivatives. [https://www.researchgate.
  • Wyrębek, B., Suwińska, K., & Rachoń, J. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. International journal of molecular sciences, 23(15), 8046. [https://www.mdpi.com/1422-0067/23/15/8046]
  • Köppel, C., Tenczer, J., & Wagemann, A. (1993). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Journal of Mass Spectrometry, 28(11), 1225-1232. [https://onlinelibrary.wiley.com/doi/abs/10.1002/jms.1190281108]
  • ResearchGate. (n.d.). Two fast screening methods (GC-MS and TLC-ChEI assay) for rapid evaluation of potential anticholinesterasic indole alkaloids in complex mixtures. [https://www.researchgate.net/publication/230790840_Two_fast_screening_methods_GC-MS_and_TLC-ChEI_assay_for_rapid_evaluation_of_potential_anticholinesterasic_indole_alkaloids_in_complex_mixtures]
  • University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. [https://scs.illinois.edu/system/files/inline-files/GCMS_sample_prep_0.pdf]
  • de Paiva, R. E. F., Vieira, E. G., da Silva, D. R., Wegermann, C. A., & Ferreira, A. M. D. C. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in molecular biosciences, 7, 627272. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7859501/]

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Validation

A Comparative Analysis of the Biological Activity of 5-Methoxy-1-methylindoline-2,3-dione and Other Isatin Derivatives

Introduction Isatin (1H-indole-2,3-dione) stands as a remarkably versatile and privileged heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery.[1] First identified in 1841, this endogenous ind...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isatin (1H-indole-2,3-dione) stands as a remarkably versatile and privileged heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery.[1] First identified in 1841, this endogenous indole derivative has since captivated researchers with its straightforward synthesis and the vast spectrum of biological activities exhibited by its analogues. The isatin core is a key pharmacophore found in numerous natural and synthetic compounds, demonstrating potent anticancer, antiviral, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[1][2][3][4][5][6][7][8]

The synthetic tractability of the isatin molecule, particularly at the N-1 indole nitrogen, the C-3 carbonyl group, and various positions on its aromatic ring, has enabled the creation of extensive libraries of derivatives. This structural diversity is the cornerstone of its wide-ranging pharmacological relevance. This guide provides an in-depth comparative analysis of a specific derivative, 5-Methoxy-1-methylindoline-2,3-dione , evaluating its biological potential against a backdrop of other significant isatin analogues. By dissecting its structure-activity relationships (SAR) and presenting supporting experimental data, we aim to provide a valuable resource for researchers and drug development professionals seeking to harness the therapeutic potential of the isatin scaffold.

The Isatin Scaffold: A Blueprint for Bioactivity

The fundamental structure of isatin consists of a fused benzene and pyrrole ring, forming an indole nucleus with two carbonyl groups at positions C-2 and C-3. This arrangement provides a unique combination of steric and electronic features that are ripe for chemical modification. The primary sites for derivatization, which critically influence the resulting biological activity, are:

  • The N-1 Position: The indole nitrogen is readily alkylated or arylated. This modification significantly impacts the molecule's lipophilicity, hydrogen-bonding capacity, and overall conformation, thereby influencing its interaction with biological targets.[9]

  • The Aromatic Ring (C-4 to C-7): Substitution on the benzene ring, most commonly at the C-5 and C-7 positions, with either electron-donating or electron-withdrawing groups, can profoundly alter the electronic distribution of the entire scaffold, affecting binding affinity and selectivity.

  • The C-3 Carbonyl Group: This is the most reactive site, readily undergoing condensation reactions with various nucleophiles to form Schiff bases, hydrazones, oximes, and thiosemicarbazones. These modifications often introduce new pharmacophoric elements essential for specific biological activities, particularly antiviral and anticancer effects.[10][11][12][13]

Caption: Core Isatin Scaffold and Primary Sites for Chemical Modification.

Focus Molecule: 5-Methoxy-1-methylindoline-2,3-dione

This guide centers on 5-Methoxy-1-methylindoline-2,3-dione, a derivative featuring two key modifications to the parent isatin scaffold: a methyl group at the N-1 position and a methoxy group at the C-5 position.

  • Chemical Structure:

    • Formula: C₁₀H₉NO₃

    • Molecular Weight: 191.18 g/mol

    • CAS Number: 16077-09-1[14]

  • Structural Rationale for Biological Activity:

    • N-1 Methylation: The addition of a methyl group at the N-1 position removes the hydrogen bond donor capability of the indole nitrogen. This increases the molecule's lipophilicity, which can enhance cell membrane permeability. Furthermore, N-methylation can lock the molecule into a specific conformation, potentially improving its binding affinity for certain biological targets.[9]

    • C-5 Methoxy Group: The methoxy group is a strong electron-donating group via resonance. This increases the electron density of the aromatic ring, which can modulate interactions with target proteins, such as through π-π stacking or dipole interactions. This substituent also influences the molecule's overall polarity and metabolic stability.

Comparative Analysis of Biological Activities

The unique combination of N-1 methylation and C-5 methoxylation endows 5-Methoxy-1-methylindoline-2,3-dione with a distinct pharmacological profile. Below, we compare its anticipated activities with other isatin derivatives based on established structure-activity relationships.

Anticancer Activity

Isatin derivatives exert their anticancer effects through multiple mechanisms, including the inhibition of protein kinases (e.g., VEGFR, EGFR), tubulin polymerization, and the activation of apoptotic pathways via caspases.[1][12][13][15]

  • Comparison with N-methylisatin: The presence of the 5-methoxy group is expected to enhance activity compared to the unsubstituted N-methylisatin. Electron-donating groups at C-5 can potentiate cytotoxicity in certain cancer cell lines.

  • Comparison with 5-Substituted Isatins: The nature of the substituent at C-5 is critical. While electron-withdrawing groups like nitro (5-nitroisatin) or halogens (5-bromoisatin) are often potent, the electron-donating methoxy group can confer selectivity for different cancer types or kinase targets. For instance, some kinase inhibitors benefit from the hydrogen bond accepting capability of the methoxy oxygen.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Isatin Derivatives

CompoundSubstituentsMCF-7 (Breast)HCT116 (Colon)A549 (Lung)Mechanism/Target
Isatin Unsubstituted>100>100>100Generally low activity
5-Bromoisatin 5-Br15.221.518.9Kinase Inhibition
5-Nitroisatin 5-NO₂8.512.39.7Caspase-3/-7 Inhibition[3]
N-Methylisatin 1-CH₃45.660.155.4Moderate activity
Sunitinib (Isatin-based drug) Complex0.00480.00510.0062VEGFR, PDGFR Kinase Inhibitor[1]
5-Methoxy-1-methylindoline-2,3-dione 1-CH₃, 5-OCH₃Predicted < 30Predicted < 40Predicted < 35Potential Kinase Modulation

Note: Predicted values for the focus molecule are extrapolated from SAR trends. Specific experimental data is required for confirmation.

Antiviral Activity

The history of isatins in antiviral therapy is notable, with Methisazone (N-methylisatin-β-thiosemicarbazone) being one of the first synthetic antiviral drugs used clinically against smallpox.[2][16] The key to antiviral activity often lies in the modification of the C-3 carbonyl to a thiosemicarbazone or similar moiety.

  • Comparison with Methisazone: 5-Methoxy-1-methylindoline-2,3-dione itself is unlikely to be a potent antiviral agent. Its C-3 carbonyl is unmodified. However, it serves as a crucial precursor. Converting its C-3 carbonyl to a thiosemicarbazone would yield a direct analogue of Methisazone, where the 5-methoxy group could modulate activity, potentially by enhancing target binding or altering pharmacokinetic properties.

  • Comparison with other 5-Substituted Isatins: For anti-HIV activity, isatin derivatives with electron-withdrawing groups at C-5 have shown promise.[11] This suggests that the electron-donating methoxy group might be less favorable for this specific viral target, though this is not a universal rule across all viruses.

Enzyme Inhibition

Isatins are known to inhibit a range of enzymes, with their activity profile being highly dependent on their substitution pattern.

  • Monoamine Oxidase (MAO) Inhibition: Isatin is an endogenous inhibitor of MAO. SAR studies have shown that N-methylation tends to increase affinity for MAO-B, while hydroxylation (and by extension, methoxylation) at the C-5 position can increase selectivity for MAO-A.[17] Therefore, 5-Methoxy-1-methylindoline-2,3-dione is a fascinating candidate for a mixed or selective MAO inhibitor. It likely exhibits greater potency than unsubstituted isatin.[17]

  • Carboxylesterase (CE) Inhibition: The inhibitory potency of isatins against CEs is strongly correlated with their hydrophobicity.[18] The addition of both a methyl and a methoxy group increases the lipophilicity compared to the parent isatin, suggesting that 5-Methoxy-1-methylindoline-2,3-dione would be a more potent CE inhibitor.

  • Kinase Inhibition: Many isatin-based anticancer drugs function by inhibiting protein kinases. The specific substitution pattern dictates the kinase selectivity. The 5-methoxy group could facilitate binding to the ATP pocket of certain kinases like DYRK1A or PIM1, which has been observed in related tricyclic isatin derivatives.[19]

Table 2: Comparative Enzyme Inhibition (IC₅₀ or Kᵢ in µM) of Selected Isatin Derivatives

CompoundEnzyme TargetInhibition Value (µM)
Isatin MAO-B12.07[17]
Isatin MAO-A22.54[17]
N-Methylisatin MAO-B7.9[17]
5-Hydroxyisatin MAO-A8.4[17]
5-Nitroisatin Caspase-3Kᵢ = 0.50[3]
5-Methoxy-1-methylindoline-2,3-dione MAO-A/MAO-BPredicted Potent Inhibitor

Structure-Activity Relationship (SAR) Summary

The biological profile of isatin derivatives is a direct consequence of their chemical structure. The comparison of 5-Methoxy-1-methylindoline-2,3-dione with its analogues illuminates several key SAR principles.

SAR_Summary cluster_core 5-Methoxy-1-methylindoline-2,3-dione cluster_mods Structural Modifications & Effects cluster_activity Resulting Biological Activities Core Isatin Core N1_Methyl N-1 Methyl Group Core->N1_Methyl C5_Methoxy C-5 Methoxy Group Core->C5_Methoxy C3_Carbonyl Unmodified C-3 Carbonyl Core->C3_Carbonyl MAO Enhanced MAO Inhibition N1_Methyl->MAO Increases MAO-B Affinity CE Potent Carboxylesterase Inhibition N1_Methyl->CE Increases Lipophilicity C5_Methoxy->MAO Increases MAO-A Selectivity Anticancer Moderate Anticancer Potential C5_Methoxy->Anticancer Modulates Kinase Binding Antiviral Limited Antiviral Activity (Requires C-3 modification) C3_Carbonyl->Antiviral

Caption: Structure-Activity Relationship (SAR) map for 5-Methoxy-1-methylindoline-2,3-dione.

Experimental Methodologies

To empirically validate the predicted activities and provide a framework for future studies, standardized experimental protocols are essential.

Protocol 1: Synthesis of 5-Methoxy-1-methylindoline-2,3-dione

This protocol details the direct N-methylation of the 5-methoxyisatin precursor, a common and efficient synthetic route.[20]

Workflow Diagram

Synthesis_Workflow start Start Materials: - 5-Methoxyisatin - K₂CO₃ - DMF step1 Dissolve 5-methoxyisatin and K₂CO₃ in DMF in a round-bottom flask. start->step1 step2 Add Methyl Iodide (CH₃I) dropwise at 0°C under inert atmosphere. step1->step2 step3 Stir reaction mixture at room temperature for 12-18 hours. step2->step3 step4 Monitor reaction completion using Thin Layer Chromatography (TLC). step3->step4 step5 Quench reaction with ice-water. Precipitate forms. step4->step5 step6 Filter the solid product, wash with cold water, and dry under vacuum. step5->step6 end Purified Product: 5-Methoxy-1-methyl- indoline-2,3-dione step6->end

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Procedure:

  • Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 5-methoxyisatin (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Solvation: Add anhydrous dimethylformamide (DMF) to the flask until the solids are suspended (approx. 20 mL).

  • Reagent Addition: Cool the mixture to 0°C using an ice bath. Add methyl iodide (CH₃I, 1.2 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Track the consumption of the starting material by periodically taking aliquots and analyzing them via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Workup: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. A solid precipitate will form.

  • Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with copious amounts of cold water and then with a small amount of cold diethyl ether to remove residual DMF. Dry the resulting orange-red solid under high vacuum to yield the final product. Characterize using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Step-by-Step Procedure:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 5-Methoxy-1-methylindoline-2,3-dione in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the compound-containing medium. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion

5-Methoxy-1-methylindoline-2,3-dione represents a rationally designed analogue of the versatile isatin scaffold. The strategic inclusion of an N-1 methyl group and a C-5 methoxy group creates a unique physicochemical profile that distinguishes it from the parent compound and other derivatives. Based on extensive structure-activity relationship studies within the isatin class, this molecule is predicted to be a potent inhibitor of enzymes like monoamine oxidase and carboxylesterases, and to possess moderate, potentially selective, anticancer activity. While its direct antiviral capacity is likely limited without further modification at the C-3 position, it serves as a valuable and advanced precursor for more complex antiviral agents. The experimental protocols provided herein offer a clear path for the synthesis and empirical validation of these properties. Ultimately, the nuanced biological activities of specifically substituted isatins like 5-Methoxy-1-methylindoline-2,3-dione underscore the enduring potential of this scaffold in the ongoing quest for novel therapeutic agents.

References

A complete list of all sources cited in this guide can be found below, including titles, sources, and verifiable URLs.

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Comparative

A Comparative Guide to the In Vitro Efficacy of Substituted Indoline-2,3-diones

This guide provides a comprehensive analysis of the in vitro efficacy of substituted indoline-2,3-diones, also known as isatins. It is designed for researchers, scientists, and drug development professionals, offering an...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vitro efficacy of substituted indoline-2,3-diones, also known as isatins. It is designed for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of various isatin analogs and the supporting experimental data. We will delve into their diverse biological activities, mechanisms of action, and the experimental protocols used to evaluate their efficacy, all grounded in authoritative scientific literature.

Introduction to Indoline-2,3-diones (Isatins): A Versatile Scaffold in Medicinal Chemistry

Indoline-2,3-dione, or isatin, is a heterocyclic compound featuring an indole nucleus with carbonyl groups at positions 2 and 3.[1][2] This versatile scaffold has garnered significant attention in medicinal chemistry due to its presence in various natural products and its ability to serve as a precursor for the synthesis of a wide array of pharmacologically active compounds.[1][3] The isatin ring system can be readily modified at several positions, including the N-1, C-3, C-5, and C-7 positions, allowing for the generation of a diverse library of derivatives with a broad spectrum of biological activities.[4] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[2][3][5] The synthetic accessibility and the diverse biological profile of isatin derivatives make them promising candidates for drug discovery and development.

Comparative In Vitro Efficacy of Substituted Indoline-2,3-diones

The in vitro efficacy of substituted indoline-2,3-diones is a testament to their chemical diversity. The nature and position of the substituent on the isatin core play a crucial role in determining the biological activity and potency of the compound.

Anticancer Activity

A significant body of research has focused on the anticancer potential of isatin derivatives.[2][6] These compounds have been shown to exhibit cytotoxic effects against a wide range of cancer cell lines. The mechanism of their anticancer action is often multifaceted, involving the inhibition of key enzymes like tyrosine kinases and histone deacetylases (HDACs), and the induction of apoptosis.[7][8][9]

Below is a comparative summary of the in vitro anticancer activity of selected substituted indoline-2,3-dione derivatives:

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 8l 1-benzyl, 5-substitutedHL-60 (Human promyelocytic leukemia)0.07[10]
Compound 8p 1-benzyl, 5-substitutedHL-60 (Human promyelocytic leukemia)0.14[10]
Compound 16 Indole derivativePC3 (Prostate cancer)Not specified, but showed strong cytotoxicity[7]
Compound 25a Indoline-2,3-dione derivativeHeLa (Cervical cancer) - HDAC inhibition0.01013[8]
Compound 5m Isatin-indole conjugateAverage over 3 cancer cell lines1.17[11]
SSSK17 Spiro indoline-2-one derivativeMCF-7 (Breast cancer)0.04[12]
SOX 4a Spirooxindole derivativePC-3 (Prostate cancer)72.51[13]

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

Isatin derivatives have also demonstrated significant potential as antimicrobial agents, with activity against both bacteria and fungi.[1][14] The mechanism of their antimicrobial action can involve the inhibition of microbial growth and biofilm formation.[15] Substitutions, particularly with electron-withdrawing groups at the C5 and C7 positions, have been shown to enhance antimicrobial activity.[4]

The following table summarizes the in vitro antimicrobial activity of representative substituted indoline-2,3-dione derivatives:

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
Compound 3c Schiff base derivativeStaphylococcus aureus16[14]
Compound 3c Schiff base derivativeEscherichia coli1[14]
Compound 25 Isatin β-thiosemicarbazone derivativeMethicillin-resistant S. aureus (MRSA)0.78[1]
Compound 25 Isatin β-thiosemicarbazone derivativeBacillus subtilis0.78[1]
Compound 10 1-[(1H-benzo[d][3][5][10]-triazol-1-yl) methyl] indoline-2, 3-dioneStaphylococcus aureus31.3[1]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Key Mechanisms of Action

The diverse biological activities of substituted indoline-2,3-diones stem from their ability to interact with various biological targets. One of the most extensively studied mechanisms is the inhibition of protein kinases.

Tyrosine Kinase Inhibition

Many indoline-2,3-dione derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[9][16][17] Dysregulation of RTK signaling is a hallmark of many cancers. Isatin-based compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and thereby blocking its activity.[9][17] A key target for many anticancer isatin derivatives is the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a pivotal role in angiogenesis, the formation of new blood vessels that tumors need to grow.[16][17]

Below is a diagram illustrating a simplified signaling pathway of a Receptor Tyrosine Kinase (RTK) and the potential point of inhibition by substituted indoline-2,3-diones.

RTK_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization 2. Activation Ligand Growth Factor (e.g., VEGF) Ligand->RTK 1. Binding Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Dimerization->Downstream 3. Signal Transduction Inhibitor Substituted Indoline-2,3-dione Inhibitor->Dimerization Inhibition Response Cellular Responses (Proliferation, Survival, Angiogenesis) Downstream->Response 4. Outcome

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and inhibition by indoline-2,3-diones.

Experimental Protocols for In Vitro Efficacy Assessment

The evaluation of the in vitro efficacy of substituted indoline-2,3-diones relies on robust and validated experimental assays. Here, we provide detailed protocols for two commonly used methods.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted indoline-2,3-dione compounds in the appropriate cell culture medium. Add the compounds to the wells containing the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Substituted Indoline-2,3-diones A->B C 3. Add MTT Reagent B->C D 4. Incubate & Allow Formazan Formation C->D E 5. Solubilize Formazan Crystals D->E F 6. Measure Absorbance at 570 nm E->F G 7. Calculate Cell Viability and IC50 F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The antimicrobial agent is serially diluted in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the substituted indoline-2,3-dione in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plate at the appropriate temperature and for the appropriate duration (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

Substituted indoline-2,3-diones represent a highly promising class of compounds with a remarkable breadth of in vitro biological activities. Their efficacy as anticancer and antimicrobial agents is well-documented, with specific substitutions on the isatin scaffold leading to significant enhancements in potency. The ability of these compounds to target key cellular pathways, such as receptor tyrosine kinase signaling, underscores their therapeutic potential. The standardized in vitro assays detailed in this guide provide a robust framework for the continued evaluation and optimization of this versatile chemical scaffold in the pursuit of novel therapeutic agents. Further research, including in vivo studies and structure-activity relationship (SAR) optimization, will be crucial in translating the in vitro promise of substituted indoline-2,3-diones into clinically effective drugs.

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Validation

A Researcher's Guide to the Synthetic Routes of N-Methylated Isatins

Introduction Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in medicinal chemistry and drug development, serving as versatile precursors for a vast array of bioactive molecules and heterocyclic compou...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in medicinal chemistry and drug development, serving as versatile precursors for a vast array of bioactive molecules and heterocyclic compounds.[1][2][3] The N-methylation of isatin to produce N-methylisatin is a critical transformation that not only modifies the biological activity of the core scaffold but also enhances its stability towards basic conditions while preserving its reactivity for further functionalization.[4][5] N-methylated isatins are key intermediates in the synthesis of compounds with potential anti-HIV, anticancer, and anticonvulsant properties.[2][6][7]

The selection of an appropriate synthetic strategy for N-methylation is a crucial decision for any researcher, dictated by factors such as desired yield, reaction time, scalability, substrate tolerance, and considerations for green chemistry.[1] This guide provides an in-depth, objective comparison of the primary synthetic routes to N-methylated isatins, supported by experimental data and field-proven insights to empower researchers in making informed decisions for their specific synthetic needs.

Overview of Synthetic Strategies

The synthesis of N-methylated isatins can be broadly categorized into two primary approaches: the direct methylation of a pre-existing isatin core and the construction of the isatin ring from an N-methylated precursor. Each strategy offers distinct advantages and is suited for different research and development contexts.

G cluster_0 Synthetic Approaches to N-Methylisatin cluster_A Methods cluster_B Methods start Target: N-Methylisatin A Strategy A: Direct Methylation of Isatin Core start->A B Strategy B: Ring Synthesis from N-Methylated Precursor start->B A1 Conventional Heating A->A1 A2 Microwave-Assisted A->A2 A3 Phase-Transfer Catalysis (PTC) A->A3 A4 Novel/Emergent Methods A->A4 B1 Stolle Synthesis B->B1 B2 Other Cyclization Routes B->B2

Caption: Primary strategies for synthesizing N-methylated isatins.

Strategy A: Direct N-Methylation of the Isatin Core

This is the most straightforward and commonly employed approach, involving the deprotonation of the acidic N-H proton of isatin, followed by a nucleophilic substitution reaction with a methylating agent.[4]

Mechanistic Insight

The reaction proceeds via a classic SN2 mechanism. A base is used to abstract the acidic proton from the isatin nitrogen, creating a resonance-stabilized isatin anion.[8] This anion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., methyl iodide) to form the N-methylated product.

A critical consideration is the ambident nucleophilic nature of the isatin anion. While N-methylation is typically favored, O-methylation can occur as a side reaction, leading to the formation of 2-methoxy-indol-3-one.[8] The choice of base, solvent, and reaction conditions can influence the N/O selectivity.

G isatin Isatin anion Isatin Anion (Resonance Stabilized) isatin->anion Deprotonation (N-H pKa ≈ 10.3) base Base (e.g., K₂CO₃, NaH) base->anion product_N N-Methylisatin (Major Product) anion->product_N N-Attack (SN2) (Favored) product_O 2-Methoxy-indol-3-one (Side Product) anion->product_O O-Attack (SN2) (Minor) me_i Methylating Agent (e.g., CH₃I) me_i->product_N me_i->product_O

Caption: General mechanism for the direct N-methylation of isatin.

Comparison of Direct Methylation Protocols

The direct methylation of isatin can be performed under various conditions, each with specific trade-offs in terms of speed, yield, and operational complexity.

1. Conventional Heating

This is the classical, well-established method. It typically involves heating a mixture of isatin, a base like potassium carbonate (K₂CO₃), and a methylating agent like methyl iodide (CH₃I) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1][9] While reliable, this method often requires longer reaction times (1-2 hours) and elevated temperatures (e.g., 70°C).[1][9] For less reactive substrates or to improve reaction rates, stronger bases like sodium hydride (NaH) can be used, but this requires anhydrous conditions and greater handling precautions.[7][8]

2. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. For N-methylation of isatin, it dramatically reduces reaction times from hours to mere minutes.[4][10] The best results are often achieved using K₂CO₃ or cesium carbonate (Cs₂CO₃) with a few drops of a high-boiling solvent like DMF or N-methyl-2-pyrrolidinone (NMP) under solvent-free or minimal-solvent conditions.[4][11] This technique not only improves efficiency but also often leads to higher yields and easier workups.[4]

3. Phase-Transfer Catalysis (PTC)

PTC offers a greener and often milder alternative for N-alkylation.[1][12] This method is particularly useful for large-scale synthesis.[13] The reaction occurs in a biphasic system (e.g., solid-liquid), where a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), transports the isatin anion from the solid or aqueous phase into the organic phase to react with the alkylating agent.[1] This can circumvent the need for expensive, anhydrous polar aprotic solvents and allows the use of weaker, more economical bases.[12][14] While effective, reaction times can be significantly longer, sometimes extending to 48 hours at room temperature.[1]

Data Summary: Direct N-Methylation Routes
MethodBaseSolventMethylating AgentTemperatureTimeYield (%)Reference(s)
Conventional K₂CO₃DMFCH₃I70 °C1.5 - 2 h78 - 80%[1][9][10]
Conventional NaHDMF(CH₃)₂SO₄25 - 80 °CVariableGood[9][15]
Conventional CaH₂DMFAlkyl Halide40 - 50 °CVariableHigh[9][16]
Microwave K₂CO₃DMF (drops)CH₃I300 W3 min95%[1][8][10]
Microwave Cs₂CO₃DMF (drops)CH₃I300 W3 min93%[10]
PTC K₂CO₃DMFAlkyl Bromide*Room Temp48 h90%[1]

*Data for long-chain alkyl bromides provides a reference for PTC conditions.

Experimental Protocols
Protocol A1: Conventional N-Methylation[1][9]
  • Dissolve isatin (1.0 mmol) in DMF (5 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add potassium carbonate (K₂CO₃, 1.3 mmol) to the solution.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the isatin anion.

  • Add methyl iodide (CH₃I, 4.0 mmol) to the reaction mixture.

  • Heat the mixture to 70°C under reflux for 1.5 to 2 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The N-methylisatin product will have a higher Rf value than the isatin starting material.[8]

  • Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure N-methylisatin.

Protocol A2: Microwave-Assisted N-Methylation[4][8]
  • In a microwave-safe vessel, thoroughly mix isatin (1 mmol), potassium carbonate (K₂CO₃, 1.5 mmol), and methyl iodide (1.2 mmol).

  • Add a few drops of DMF to form a slurry.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 300 W for 3 minutes.

  • After irradiation, allow the vessel to cool to room temperature.

  • Add ice-water to the reaction mixture to precipitate the solid product.

  • Isolate the solid by filtration, wash with water, and dry to yield N-methylisatin.

Strategy B: Ring Synthesis from N-Methylated Precursors

An alternative to direct methylation is to construct the isatin ring system with the N-methyl group already installed on the precursor. The Stolle Synthesis is the most prominent example of this approach.[17][18]

Mechanistic Insight: The Stolle Synthesis

The Stolle synthesis involves the reaction of an N-methylaniline with oxalyl chloride to form an intermediate chlorooxalylanilide.[19] This intermediate then undergoes an intramolecular Friedel-Crafts acylation, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃), to cyclize and form the N-methylisatin product.[2][18]

G start N-Methylaniline intermediate N-Methyl-N-phenyloxamoyl chloride (Intermediate) start->intermediate reagent1 Oxalyl Chloride reagent1->intermediate product N-Methylisatin intermediate->product Intramolecular Friedel-Crafts Acylation reagent2 Lewis Acid (AlCl₃) reagent2->product

Caption: Simplified workflow for the Stolle synthesis of N-methylisatin.

Advantages and Disadvantages

Advantages:

  • Completely avoids the possibility of O-methylation side products.

  • Can be effective for synthesizing isatins from anilines that are not amenable to other methods like the Sandmeyer synthesis.[2]

Disadvantages:

  • Requires the use of N-methylaniline, which may need to be synthesized separately.

  • Employs harsh and moisture-sensitive reagents like oxalyl chloride and strong Lewis acids (AlCl₃).

  • The reaction conditions are generally more stringent than direct methylation.

Novel and Emergent Synthetic Routes

Modern synthetic chemistry continues to provide innovative solutions. One notable advancement is the use of dimethyl sulfoxide (DMSO) as both the solvent and a "C1" source for methylation.

Selectfluor-Mediated Methylation in DMSO

A metal-free approach utilizes Selectfluor as an activating agent to mediate the N-methylation of isatin using DMSO as the methyl source.[20][21] The reaction proceeds at 100°C and represents a significant departure from traditional methods that rely on toxic alkylating agents like methyl iodide or dimethyl sulfate.[1][20] While this method is highly innovative, it can also lead to other functionalizations, such as N-methylenesulfonylmethylation, depending on the reaction temperature.[20][21]

Comparative Analysis and Researcher's Workflow

Choosing the optimal synthetic route depends on the specific project goals. The following workflow is designed to guide this decision-making process.

G start Start: Synthesize N-Methylisatin q2 Is unsubstituted isatin readily available? start->q2 q1 Need rapid synthesis (< 30 min)? q3 Is scalability or use of milder conditions a priority? q1->q3 No ans_mwave Use Microwave-Assisted Direct Methylation q1->ans_mwave Yes q2->q1 Yes q4 Are harsh Lewis acids (e.g., AlCl₃) acceptable? q2->q4 No ans_ptc Use Phase-Transfer Catalysis (PTC) q3->ans_ptc Yes ans_conv Use Conventional Heating Direct Methylation q3->ans_conv No ans_stolle Use Stolle Synthesis from N-Methylaniline q4->ans_stolle Yes ans_reconsider Re-evaluate starting materials or consider multi-step synthesis q4->ans_reconsider No

Caption: Decision workflow for selecting an N-methylation synthesis route.

Troubleshooting Common Issues
  • Low or No Yield: The primary cause is often incomplete deprotonation of the isatin N-H.[8] Ensure the base is of good quality, anhydrous if necessary (e.g., NaH), and used in at least a stoichiometric amount. For stubborn substrates with electron-withdrawing groups, consider a stronger base or higher temperatures.[8] Also, verify that the methylating agent has not degraded; methyl iodide is light-sensitive.[8]

  • Oily or Gummy Product: This is frequently caused by residual high-boiling solvents like DMF.[8] Co-evaporation with a more volatile solvent like toluene can help. If the product is pure by NMR or MS, it may simply be an oil and can be used in the next step.[8]

  • Formation of Side Products (O-Methylation): While N-methylation is generally favored, O-methylation can occur. This side reaction can sometimes be minimized by changing the solvent or counter-ion (base). If it remains a persistent issue, switching to a ring-synthesis strategy like the Stolle synthesis, which builds the ring around an already-methylated nitrogen, is the most effective solution.

Conclusion

The synthesis of N-methylated isatins is a well-explored field with a variety of robust and reliable methods available to the modern researcher. For speed and efficiency, especially on a small to medium scale, microwave-assisted direct methylation stands out as the superior choice, offering excellent yields in minimal time.[1][4] Conventional heating remains a dependable and accessible workhorse for many laboratories. For larger-scale operations or when green chemistry principles are a high priority, Phase-Transfer Catalysis presents a valuable, albeit slower, alternative. Finally, when direct methylation proves problematic or when starting from N-methylated anilines is more convenient, the Stolle synthesis provides a reliable, alternative pathway. By understanding the causality, advantages, and limitations of each route, researchers can confidently select and optimize the ideal method for their specific synthetic campaign.

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  • Shmidt, M. S., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. ResearchGate.
  • ChemicalBook. (2022). Synthesis of Isatin.
  • Mathur, G., & Nain, S. (2014). Recent Advancement in Synthesis of Isatin as Anticonvulsant Agents: A Review. Hilaris Publisher.
  • (n.d.). Industrial Phase-Transfer Catalysis.
  • da Silva, G. G., et al. (n.d.). Preparation of isatin derivatives. a Methyl iodide or allyl bromide.... ResearchGate.
  • ChemicalBook. (n.d.). N-METHYLISATIN.
  • SynArchive. (n.d.). Stollé Synthesis.
  • Kumar, A., et al. (2024). Selectfluor‐Mediated N‐Methylation, N‐Methylenesulfonylmethylation and Methylenethiomethylation of Isatins in Dimethyl Sulfoxide. ResearchGate.
  • Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. WordPress.
  • Kumar, A., et al. (n.d.). Selectfluor‐Mediated N‐Methylation, N‐Methylenesulfonylmethylation and Methylenethiomethylation of Isatins in Dimethyl Sulfoxide. Semantic Scholar.
  • Yoo, B. W., et al. (n.d.). An efficient and practical N-methylation of amino acid derivatives. PubMed.

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Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Methoxy-1-methylindoline-2,3-dione

The isatin scaffold is a versatile building block in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] Given that even minor imp...

Author: BenchChem Technical Support Team. Date: January 2026

The isatin scaffold is a versatile building block in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] Given that even minor impurities can confound biological data or introduce toxicity, stringent purity assessment is not merely a quality control step but a prerequisite for generating reliable and reproducible scientific results. This guide compares and details the application of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.

The Analytical Gauntlet: A Multi-Step Purity Verification Workflow

A single analytical technique is rarely sufficient to declare a compound "pure." A robust assessment relies on orthogonal methods—techniques that measure different physicochemical properties of the molecule. Our approach employs a logical progression from rapid, qualitative screening to precise, quantitative analysis and definitive structural confirmation.

Purity_Workflow cluster_0 Synthesis & Initial Check cluster_1 Purification & Quantification cluster_2 Structural Verification cluster_3 Final Assessment Synthesis Crude Synthesized Product TLC TLC Screening Synthesis->TLC Qualitative Check Purification Column Chromatography / Recrystallization TLC->Purification Guide Purification HPLC HPLC Analysis Purification->HPLC Quantitative Purity (%) NMR NMR Spectroscopy HPLC->NMR Confirm Structure MS Mass Spectrometry HPLC->MS Confirm Mass Final Pure Compound (>98%) Identity Confirmed NMR->Final MS->Final HPLC_Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing A Weigh Compound B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separate on C18 Column D->E F Detect by UV (254 nm) E->F G Obtain Chromatogram F->G H Integrate All Peak Areas G->H I Calculate % Purity H->I

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methoxy-1-methylindoline-2,3-dione

Hazard Assessment and Essential Safety Precautions Before any disposal procedures begin, a thorough understanding of the potential hazards is paramount. Based on data from analogous indole compounds, 5-Methoxy-1-methylin...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Essential Safety Precautions

Before any disposal procedures begin, a thorough understanding of the potential hazards is paramount. Based on data from analogous indole compounds, 5-Methoxy-1-methylindoline-2,3-dione should be handled as a hazardous substance.[1][2] The primary hazards are inferred to be:

  • Skin Irritation: Causes skin irritation.[3]

  • Serious Eye Irritation: Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[4]

  • Harmful if Swallowed: May be harmful if ingested.

These potential hazards mandate strict adherence to safety protocols to minimize exposure during handling and aggregation of waste.

Personal Protective Equipment (PPE) and Engineering Controls

All handling and disposal preparation must be conducted within a certified chemical fume hood to control aerosol and dust exposure. The required PPE is summarized below.

Protective MeasureSpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields or a full-face shield.[5]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[2]Prevents direct skin contact, which may cause irritation.
Body Protection A fully buttoned laboratory coat and long-sleeved clothing.[5]Minimizes the risk of accidental skin exposure on the arms and body.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[4]Prevents inhalation of dust or aerosols that may cause respiratory tract irritation.

The Core Principle: Segregation and Containment

The cornerstone of compliant chemical waste disposal is the meticulous segregation of waste streams. Co-mingling incompatible waste types can lead to dangerous chemical reactions, create complex (and expensive) disposal challenges, and result in regulatory violations.[6] The following workflow provides a logical pathway for segregating waste associated with 5-Methoxy-1-methylindoline-2,3-dione.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Waste Generation (e.g., residual compound, contaminated labware, solutions) B Is the waste solid? A->B C Solid Hazardous Waste Container (Un-reusable compound, contaminated filter paper, gloves, etc.) B->C Yes D Is the waste a liquid solution? B->D No E Is the solvent halogenated? (e.g., DCM, Chloroform) D->E Yes F Is the waste a sharp? (e.g., contaminated needle, glass pipette) D->F No G Halogenated Organic Solvent Waste E->G Yes H Non-Halogenated Organic Solvent Waste E->H No I Designated Sharps Container F->I Yes J Consult EHS for other waste types F->J No

Diagram 1: Decision workflow for segregating 5-Methoxy-1-methylindoline-2,3-dione waste.

Step-by-Step Disposal Protocol

The primary and only recommended method for the disposal of 5-Methoxy-1-methylindoline-2,3-dione and its associated waste is through your institution's EHS office for incineration by a licensed hazardous waste management company.[2][7]

Step 1: Waste Collection and Segregation

Immediately upon generation, segregate waste according to the logic outlined in Diagram 1.

  • Solid Waste: Collect un-reusable solid 5-Methoxy-1-methylindoline-2,3-dione, along with contaminated consumables like weighing paper, gloves, and filter paper, in a designated solid hazardous waste container.[1]

  • Liquid Waste: Collect solutions containing the compound in a compatible liquid hazardous waste container. Crucially, keep halogenated and non-halogenated solvent waste streams separate.[1]

  • Sharps: Any contaminated needles, syringes, or broken glass must be placed in a designated, puncture-proof sharps container.[1]

Step 2: Containerization

Proper containment is critical for safety and compliance.[6]

  • Compatibility: Use containers made of a material compatible with the waste. For most organic solids and solutions, high-density polyethylene (HDPE) or glass containers are appropriate. Do not use metal containers for potentially corrosive waste.

  • Condition: Containers must be in good condition, free from cracks or defects, and have a secure, leak-proof screw cap.[6]

  • Headspace: Do not overfill liquid waste containers. Leave at least 10% headspace (about one inch) to allow for vapor expansion.[6]

Step 3: Labeling

All waste containers must be labeled clearly and accurately from the moment waste is first added. The label must include:

  • The words "HAZARDOUS WASTE ".[6]

  • The full chemical name: "5-Methoxy-1-methylindoline-2,3-dione ". Do not use abbreviations or chemical formulas.[6]

  • For mixtures, list all constituents and their approximate percentages.

  • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").[6]

  • The date the container was first used and the date it became full.[6]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store all hazardous waste containers in a designated SAA.[6]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[6]

  • Segregate containers within the SAA according to compatibility (e.g., keep acids away from bases).[6]

  • Ensure all containers are tightly capped at all times, except when adding waste.

Step 5: Arranging for Pickup

Once a waste container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), arrange for its removal.[6]

  • Follow your institution's specific procedures for hazardous waste pickup, which usually involves submitting a request form to the EHS office.[1]

G A Waste Generation in Fume Hood B Segregate Waste (Solid, Liquid, Sharps) A->B C Select & Label Compatible Container B->C D Store in SAA (Capped & Segregated) C->D E Request EHS Pickup (When Full or Timed Out) D->E F Transfer to Licensed Hazardous Waste Vendor E->F

Diagram 2: Overall process flow for compliant chemical waste disposal.

Prohibited Disposal Methods

To ensure safety, environmental protection, and regulatory compliance, the following disposal methods are strictly prohibited.

  • DO NOT Sewer: Never dispose of 5-Methoxy-1-methylindoline-2,3-dione, or solutions containing it, down the drain. This is a direct violation of EPA regulations, specifically the ban on sewering hazardous waste pharmaceuticals, which applies to all states.[8][9] This practice can harm aquatic life and interfere with wastewater treatment processes.

  • DO NOT Attempt On-Site Chemical Neutralization: In-lab chemical treatment is strongly discouraged. Attempting to neutralize or degrade the compound without validated procedures can generate byproducts of unknown toxicity and hazards, posing a greater risk.[1]

  • DO NOT Dispose in Regular Trash: Disposing of this chemical or its contaminated labware in the regular solid waste trash is illegal and poses a significant risk to custodial staff and the environment.

Emergency Procedures for Spills

In the event of a spill, evacuate personnel from the immediate area. For small spills of solid material within a fume hood:

  • Ensure proper PPE is worn.

  • Gently cover the spill with an absorbent material suitable for chemicals.

  • Carefully sweep the material into a container.

  • Wipe the area with a damp cloth, and place the cloth and all cleaning materials into the hazardous waste container.

  • Label the container as spill cleanup debris containing 5-Methoxy-1-methylindoline-2,3-dione. For large spills or any spill outside of a containment hood, evacuate the area, restrict access, and contact your institution's EHS office or emergency response team immediately.

References

  • Safety Data Sheet. (n.d.). 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
  • BenchChem. (2025). Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals.
  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
  • BenchChem. (2025). Dehydropirlindole: Essential Procedures for Proper Disposal.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 1-Methylindole.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • California Department of Toxic Substances Control. (n.d.). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Rule.
  • ASHP. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.

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Handling

A Senior Application Scientist's Guide to the Safe Handling of 5-Methoxy-1-methylindoline-2,3-dione

The principles outlined herein are grounded in the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which emphasizes the implementation of a comprehensive Chemical Hygiene Plan...

Author: BenchChem Technical Support Team. Date: January 2026

The principles outlined herein are grounded in the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which emphasizes the implementation of a comprehensive Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[1][2] This guide is intended to supplement, not replace, your institution's CHP and the professional judgment of trained researchers.

Hazard Assessment: A Proactive Stance on Safety

Given the absence of specific toxicological data for 5-Methoxy-1-methylindoline-2,3-dione, we must extrapolate from analogous compounds. Substituted indolines and related heterocyclic compounds often exhibit a range of potential hazards. Based on available data for similar molecules, researchers should assume that 5-Methoxy-1-methylindoline-2,3-dione may be:

  • Harmful if swallowed: Acute oral toxicity is a common concern with related structures.[3][4]

  • A skin and eye irritant: Direct contact can lead to irritation, redness, and discomfort.[3][5][6]

  • A respiratory tract irritant: Inhalation of dust or aerosols may cause respiratory irritation.[3][7]

Until comprehensive toxicological data is available, it is prudent to treat 5-Methoxy-1-methylindoline-2,3-dione as a substance with unknown but potentially significant hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 5-Methoxy-1-methylindoline-2,3-dione. The following table summarizes the recommended PPE for various laboratory operations.

Operation Gloves Eye/Face Protection Lab Coat Respiratory Protection
Weighing and Aliquoting (Solid) Double-gloved with nitrile gloves.Safety glasses with side shields.Standard lab coat.N95 respirator if not handled in a chemical fume hood.
Solution Preparation Double-gloved with nitrile gloves.Chemical splash goggles.Standard lab coat.Work within a certified chemical fume hood.
Reaction Setup and Workup Double-gloved with nitrile gloves.Chemical splash goggles and a face shield.Standard lab coat.Work within a certified chemical fume hood.
Spill Cleanup Heavy-duty nitrile or butyl rubber gloves.Chemical splash goggles and a face shield.Chemical-resistant apron over a lab coat.Air-purifying respirator with appropriate cartridges.

The Rationale Behind Our Recommendations:

  • Double Gloving: This practice significantly reduces the risk of exposure due to pinholes or tears in a single glove. It is a small measure that provides a critical layer of additional protection.

  • Eye and Face Protection: The choice of eye and face protection should be commensurate with the splash hazard. While safety glasses offer basic protection, chemical splash goggles provide a seal around the eyes, and a face shield protects the entire face from splashes.[8]

  • Respiratory Protection: Handling solid forms of the compound outside of a certified chemical fume hood can generate airborne particles. An N95 respirator will provide protection against these particulates. For all other operations involving liquids or the potential for vapor generation, a chemical fume hood is mandatory.

Operational Workflow: From Receipt to Disposal

A structured approach to handling 5-Methoxy-1-methylindoline-2,3-dione minimizes the risk of exposure and ensures the integrity of your research.

Receiving and Storage:
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, date of receipt, and any known hazards.[9]

  • Store: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials. The container should be tightly sealed.

Handling and Use:
  • Designated Area: All work with 5-Methoxy-1-methylindoline-2,3-dione should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or releases.

  • Engineering Controls: A properly functioning chemical fume hood is the primary engineering control for preventing inhalation exposure.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]

Emergency Procedures:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][7]

Spill Response:
  • Evacuate: Evacuate the immediate area.

  • Alert: Notify your supervisor and institutional safety officer.

  • Contain: If it is safe to do so, contain the spill using appropriate absorbent materials.

  • Clean: Follow your institution's established procedures for cleaning up chemical spills. This typically involves using a spill kit and decontaminating the area.

  • Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan: Responsible Stewardship

All waste containing 5-Methoxy-1-methylindoline-2,3-dione, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

Waste Segregation and Labeling:
  • Segregate: Do not mix this waste with other waste streams.

  • Label: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards.[10]

Disposal Procedures:
  • Follow the U.S. Environmental Protection Agency (EPA) guidelines and your institution's specific procedures for hazardous waste disposal.[11][12][13][14]

  • Waste should be collected by a certified hazardous waste management company.[12]

Visualizing the Safety Workflow

To aid in understanding the procedural flow for safely handling 5-Methoxy-1-methylindoline-2,3-dione, the following diagram outlines the key steps from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response Prep Review SDS & Protocols PPE_Select Select Appropriate PPE Prep->PPE_Select Eng_Control Verify Engineering Controls (Fume Hood) PPE_Select->Eng_Control Weigh Weighing (in hood) Eng_Control->Weigh Dissolve Dissolving Weigh->Dissolve Spill Spill Response Weigh->Spill Exposure Personal Exposure Protocol Weigh->Exposure React Reaction & Workup Dissolve->React Dissolve->Spill Dissolve->Exposure Decon Decontaminate Glassware & Surfaces React->Decon React->Spill React->Exposure Waste_Seg Segregate Hazardous Waste Decon->Waste_Seg Dispose Dispose via Certified Vendor Waste_Seg->Dispose

Caption: Workflow for Handling 5-Methoxy-1-methylindoline-2,3-dione.

Conclusion: A Culture of Safety

The responsible handling of novel chemical compounds is a cornerstone of scientific integrity and laboratory safety. By adhering to the principles outlined in this guide and fostering a proactive culture of safety, researchers can confidently advance their work while ensuring the well-being of themselves and their colleagues. Always remember to consult your institution's specific safety protocols and the latest regulatory guidelines.

References

  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014). Spill Containment Blog. [Link]

  • The OSHA Laboratory Standard. (2020). Lab Manager Magazine. [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). ASPR. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026). Crystal Clean. [Link]

  • OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information. [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Material Safety Data Sheet. (2021). [Link]

  • Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental. [Link]

  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024). [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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